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  • Product: 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one
  • CAS: 462067-55-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Dynamics of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one: A Technical Guide for Drug Development

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic properties hinges on a rigorous understanding of a molecule's physicochemical profile. 3-(Benzylamino-methyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic properties hinges on a rigorous understanding of a molecule's physicochemical profile. 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one (Molecular Formula: C₁₈H₁₈N₂O₂, MW: 294.35 g/mol ) is a highly functionalized heterocycle built upon the privileged carbostyril (quinolin-2-one) scaffold. This whitepaper provides an in-depth analysis of its structural architecture, electronic properties, and ionization behavior. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting, focusing instead on the causality between the molecule's structural motifs and its macroscopic behavior in aqueous and physiological environments.

Structural Architecture and Electronic Properties

The physicochemical behavior of this compound is dictated by three distinct structural domains, each contributing specific electronic and steric effects:

  • The Quinolin-2-one (Carbostyril) Core : This rigid, planar bicyclic system provides a strong hydrophobic surface area while simultaneously offering hydrogen-bonding capabilities. Crucially, this core undergoes lactam-lactim tautomerization. In non-polar environments, the equilibrium may shift, but in polar physiological media and the solid state, the keto (lactam) form is thermodynamically favored[1]. This tautomerism profoundly alters the hydrogen bond donor/acceptor profile, impacting target binding modes[2].

  • The 6-Methoxy Substituent : Positioned on the aromatic ring, the methoxy group acts as an electron-donating group (EDG) via resonance. This enriches the electron density of the quinoline system, subtly lowering the oxidation potential and increasing the overall lipophilicity of the scaffold.

  • The 3-(Benzylamino-methyl) Moiety : This flexible appendage introduces a secondary amine into the structure. Based on structural analogs like[3], this basic center acts as the primary ionization site under physiological conditions, dictating the molecule's pH-dependent solubility profile.

Pharmacophore Core Quinolin-2-one Core (Rigid Scaffold) Tautomerism Lactam-Lactim Tautomerism Core->Tautomerism undergoes Solubility pH-Dependent Solubility Core->Solubility limits (hydrophobic) Methoxy 6-Methoxy Group (Electron Donor) Methoxy->Core modulates electronics Lipophilicity Enhanced Lipophilicity Methoxy->Lipophilicity increases Benzylamine 3-(Benzylamino-methyl) (Basic Center) Benzylamine->Solubility dictates (pKa ~9.3)

Structural logic and physicochemical contributions of the compound's key pharmacophores.

Quantitative Physicochemical Parameters

To facilitate rational drug design and formulation strategies, the fundamental physicochemical properties are summarized below. The interplay between the lipophilic core and the ionizable amine results in a molecule that strictly adheres to Lipinski’s Rule of Five.

PropertyValueCausality / Structural Rationale
Molecular Formula C₁₈H₁₈N₂O₂-
Molecular Weight 294.35 g/mol Optimal for oral bioavailability (MW < 500 Da).
Predicted pKa (Base) ~9.3Driven by the secondary benzylamine nitrogen; highly protonated at physiological pH (7.4).
Predicted pKa (Acid) ~11.5Driven by the quinolin-2-one NH (lactam form); only ionizes in highly basic media.
LogP (Partition Coeff.) ~2.8 - 3.2The lipophilic quinoline and benzyl rings are balanced by the polar amine and methoxy group.
Topological PSA ~41.5 ŲExcellent metric for membrane permeability; highly favorable for potential BBB penetration.

Experimental Workflows: Self-Validating Protocols

To accurately profile the ionization and solubility behavior of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one, a highly controlled potentiometric titration is required. Because the unprotonated free base is poorly soluble in water, standard titration methods often fail due to premature precipitation.

To circumvent this, we employ a [4] integrated with a double-dosing methodology to maintain constant compound concentration during phase transitions[5].

Protocol: pH-Dependent Solubility and pKa Determination

System Validation (Pre-requisite): Before analyzing the API, the pH electrode must be calibrated using standard aqueous buffers (pH 4.0, 7.0, and 10.0). A blank titration (solvent only) must be performed to validate the absence of atmospheric CO₂ interference and to establish a baseline curve.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound to achieve a 1 mM concentration in a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl acts as a background electrolyte, maintaining a constant ionic strength. This ensures that the derived pKa is a true thermodynamic constant rather than an apparent value skewed by shifting ion activities[6],[4].

  • Acidification (Protonation Phase): Add 0.1 M HCl dropwise under continuous magnetic stirring until the solution reaches pH 1.8–2.0. Causality: At pH 2.0, the secondary amine (pKa ~9.3) is >99.9% protonated. This forces the highly lipophilic molecule into its cationic, water-soluble hydrochloride salt form, preventing premature precipitation[1],[4].

  • Base Titration (Neutralization Phase): Titrate the solution using standardized 0.1 M NaOH. Add the titrant in micro-aliquots, allowing the pH reading to stabilize (equilibrium reached) between each addition.

  • Data Acquisition: Continuously monitor and log the pH against the volume of NaOH added until the pH reaches 12.0–12.5[4].

  • Inflection Point Analysis: Plot the first derivative of the titration curve (dpH/dV). The pKa is extracted from the midpoint of the buffer region (where pH changes minimally with titrant addition) using the Henderson-Hasselbalch equation[6].

TitrationWorkflow Step1 1. Sample Prep (1 mM in 0.15 M KCl) Step2 2. Acidification (0.1 M HCl to pH 1.8) Step1->Step2 ensures ionic strength Step3 3. Base Titration (0.1 M NaOH stepwise) Step2->Step3 fully protonates amine Step4 4. Data Acquisition (Monitor pH changes) Step3->Step4 neutralizes compound Step4->Step3 loop until pH 12.5 Step5 5. pKa Calculation (Inflection point analysis) Step4->Step5 derives constants

Step-by-step potentiometric titration workflow for determining pKa and intrinsic solubility.

Implications for Pharmacokinetics and Drug Design

Understanding the physicochemical properties of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one is paramount for downstream formulation. Because the pKa of the benzylamine group is approximately 9.3[3], the molecule exists almost entirely (>98%) in its cationic state at a physiological pH of 7.4.

  • Absorption & Permeability: While the cationic state enhances dissolution in the gastrointestinal tract, it can impede passive transcellular diffusion across lipophilic cell membranes. However, the molecule's intrinsic LogP of ~3.0 provides sufficient lipophilicity to offset this, ensuring that the small fraction of neutral free-base available at equilibrium can readily partition into lipid bilayers.

  • Formulation Strategy: Given the poor aqueous solubility of the neutral lactam form, the compound should be developed as a hydrochloride or mesylate salt. Protonation of the benzylamine nitrogen stabilizes the keto tautomer and drastically enhances solubility in aqueous media[1].

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • PubChem, National Institutes of Health. Benzylamine | CID 7504. Retrieved from[Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from[Link]

  • Analytical Chemistry, ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from[Link]

Sources

Exploratory

Technical Guide: A Methodological Framework for the Single-Crystal X-ray Analysis of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significan...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antibacterial, and anti-inflammatory activities.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, determinable by single-crystal X-ray diffraction (SC-XRD), is fundamental to understanding their structure-activity relationships (SAR) and optimizing their function for drug development. This guide provides a comprehensive, in-depth methodological framework for the crystal structure analysis of a specific derivative, 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one. We will detail the entire workflow, from the prerequisite of synthesis and crystal growth to the intricacies of data collection, structure solution, refinement, and final interpretation. This document serves as a self-validating protocol, explaining not only the procedural steps but also the critical scientific reasoning that underpins each stage of the analysis.

Introduction: The Rationale for Structural Elucidation

Quinoline and its derivatives are heterocyclic compounds extensively studied for their broad pharmacological effects.[1] The substituent pattern on the quinoline ring system profoundly influences its biological activity. For 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one, the benzylamino-methyl group at the 3-position and the methoxy group at the 6-position are expected to dictate its steric and electronic properties, which in turn govern its interaction with biological targets.

While computational modeling can predict molecular conformations, an empirical crystal structure provides the definitive, solid-state conformation and reveals the intricate network of intermolecular interactions that stabilize the crystal lattice.[4] This information is invaluable for:

  • Validating Molecular Design: Confirming that the synthesized molecule adopts the intended conformation.

  • Understanding SAR: Correlating specific structural features (e.g., hydrogen bond donors/acceptors, molecular planarity) with biological efficacy.

  • Informing Drug Design: Providing a precise 3D model for docking studies and the rational design of next-generation analogs with improved potency and selectivity.[5]

This guide outlines the authoritative procedure to obtain and analyze this critical structural data.

Part I: Prerequisite Synthesis and High-Quality Crystal Growth

A successful crystal structure analysis begins with a pure compound and meticulously grown single crystals. The quality of the crystal is the single most important determinant of the quality of the diffraction data and the resulting structural model.

Proposed Synthetic Pathway

While various methods exist for quinoline synthesis, a common approach involves electrophilic cyclization or condensation reactions.[6][7] A plausible route to the title compound could involve a multi-step synthesis culminating in the introduction of the benzylamino-methyl group onto the 6-methoxy-1H-quinolin-2-one core. Purity of the final product must be confirmed (>98%) using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

Experimental Protocol: Single Crystal Growth

The objective is to grow a single, defect-free crystal of suitable size (typically 0.1-0.4 mm in each dimension). Slow crystallization methods are preferred as they allow molecules sufficient time to pack into a well-ordered lattice.

Protocol: Slow Evaporation Technique

  • Solvent Selection: Dissolve 5-10 mg of purified 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or a dichloromethane/hexane mixture) in a clean, small vial. The ideal solvent is one in which the compound is moderately soluble.

  • Vessel Preparation: Cover the vial with a cap or paraffin film. Using a fine needle, pierce 1-3 small holes in the covering. Causality: This restricts the rate of solvent evaporation, preventing rapid precipitation which leads to polycrystalline powder rather than single crystals.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a laboratory bench) at a constant, controlled temperature (typically room temperature).

  • Monitoring: Observe the vial daily without disturbing it. Crystals should begin to form over a period of several days to two weeks.

  • Harvesting: Once well-formed crystals are visible, carefully extract one using a cryo-loop or a fine needle and immediately coat it in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions and the positions of atoms.[8][9]

The Workflow of Data Acquisition

The process follows a logical sequence from mounting the crystal to collecting a complete dataset of diffraction intensities.

cluster_prep Crystal Preparation cluster_data Data Collection (Diffractometer) cluster_process Initial Data Processing A Synthesize & Purify Compound B Grow Single Crystals (Slow Evaporation) A->B C Select & Mount Crystal on Goniometer Head B->C D Center Crystal in X-ray Beam C->D E Determine Unit Cell & Crystal System D->E F Collect Full Diffraction Data Sphere E->F G Integrate Raw Images to get Intensities (h,k,l) F->G H Apply Corrections (Lorentz, Polarization, Absorption) G->H

Caption: Workflow from synthesis to processed diffraction data.

Experimental Protocol: Data Collection
  • Mounting: The oil-coated crystal is mounted on a goniometer head attached to the diffractometer.[8] The sample is then flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. Causality: Low temperature minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher-resolution structure. It also protects the crystal from potential X-ray damage.

  • Unit Cell Determination: A few initial diffraction images are collected to locate reflections. These are used by the instrument's software to determine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell and to assign the crystal system (e.g., monoclinic, orthorhombic).[4]

  • Data Collection Strategy: A strategy is calculated to collect a complete and redundant set of diffraction data. The goniometer rotates the crystal through a series of angles (omega and phi scans) while the detector records the resulting diffraction patterns.[10]

  • Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot (reflection), assigns it Miller indices (h,k,l), and applies corrections for experimental factors like Lorentz and polarization effects.[11] The output is a reflection file containing the h,k,l indices and the corresponding intensity (or structure factor amplitude, F²) for thousands of unique reflections.

Part III: Structure Solution and Refinement

This stage involves converting the processed diffraction data into a chemically sensible atomic model and refining that model to best fit the experimental observations.[12][13]

The Iterative Cycle of Refinement

Structure solution provides an initial, approximate model. This model is then improved through an iterative process of refinement until the calculated diffraction pattern from the model closely matches the experimentally measured pattern.

cluster_refine Least-Squares Refinement A A B Phase Problem (Direct Methods / Patterson) A->B C Initial Electron Density Map B->C D Build Initial Model (Assign Atom Positions) C->D F Refine Model Parameters (x,y,z coordinates, ADPs) D->F E Refinement Cycle G G F->G Iterate H Compare Fobs vs Fc (Calculate R-factors) G->H Iterate I Calculate Difference Fourier Map (Fo-Fc) H->I Iterate I->F Iterate J Final Validated Model (Low R-factors, Clean Map) I->J Convergence

Caption: The iterative cycle of crystallographic structure solution and refinement.

Methodological Steps
  • Structure Solution: The central challenge in crystallography is the "phase problem": detectors measure intensity, but the phase information for each reflection is lost.[11] For small molecules like the title compound, this is typically solved using Direct Methods, which use statistical relationships between reflection intensities to derive initial phase estimates. This allows for the calculation of an initial electron density map.

  • Model Building: Peaks in the electron density map are interpreted as atomic positions.[11] The crystallographer uses this map to build an initial model of the molecule, assigning atom types (C, N, O) to the corresponding peaks.

  • Structure Refinement: The model is refined using a least-squares algorithm.[14] This process systematically adjusts atomic parameters (x,y,z coordinates and atomic displacement parameters, or ADPs) to minimize the difference between the observed structure factor amplitudes (F_obs) and those calculated from the model (F_calc).

  • Difference Fourier Maps: In each refinement cycle, a difference map (F_obs - F_calc) is calculated. This map reveals missing features (positive peaks where atoms should be, like hydrogens) or incorrectly placed atoms (negative peaks). Hydrogen atoms are typically added at calculated positions and refined using a riding model.[14]

  • Validation: The quality of the final model is assessed using several metrics:

    • R1 factor: The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes. Values below 5% (0.05) are considered excellent for small molecules.

    • wR2 factor: A weighted residual factor based on F².

    • Goodness of Fit (GooF): Should be close to 1.0, indicating a good model fit to the data.

    • Residual Electron Density: The final difference map should be largely featureless, with no significant positive or negative peaks remaining.

Part IV: Structural Analysis and Data Interpretation

The final output is a Crystallographic Information File (CIF) containing all relevant data about the structure.

Representative Crystallographic Data

The following table summarizes the kind of quantitative data obtained from a successful analysis. Note: This is representative data based on similar published structures and does not represent an actual experimental result for the title compound.

ParameterValue (Representative)Significance
Chemical FormulaC₁₈H₁₈N₂O₂Confirms the molecular composition of the crystal.
Formula Weight294.35 g/mol Molar mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.[4]
Space GroupP2₁/cA specific symmetry group within the crystal system, defining the arrangement of molecules in the cell.[4]
Unit Cell Dimensionsa = 7.4 Å, b = 20.3 Å, c = 8.5 Å, β = 97.3°The fundamental repeating block of the crystal lattice.[8]
Volume1266 ųThe volume of one unit cell.
Z4The number of molecules in one unit cell.
Final R1 [I > 2σ(I)]0.048Indicates excellent agreement between the model and experimental data.
Final wR2 (all data)0.128A weighted measure of agreement for all reflections.
Goodness-of-Fit (GooF)1.05Confirms a statistically sound refinement.
Analysis of Molecular Geometry and Intermolecular Interactions
  • Intramolecular Geometry: The refined structure provides precise bond lengths, bond angles, and torsion angles. These values are compared against standard values to confirm the chemical identity and identify any areas of molecular strain. The planarity of the quinolinone ring and the conformation of the flexible benzylamino-methyl side chain are of primary interest.

  • Intermolecular Interactions: A key part of the analysis is identifying non-covalent interactions that stabilize the crystal packing. These can include:

    • Hydrogen Bonds: Strong directional interactions (e.g., N-H···O) that often dictate the packing motif.

    • π-π Stacking: Interactions between the aromatic rings of the quinoline and benzyl groups.

    • van der Waals Forces: Weaker, non-directional forces that contribute to overall crystal stability.

Understanding this packing can provide insights into the material's physical properties, such as solubility and stability, which are critical for drug formulation.[15]

References

  • Afonine, P. V., Grosse-Kunstleve, R. W., Echols, N., Headd, J. J., Moriarty, N. W., Mustyakimov, M., ... & Adams, P. D. (2012). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 68(4), 352-367. [Link]

  • Watkin, D. J. (2008). Structure refinement techniques explained. Journal of Applied Crystallography, 41(3), 491-522. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Sience Education Resource Center (SERC). [Link]

  • Universität Ulm. (2026). Single-Crystal X-ray Diffraction (SC-XRD). Institute of Inorganic Chemistry I. [Link]

  • Dauter, Z., & Watkin, D. (2008). Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. [Link]

  • Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Pulstec USA. [Link]

  • University of Florida. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Florida GeoGator. [Link]

  • Chen, D., & Zhang, Y. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 541-542. [Link]

  • Al-Ostath, A. I., Al-Ghorbani, M., & Muthana, M. S. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Al-Suhaimi, K. S., Al-Salahi, R., Al-Wahaibi, L. H., Marzouk, M., & El-Gamal, A. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. [Link]

  • Al-Wahaibi, L. H., Al-Salahi, R., Al-Suhaimi, K. S., Marzouk, M., & El-Gamal, A. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 12345. [Link]

  • Kumar, S., et al. (2022). Synthesis, crystal structure, computational studies, and molecular docking of a new quinoline compound for COVID-19. Journal of Physics and Chemistry of Solids, 166, 110696. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 12. [Link]

  • Manley, P. W., & Tuffariello, J. J. (1993). An improved method for the synthesis of 3-amino-1H-quinolin-2-one. ResearchGate. [Link]

  • Charris, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and ADME/Tox Studies. Molecules, 26(22), 6977. [Link]

  • Hassan, S. Y., Khattab, S. N., Bekhit, A. A., & Amer, A. (2006). Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(6), 1753-1756. [Link]

  • Roy, B. G., et al. (2026). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. The Journal of Organic Chemistry. [Link]

  • Huo, Z., Gridnev, I. D., & Yamamoto, Y. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. Organic Chemistry Portal. [Link]

  • Ghichi, N., Benboudiaf, A., & Merazig, H. (2015). Crystal structure of (Z)-3-benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o100–o101. [Link]

  • Antonov, P., et al. (2024). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. Molbank, 2024(3), M1928. [Link]

Sources

Foundational

Engineering Efficacy: The Biological Activity and Rational Design of Novel Quinolin-2-one Derivatives

The Pharmacological Privilege of the Quinolin-2-one Scaffold As a Senior Application Scientist overseeing small-molecule drug development, I approach heterocyclic scaffolds not just as chemical structures, but as highly...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Privilege of the Quinolin-2-one Scaffold

As a Senior Application Scientist overseeing small-molecule drug development, I approach heterocyclic scaffolds not just as chemical structures, but as highly tunable biological tools. The quinolin-2(1H)-one (carbostyril) core is a privileged pharmacophore in modern medicinal chemistry[1]. Isosteric with coumarins and isomeric to 4-quinolones, the 2-quinolone nucleus provides a rigid, planar geometry ideal for intercalating into hydrophobic binding pockets, while its lactam moiety serves as a versatile hydrogen bond donor/acceptor pair[1][2].

Recent drug discovery campaigns have demonstrated that functionalizing the 3-, 4-, and 6-positions of the quinolin-2-one ring yields potent derivatives with profound anticancer, antimicrobial, and enzyme-inhibitory activities[2]. By employing hybrid molecular strategies—such as fusing the quinolin-2-one core with pyrazoles, pyrimidines, or quinazolines—researchers can systematically overcome drug resistance and enhance target selectivity[3][4][5].

Mechanistic Pathways in Oncology and Infectious Disease

Receptor Tyrosine Kinase (RTK) Inhibition

Overexpression of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) drives aggressive tumor proliferation and metastasis. Novel quinolin-2-one derivatives, particularly those bearing sulfonohydrazide or Schiff base moieties, act as potent, ATP-competitive dual inhibitors of these kinases[6][7]. For instance, compound 5a demonstrates an IC50 of 71 nM against EGFR and 31 nM against HER-2, effectively suppressing the downstream PI3K/AKT signaling cascade and outperforming standard therapies like erlotinib in specific in vitro models[6][7][8].

Disruption of Cytoskeletal Dynamics

Beyond kinase inhibition, hybridization of the quinolin-2-one framework with quinazolinone or amino acid structures has yielded compounds that bind directly to the colchicine site of tubulin[5]. This binding prevents microtubule assembly, triggering G0/G1 cell cycle arrest and subsequent apoptosis via the activation of caspases 3, 8, and 9[5][6].

Antimicrobial Targeting

In the realm of infectious diseases, the quinolin-2-one core exhibits broad-spectrum antimicrobial properties. Hybridizing the scaffold with a 1,3-diphenyl-1H-pyrazole moiety yields compounds that competitively inhibit bacterial dihydrofolate reductase. Specific derivatives (e.g., compounds N3 and N6 ) have shown significant efficacy against Methicillin-resistant Staphylococcus aureus (MRSA)[3].

Pathway Q2O Quinolin-2-one Derivatives EGFR EGFR / HER-2 Kinases Q2O->EGFR ATP-Competitive Inhibition mTOR mTOR Complex Q2O->mTOR Allosteric Inhibition Tubulin Tubulin Polymerization Q2O->Tubulin Colchicine Site Binding PI3K PI3K / AKT Pathway EGFR->PI3K Blocks Activation CellArrest G0/G1 Cell Cycle Arrest Tubulin->CellArrest Triggers Apoptosis Apoptosis (Caspase 3/8/9) PI3K->Apoptosis Induces

Mechanistic pathways of quinolin-2-one derivatives in oncology.

Quantitative Efficacy Profiles

To establish a benchmark for lead optimization, the quantitative biological activities of recently synthesized quinolin-2-one hybrids are summarized below.

Table 1: Anticancer Activity of Novel Quinolin-2-one Derivatives

CompoundPrimary TargetCell Line / ModelEfficacy (IC50 / GI50)Reference
Compound 5a EGFR / HER-2MCF-7 (Breast)34 nM (GI50)[6]
Compound 43 mTORT-47D (Breast)7 nM (IC50)[9]
Compound G EGFRMCF-7 (Breast)0.44 µM (IC50)[5]
Compound E Tubulin / EGFRMDA-MBA-2310.43 µM (IC50)[5]

Table 2: Antimicrobial & Enzymatic Inhibitory Activities

CompoundPrimary TargetPathogen / EnzymeEfficacy (MIC / IC50)Reference
Compound N3 Dihydrofolate reductaseMRSA64 µg/mL (MIC)[3]
Compound N11 α-glucosidaseAntidiabetic Model313.94 µM (IC50)[3]
Compound N24 AcetylcholinesteraseAnti-Alzheimer Model35.75 µM (IC50)[3]

Self-Validating Experimental Methodologies

Reproducibility in drug discovery relies on self-validating experimental designs. Below are the optimized, step-by-step protocols for synthesizing and evaluating quinolin-2-one derivatives.

Protocol 1: Synthesis of the Quinolin-2-one Core via Cyclocondensation

Causality: We utilize the Knorr-type cyclocondensation of m-phenylenediamine with ethyl acetoacetate. Ethyl acetoacetate is selected as the dicarbonyl electrophile because its differential reactivity between the ester and ketone carbonyls directs regioselective ring closure. This ensures the formation of the thermodynamically stable 2-quinolone core rather than the 4-quinolone isomer[1].

  • Reagent Preparation: Dissolve 10 mmol of m-phenylenediamine in 25 mL of absolute ethanol.

  • Catalysis: Add 4 drops of glacial acetic acid. Causality: The weak acid acts as a proton donor to activate the ketone carbonyl of ethyl acetoacetate, facilitating the initial nucleophilic attack by the amine without protonating the amine entirely.

  • Addition: Dropwise add 12 mmol of ethyl acetoacetate under continuous stirring at 0°C.

  • Cyclization: Reflux the mixture for 8 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3)[2].

  • Workup: Pour the cooled mixture into ice water. Filter the resulting precipitate and recrystallize from an EtOH:H2O (1:1) mixture[2].

  • Validation Checkpoint: Perform 1H-NMR. The disappearance of the ester ethyl protons and the appearance of a broad singlet around δ 11.5–12.0 ppm (characteristic of the lactam NH) confirms successful cyclization.

Protocol 2: In Vitro Kinase Assay (EGFR/HER-2)

Causality: To accurately determine the IC50 of our ATP-competitive quinolin-2-one derivatives, the ATP concentration in the assay must be kept strictly at or below the Km​ value for the specific kinase. Using excess ATP would artificially outcompete the inhibitor, leading to a false loss of apparent potency[6].

  • Enzyme Preparation: Dilute recombinant human EGFR/HER-2 kinase domains in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, and 1 mM EGTA.

  • Compound Incubation: Add the quinolin-2-one derivative (serial dilutions from 10 µM to 1 nM) to the enzyme mix and incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the compound to reach binding equilibrium before the reaction is initiated.

  • Reaction Initiation: Add a substrate peptide and ATP (at Km​ concentration). Incubate for 60 minutes at 30°C.

  • Detection: Utilize a luminescent ADP-Glo™ Kinase Assay to measure the unreacted ATP/ADP ratio.

  • Validation Checkpoint: Include a positive control (e.g., Erlotinib) and a vehicle control (DMSO). The IC50 of Erlotinib must fall within its established literature range (approx. 40-80 nM) for the assay run to be deemed valid[6][8].

Protocol 3: Apoptosis Analysis via Flow Cytometry

Causality: Annexin V-FITC and Propidium Iodide (PI) are used in tandem because Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows precise temporal resolution of the cell death mechanism induced by the drug[6][8].

  • Cell Treatment: Seed MCF-7 cells at 1×105 cells/well. Treat with the quinolin-2-one derivative at its predetermined GI50 concentration for 48 hours.

  • Harvesting: Wash cells with cold PBS and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

  • Validation Checkpoint: The untreated control must show >90% viability (Annexin V- / PI-). A shift to the lower-right quadrant (Annexin V+ / PI-) confirms that the compound's primary mechanism is early apoptosis rather than non-specific necrosis.

Workflow Synth 1. Chemical Synthesis (Regioselective Cyclocondensation) Valid 2. Structural Validation (NMR, IR, XRD Checkpoint) Synth->Valid Kinase 3. In Vitro Assays (EGFR/HER-2 IC50 Profiling) Valid->Kinase Cell 4. Cellular Assays (Flow Cytometry & Apoptosis) Kinase->Cell

Self-validating workflow for quinolin-2-one drug development.

References

  • Quinolin‐2‐one derivatives as antimicrobial and anticancer agents.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PMC.
  • Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitors. PMC.
  • Novel Quinolone Substituted Quinazolin-4(3H)-Ones as Anti-Inflammatory, Anticancer Agents: Synthesis and Biological Screening. Semantic Scholar.
  • Synthesis and evaluation of 2-(4-methoxy-2-oxo-1-phenyl/methyl-1, 2-dihydroquinolin-3-yl). NIScPR.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymeriz
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. PMC.

Sources

Exploratory

An In-Depth Technical Guide on the Putative Mechanism of Action of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The quinolin-2-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wid...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolin-2-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and cardiotonic effects.[1][2][3][4] This guide focuses on a specific derivative, 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one. While direct mechanistic data for this particular molecule is not yet available in published literature, this document synthesizes the extensive research on the broader quinolin-2-one class to postulate its most probable mechanisms of action. We present a structured, hypothesis-driven framework for its investigation, detailing the necessary experimental protocols to elucidate its biological function. This whitepaper serves as a technical roadmap for researchers aiming to characterize this promising compound, grounding its potential in the established pharmacology of its chemical relatives.

The Quinolin-2-one Core: A Foundation of Diverse Bioactivity

The molecule at the center of our investigation is 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one. Its structure combines the rigid, heterocyclic quinolin-2-one core with a flexible benzylamino-methyl side chain, a feature often associated with interactions at receptor binding sites.

The quinoline motif and its derivatives are renowned for their therapeutic potential.[4] A significant body of research highlights the following activities for the quinolin-2-one class:

  • Anticancer Activity: This is one of the most prominent activities. Derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation across various cell lines, including lung cancer.[2][5] Mechanistic insights from related quinazolinone compounds point towards the inhibition of critical oncogenic signaling pathways.[6] Some analogues have been shown to inhibit receptor tyrosine kinases (RTKs) like EGFR and non-receptor kinases such as B-RAF.[7][8]

  • Antibacterial Efficacy: Certain quinolin-2-one derivatives exhibit potent activity against multidrug-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][9] The proposed mechanism for some of these compounds includes the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, and the disruption of bacterial biofilms.[1][9]

  • Cardiotonic Effects: Specific structural analogues, such as OPC-18790, have been identified as novel cardiotonic agents, demonstrating positive inotropic effects.[3]

Given this precedent, we can formulate several testable hypotheses regarding the primary mechanism of action for 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the established activities of the quinolin-2-one scaffold, we propose three primary, plausible mechanisms of action to be investigated.

Hypothesis A: Anticancer Agent via Protein Kinase Inhibition

The structural similarity of the quinolin-2-one core to known kinase inhibitors makes this a primary avenue for investigation. Many small-molecule kinase inhibitors target the ATP-binding pocket, and quinoline derivatives have been successfully developed as such agents.[7][10] We postulate that 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one functions by inhibiting one or more protein kinases crucial for cancer cell survival and proliferation, such as those in the EGFR/PI3K/AKT pathway.[6]

Hypothetical Signaling Pathway: Kinase Inhibition

Kinase_Inhibition_Pathway Ligand Growth Factor RTK EGFR/RTK Ligand->RTK PI3K PI3K RTK->PI3K Compound 3-(Benzylamino-methyl)- 6-methoxy-1H-quinolin-2-one Compound->RTK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Postulated inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Hypothesis B: Antibacterial Agent via Dihydrofolate Reductase (DHFR) Inhibition

The demonstrated efficacy of quinolin-2-one derivatives against resistant bacteria provides a strong rationale for this hypothesis.[1] DHFR is a validated and highly conserved antibacterial target. We propose that the compound may bind to bacterial DHFR, blocking the synthesis of tetrahydrofolate and thereby inhibiting bacterial growth.

Diagram: Antibacterial Mechanism

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Bacterial DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Block Blocked Compound 3-(Benzylamino-methyl)- 6-methoxy-1H-quinolin-2-one Compound->DHFR Synthesis Nucleotide Synthesis & Bacterial Growth THF->Synthesis

Caption: Proposed inhibition of bacterial Dihydrofolate Reductase (DHFR).

A Framework for Mechanistic Elucidation: Experimental Workflows

To systematically test these hypotheses, a multi-phased experimental approach is required. The following protocols provide a self-validating system to move from broad phenotypic screening to specific target identification and validation.

Workflow for Mechanism of Action (MoA) Elucidation

Experimental_Workflow cluster_Phase1 Phase 1: Phenotypic Screening cluster_Phase2 Phase 2: Target Identification cluster_Anticancer If Anticancer Hit cluster_Antibacterial If Antibacterial Hit cluster_Phase3 Phase 3: Target Validation P1_Cancer Anticancer Cell Line Screening (NCI-60) P2_Kinase Kinase Panel Screen P1_Cancer->P2_Kinase P1_Bacteria Antibacterial Susceptibility (MIC) P2_DHFR DHFR Enzyme Assay P1_Bacteria->P2_DHFR P2_Western Western Blot (p-AKT, p-ERK) P2_Kinase->P2_Western P2_CellCycle Cell Cycle Analysis P2_Western->P2_CellCycle P3_Docking Molecular Docking P2_CellCycle->P3_Docking P2_Biofilm Biofilm Disruption Assay P2_DHFR->P2_Biofilm P2_Biofilm->P3_Docking P3_Biophys Biophysical Binding (SPR or ITC) P3_Docking->P3_Biophys

Caption: A multi-phased workflow for elucidating the compound's mechanism of action.

Phase 1: Broad-Spectrum Phenotypic Screening

Protocol 1: Anticancer Cell Line Screening

  • Objective: To determine the compound's potency and selectivity against a diverse panel of human cancer cell lines.

  • Methodology:

    • Utilize the National Cancer Institute's NCI-60 cell line panel.

    • Prepare a stock solution of the compound in DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Treat each cell line in 96-well plates with the compound for 72 hours.

    • Assess cell viability using the Sulforhodamine B (SRB) assay.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. Analyze the data for patterns of activity (e.g., selectivity towards specific cancer types).

Protocol 2: Antibacterial Susceptibility Testing

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) against key bacterial strains.

  • Methodology:

    • Select a panel of bacteria including Gram-positive (e.g., S. aureus, MRSA) and Gram-negative (E. coli, P. aeruginosa) strains.

    • Use the broth microdilution method following CLSI guidelines.

    • Prepare two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate at 37°C for 18-24 hours.

    • Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 2: Target Identification and Elucidation

(Proceed based on the most potent activity observed in Phase 1)

If Anticancer Activity is Confirmed:

Protocol 3: In Vitro Kinase Inhibition Profiling

  • Objective: To identify specific protein kinase targets.

  • Methodology:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

    • Perform an initial screen at a fixed concentration (e.g., 10 µM) against a large panel of kinases (>300).

    • For any kinases showing significant inhibition (>50%), perform follow-up dose-response assays to determine the IC50 value.

    • Data Analysis: Identify the most potently inhibited kinases as primary targets.

Protocol 4: Western Blot Analysis of Downstream Signaling

  • Objective: To confirm target engagement in a cellular context by observing downstream effects.

  • Methodology:

    • Select a sensitive cancer cell line identified in Protocol 1.

    • Treat cells with the compound at 1x, 5x, and 10x the GI50 concentration for various time points (e.g., 1, 6, 24 hours).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against the suspected target kinase and its downstream effectors (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK, and their total protein counterparts).

    • Data Analysis: Quantify changes in protein phosphorylation levels relative to total protein and untreated controls.

If Antibacterial Activity is Confirmed:

Protocol 5: Dihydrofolate Reductase (DHFR) Enzymatic Assay

  • Objective: To directly measure the inhibition of bacterial DHFR.

  • Methodology:

    • Use a commercially available kit or purified recombinant bacterial DHFR enzyme.

    • The assay measures the oxidation of NADPH to NADP+, which is coupled to the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), by monitoring the decrease in absorbance at 340 nm.

    • Incubate the enzyme with varying concentrations of the compound before adding the substrates (DHF and NADPH).

    • Data Analysis: Calculate the rate of reaction at each compound concentration and determine the IC50 value.

Phase 3: Biophysical Validation

Protocol 6: Molecular Docking

  • Objective: To predict the binding mode of the compound to its identified protein target.

  • Methodology:

    • Obtain the crystal structure of the target protein (e.g., EGFR kinase domain, bacterial DHFR) from the Protein Data Bank (PDB).

    • Prepare the protein and ligand structures using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).

    • Perform docking simulations to predict the most favorable binding pose and estimate the binding energy.

    • Data Analysis: Analyze the predicted binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Data Presentation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical Anticancer Activity (GI50, µM)

Cell Line Cancer Type GI50 (µM)
A549 Lung 1.2
MCF-7 Breast 0.8
HCT116 Colon 2.5

| UO-31 | Renal | > 50 |

Table 2: Hypothetical Kinase Inhibition Profile (IC50, µM)

Kinase Target % Inhibition @ 10 µM IC50 (µM)
EGFR 92% 0.45
VEGFR2 85% 0.98
SRC 45% > 10

| AKT1 | 15% | > 50 |

Table 3: Hypothetical Antibacterial Activity (MIC, µg/mL)

Bacterial Strain Gram Type MIC (µg/mL)
S. aureus (ATCC 29213) Positive 2
MRSA (ATCC 43300) Positive 4

| E. coli (ATCC 25922) | Negative | > 64 |

Conclusion and Future Directions

This technical guide outlines a rigorous, logical pathway to transition 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one from a compound of interest to a well-characterized molecule with a defined mechanism of action. By leveraging the extensive knowledge of the quinolin-2-one scaffold, we have established strong, testable hypotheses. The proposed experimental workflows are designed to provide clear, actionable data.

Successful identification of a primary molecular target, such as a specific protein kinase or bacterial enzyme, will unlock the next phase of drug development. This includes structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic profiling, and eventual in vivo efficacy studies in relevant disease models. The framework presented here provides the essential first step in that critical journey.

References

  • Al-Zahrani, H. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799–2805. Available at: [Link]

  • Kini, S. G., et al. (2023). Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. Current Organic Synthesis, 21(1). Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Quinolin-2-one derivatives as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]

  • Kimura, Y., et al. (1993). Synthesis and biological activities of optically active 6-[3-(3,4-dimethoxybenzylamino)-2-hydroxypropoxy]-2(1H)-quinolinone (OPC-18790). Journal of Medicinal Chemistry, 36(19), 2824-2830. Available at: [Link]

  • Al-Zahrani, H. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PubMed. Available at: [Link]

  • Abubakar, I. B., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19289-19319. Available at: [Link]

  • Al-Said, M. S., et al. (2015). Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 936-944. Available at: [Link]

  • Kumar, D., et al. (2015). Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives by Inhibiting ALK/PI3K/AKT Signaling Pathway. ACS Omega, 7(50), 46979-46991. Available at: [Link]

  • Cui, J. J., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1251-1255. Available at: [Link]

Sources

Foundational

in vitro evaluation of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one Authored by a Senior Application Scientist Preamble: The Quinolin-2-one Scaffold as a Foundation for Novel Ther...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Authored by a Senior Application Scientist

Preamble: The Quinolin-2-one Scaffold as a Foundation for Novel Therapeutics

The quinoline and quinolin-2-one (carbostyril) heterocyclic systems are cornerstones in medicinal chemistry, recognized as "privileged scaffolds" due to their recurring presence in compounds with a vast array of pharmacological activities.[1][2] Derivatives of this core structure have been successfully developed into agents with antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of biological activity and the development of potent and selective therapeutic agents.[5]

This guide focuses on a specific, novel derivative: 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one . The introduction of a benzylamino-methyl group at the C3 position and a methoxy group at the C6 position presents a unique chemical architecture. This document provides a comprehensive, technically-grounded framework for conducting a thorough in vitro evaluation of this compound, designed to elucidate its potential therapeutic value for researchers and drug development professionals. The proposed strategy is a multi-tiered approach, beginning with broad-spectrum screening and progressing to more focused mechanistic studies based on initial findings.

Compound Profile and Synthesis Strategy

Chemical Structure

Systematic Name: 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one Core Scaffold: 6-methoxy-1H-quinolin-2-one Key Substituents: Benzylamino-methyl group at position 3.

The structure combines the established quinolin-2-one core with functional groups that can significantly influence its pharmacokinetic and pharmacodynamic properties. The methoxy group is a common modulator in drug design, often enhancing metabolic stability and receptor binding. The benzylamino-methyl substituent introduces a flexible side chain with both hydrogen bond donor and acceptor capabilities, potentially facilitating interactions with various biological targets.

Proposed Synthesis Route

While specific synthesis data for this exact molecule is not detailed in the literature, a plausible and efficient route can be extrapolated from established methods for quinoline synthesis, such as the Conrad-Limpach-Knorr reaction or multi-component reactions.[3][6] A likely approach involves the synthesis of the 6-methoxy-quinolin-2-one core, followed by functionalization at the C3 position. A common method for introducing substituents at this position is via a Mannich-type reaction or by functionalizing a precursor like 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde.[7]

The diagram below outlines a conceptual workflow for the synthesis.

G cluster_0 Synthesis of 6-Methoxy-Quinolin-2-one Core cluster_1 Functionalization at C3 A p-Anisidine C Gould-Jacobs Reaction A->C B Diethyl Malonate B->C D 6-Methoxy-4-hydroxyquinolin-2(1H)-one C->D Cyclization E Vilsmeier-Haack Reaction D->E F 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde E->F G Reductive Amination F->G H Target Compound: 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one G->H I Benzylamine I->G G A Tier 1: Primary Screening (Broad-Spectrum Activity) B Cytotoxicity (Anticancer) A->B C Antimicrobial A->C D Anti-inflammatory A->D T1_Label Primary Evaluation B1 Apoptosis Assay B->B1 If Active B2 Cell Cycle Analysis B->B2 If Active C1 MBC Determination C->C1 If Active C2 Time-Kill Kinetics C->C2 If Active D1 COX/LOX Inhibition D->D1 If Active D2 Nitric Oxide Scavenging D->D2 If Active T2_Label Secondary & Mechanistic Assays

Caption: Tiered in vitro screening cascade for novel compounds.

Tier 1: Primary Screening Protocols

The initial tier is designed to identify any significant biological activity across three common therapeutic areas where quinoline derivatives have shown promise: oncology, infectious diseases, and inflammation. [4][8]

2.1.1 Anticancer Cytotoxicity Screening (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [9][10]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. [9] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., HEK293) are cultured in recommended media with supplements in a humidified incubator at 37°C with 5% CO₂. [9][10]2. Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment. [9]3. Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM). Treat the cells with these concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). [9][11]4. Incubation: Incubate the plates for 48-72 hours. [9]5. MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. [9]6. Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [11]7. Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve. [10]

2.1.2 Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [11][12]It is a foundational assay in the discovery of new antimicrobial agents. [13] Objective: To determine the MIC of the compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).

Protocol:

  • Inoculum Preparation: Aseptically pick 3-5 bacterial colonies from an agar plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). [11][12]2. Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in a 96-well microtiter plate. [11]3. Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. [11]Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours. [11]5. MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. [12][14]A growth indicator like resazurin can also be used for clearer endpoint determination. [13]

2.1.3 Anti-inflammatory Potential (Protein Denaturation Inhibition)

Inflammation can involve the denaturation of proteins. The ability of a compound to prevent this denaturation can be a preliminary indicator of anti-inflammatory activity. [15][16]This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model. [17] Objective: To assess the compound's ability to inhibit protein denaturation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% aqueous BSA solution.

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes. [16]5. Cooling & Measurement: After cooling, measure the turbidity (a sign of denaturation) by reading the absorbance at 660 nm. Diclofenac sodium is used as a standard reference drug.

  • Calculation: The percentage inhibition of denaturation is calculated relative to the control.

Data Presentation for Primary Screening

Quantitative data from Tier 1 screening should be summarized in clear, concise tables for easy comparison and decision-making.

Table 1: Hypothetical Cytotoxicity Data for 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma 8.5
A549 Lung Carcinoma 15.2
HCT116 Colorectal Carcinoma 11.8

| HEK293 | Normal Kidney | > 50 |

Table 2: Hypothetical Antimicrobial Activity Data

Organism Type MIC (µg/mL)
S. aureus Gram-positive 16
E. coli Gram-negative > 128

| C. albicans | Fungus | 64 |

Tier 2: Secondary and Mechanistic Assays

If the compound demonstrates promising activity in any of the Tier 1 screens (e.g., an IC₅₀ < 20 µM for cytotoxicity or a MIC ≤ 32 µg/mL for antimicrobial activity), further investigation is warranted to understand its mechanism of action.

3.1.1 Mechanistic Assays for Anticancer Activity

If the compound shows selective cytotoxicity towards cancer cells, the next logical step is to determine how it induces cell death.

Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [9]* Principle: In early apoptosis, phosphatidylserine translocates to the outer cell membrane and can be detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours. Harvest, wash, and resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI, incubate in the dark, and analyze by flow cytometry. [9] Cell Cycle Analysis: This assay determines if the compound causes cell cycle arrest at a specific phase (G0/G1, S, or G2/M). [9]* Principle: The DNA content of cells varies depending on their phase in the cell cycle. A fluorescent dye like Propidium Iodide stoichiometrically binds to DNA, allowing for quantification by flow cytometry.

  • Protocol: Treat cells with the compound for 24 hours. Harvest and fix the cells in cold 70% ethanol. Wash, treat with RNase A to remove RNA, and stain with PI. Analyze the DNA content by flow cytometry. [9]

G cluster_0 Apoptosis Induction Pathway A Test Compound (e.g., Quinolinone Derivative) B Induction of Cellular Stress (e.g., DNA Damage, ROS) A->B C Activation of Caspase Cascade (Caspase-8, Caspase-9) B->C D Executioner Caspases (Caspase-3) C->D E Cellular Dismantling (Blebbing, DNA Fragmentation) D->E F Apoptotic Cell Death E->F

Caption: Simplified signaling pathway for apoptosis induction.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the comprehensive . This structured methodology ensures that a wide range of potential biological activities are screened efficiently, with built-in logic for progressing promising hits to more detailed mechanistic studies. The causality behind each experimental choice is grounded in established drug discovery principles, from using a panel of diverse cell lines to including non-cancerous cells to assess selectivity.

The protocols described herein are self-validating through the mandatory inclusion of positive, negative, and vehicle controls, ensuring the trustworthiness of the generated data. Positive results from this in vitro cascade would provide a strong rationale for advancing the compound to more complex studies, including in vivo animal models for efficacy and safety, ADME/Tox profiling, and target identification studies.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Retrieved March 20, 2026, from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI. Retrieved March 20, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. Retrieved March 20, 2026, from [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. (2025). ResearchGate. Retrieved March 20, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. Retrieved March 20, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2025). ResearchGate. Retrieved March 20, 2026, from [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Retrieved March 20, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved March 20, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved March 20, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved March 20, 2026, from [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved March 20, 2026, from [Link]

  • Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. (2016). Longdom Publishing. Retrieved March 20, 2026, from [Link]

  • In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. (2016). Journal of Applied Pharmaceutical Science. Retrieved March 20, 2026, from [Link]

  • Scheme 2 Synthesis of 3-benzylamino-1H-quinolin-2-ones. Reagents and.... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (2021). MDPI. Retrieved March 20, 2026, from [Link]

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. (n.d.). SAGE Journals. Retrieved March 20, 2026, from [Link]

  • 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. (2024). MDPI. Retrieved March 20, 2026, from [Link]

  • Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential A. (2025). MDPI. Retrieved March 20, 2026, from [Link]

  • CN103804289A - Method for synthetizing 6-methoxyquinoline. (n.d.). Google Patents.
  • Synthesis and Characterization of Schiff Base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2- Ol and Its Metal Complexes and Their Evaluation for Antibacterial and Antifungal Activity. (2020). Neliti. Retrieved March 20, 2026, from [Link]

  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025). MDPI. Retrieved March 20, 2026, from [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]n[12][13]aphthyridin-2(1H)- one. (n.d.). MIT Open Access Articles. Retrieved March 20, 2026, from [Link]

Sources

Exploratory

The Quinolinone Scaffold in Drug Discovery: Mechanistic Insights, Synthetic Methodologies, and Clinical Translation

Executive Summary: The Privileged Nature of Quinolinones In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework capable of acting as a ligand for a diverse array of biological receptors....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of Quinolinones

In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework capable of acting as a ligand for a diverse array of biological receptors. The quinolinone core—encompassing both 2-quinolinones (carbostyrils) and 4-quinolinones—represents one of the most versatile and clinically validated privileged scaffolds in modern pharmacotherapeutics[1].

Historically recognized for their role in broad-spectrum antibacterial agents (fluoroquinolones), the utility of quinolinone-based compounds has aggressively expanded into oncology, virology, pulmonology, and neurology[2]. The structural dichotomy of the quinolinone ring—featuring a hydrophobic aromatic system coupled with a highly polar, hydrogen-bond-donating/accepting amide/enone moiety—allows for exquisite tuning of physicochemical properties and target engagement. This whitepaper systematically deconstructs the mechanistic pharmacology, modern synthetic methodologies, and self-validating experimental protocols essential for the discovery and development of next-generation quinolinone derivatives.

Clinical Landscape and Target Engagement

The clinical validation of the quinolinone scaffold is best illustrated by its presence in several FDA-approved therapeutics that target entirely distinct biochemical pathways. The ability to modify the N-1, C-2, C-3, and C-6/7/8 positions allows medicinal chemists to pivot the scaffold's affinity from G-protein coupled receptors (GPCRs) to mutant metabolic enzymes and viral integrases[2].

Table 1: FDA-Approved Quinolinone-Based Therapeutics
Drug NameQuinolinone SubtypePrimary TargetClinical IndicationMechanistic Rationale
Aripiprazole 3,4-dihydro-2(1H)-quinolinoneDopamine D2 (Partial Agonist)Schizophrenia, Bipolar DisorderThe lipophilic tail attached to the quinolinone core allows deep penetration into the D2 receptor pocket, stabilizing a partial agonist conformation[3].
Olutasidenib Quinolinone-basedMutant IDH1 (Inhibitor)Relapsed/Refractory AMLAllosteric, non-competitive binding at the IDH1 homodimer interface, restoring normal cellular differentiation[4].
Ivacaftor Quinolin-4-oneCFTR Protein (Potentiator)Cystic FibrosisBinds directly to the defective CFTR channel, inducing a non-conventional gating mode to increase chloride ion transport[2].
Elvitegravir Quinolin-4-oneHIV Integrase (Inhibitor)HIV InfectionThe keto-enol system of the quinolinone chelates divalent metal ions (Mg2+) in the integrase active site, blocking DNA strand transfer[2].
Mechanistic Deep Dive: Mutant IDH1 Inhibition in Oncology

A paradigm shift in targeted oncology was the December 2022 FDA approval of Olutasidenib for relapsed/refractory Acute Myeloid Leukemia (AML)[4]. Mutant Isocitrate Dehydrogenase 1 (mIDH1) catalyzes the aberrant reduction of α -ketoglutarate ( α -KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG), leading to epigenetic dysregulation and a block in myeloid differentiation. Olutasidenib utilizes its quinolinone core to bind allosterically in the hydrophobic pocket near the IDH1 homodimer interface, exhibiting a 2:1 stoichiometry that effectively halts D-2HG production[4].

IDH1_Pathway Isocitrate Isocitrate mIDH1 Mutant IDH1 (e.g., R132H) Isocitrate->mIDH1 aKG α-Ketoglutarate mIDH1->aKG Normal Pathway D2HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->D2HG Catalyzes Block Differentiation Block (Leukemogenesis) D2HG->Block Olutasidenib Olutasidenib (Quinolinone Scaffold) Olutasidenib->mIDH1 Allosteric Inhibition Restore Restored Myeloid Differentiation Olutasidenib->Restore Promotes

Mechanistic pathway of mutant IDH1 inhibition by the quinolinone-based drug Olutasidenib.

Synthetic Methodologies: From Classical to Catalytic

The evolution of quinolinone synthesis reflects the broader transition of medicinal chemistry toward greener, more regioselective, and atom-economical methodologies.

Classical Approaches: The Gould-Jacobs Reaction

Historically, the Gould-Jacobs reaction has been the workhorse for synthesizing 4-hydroxyquinolines (tautomers of quinolin-4-ones). It involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization at extreme temperatures (>250 °C)[5].

  • Causality & Limitations: While robust for symmetrically substituted anilines, the extreme thermal requirements lead to product decomposition. Furthermore, utilizing meta-substituted anilines inherently produces an intractable mixture of 5- and 7-substituted regioisomers due to competing cyclization pathways[2].

Modern Approaches: Palladium-Catalyzed Carbonylation

To circumvent the regiochemical and thermodynamic limitations of classical methods, transition-metal catalysis has been heavily adopted. Torii and later Genelot developed highly efficient Palladium-catalyzed carbonylative cyclizations of 2-iodoanilines with terminal acetylenes[6].

  • Causality & Advantages: By utilizing PdCl2​(PPh3​)2​ under a carbon monoxide atmosphere, the reaction proceeds via oxidative addition of Pd(0) into the C-I bond. Subsequent CO migratory insertion forms an acylpalladium intermediate, which undergoes carbopalladation with the alkyne and intramolecular amination. This method guarantees absolute regiocontrol at the C-2 and C-3 positions and operates under significantly milder conditions, preserving delicate functional groups required for late-stage lead optimization[6].

Synthesis_Workflow Start 2-Iodoaniline + Terminal Acetylene Catalyst PdCl2(PPh3)2 / CO atmosphere / Base Start->Catalyst Intermediate Acylpalladium Intermediate Catalyst->Intermediate Oxidative Addition & CO Insertion Cyclization Intramolecular Amination Intermediate->Cyclization Alkyne Insertion & Reductive Elimination Product Functionalized Quinolin-4-one Cyclization->Product Purification Flash Chromatography & LC-MS Validation Product->Purification

Palladium-catalyzed carbonylative synthesis workflow for functionalized quinolin-4-ones.

Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to empower researchers to troubleshoot and optimize.

Protocol 1: Regioselective Synthesis of 2-Aryl-Quinolin-4-ones via Pd-Catalysis

Objective: Synthesize a functionalized 2-aryl-quinolin-4-one library for high-throughput screening.

  • Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk tube, combine 2-iodoaniline (1.0 equiv), the desired terminal aryl alkyne (1.2 equiv), and diethylamine (2.0 equiv).

    • Rationale: Diethylamine acts as both a base to neutralize the generated HI and a ligand to stabilize the active Pd(0) species.

  • Catalyst Loading: Add PdCl2​(PPh3​)2​ (5 mol%) and dissolve the mixture in anhydrous THF (0.2 M).

  • Carbonylation: Purge the vessel with CO gas three times, then pressurize to 1 atm using a CO balloon. Heat the reaction mixture to 60 °C for 12 hours.

    • Rationale: Maintaining exactly 1 atm of CO is critical. Excessive CO pressure can poison the catalyst by forming inactive tetracarbonyl palladium complexes, while insufficient CO leads to direct Sonogashira coupling byproducts.

  • Reaction Quenching & Workup: Cool to room temperature, vent the CO safely, and dilute with EtOAc. Wash with saturated aqueous NH4​Cl to remove the amine salts.

  • Validation: Analyze the crude mixture via LC-MS. The target mass [M+H]+ should dominate, with minimal presence of the direct alkyne-coupling byproduct. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: In Vitro Mutant IDH1 (R132H) Enzymatic Inhibition Assay

Objective: Quantify the IC50​ of synthesized quinolinone derivatives against the mIDH1 target.

  • Enzyme and Substrate Preparation: Prepare an assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2​ , 0.05% BSA). Dilute recombinant IDH1-R132H enzyme to a final well concentration of 0.5 nM.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the quinolinone compounds in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well black microplate.

    • Rationale: Acoustic dispensing prevents compound carryover and minimizes DMSO concentration (<1%), which can artificially denature the enzyme.

  • Pre-incubation: Add the enzyme solution to the compounds and incubate for 30 minutes at room temperature.

    • Rationale: Because quinolinones like Olutasidenib are allosteric inhibitors, pre-incubation allows the compound to induce the necessary conformational change in the homodimer before the substrate is introduced[4].

  • Reaction Initiation: Add a substrate mix containing α -KG (1 mM) and NADPH (10 μ M). Incubate for 60 minutes.

  • Detection (Diaphorase/Resazurin Readout): Add a detection mixture containing diaphorase and resazurin.

    • Rationale: The mIDH1 enzyme consumes NADPH to convert α -KG to D-2HG. The remaining NADPH is used by diaphorase to reduce resazurin to highly fluorescent resorufin (Ex 540 nm / Em 590 nm). A highly potent quinolinone inhibitor will block NADPH consumption, resulting in high fluorescence. This coupled assay provides a superior signal-to-noise ratio compared to direct UV absorbance.

  • Data Analysis: Fit the fluorescence data to a 4-parameter logistic non-linear regression model to calculate the IC50​ .

Conclusion

The quinolinone scaffold remains a cornerstone of rational drug design. By deeply understanding the causality behind synthetic choices—moving from the harsh, unselective conditions of Gould-Jacobs to the elegant precision of Palladium-catalyzed carbonylation—researchers can efficiently generate libraries of highly functionalized derivatives. Coupled with robust, self-validating biochemical assays, these methodologies accelerate the discovery of novel therapeutics for complex diseases ranging from cystic fibrosis to acute myeloid leukemia.

References

  • [6] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at:[Link]

  • [1] From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry. Available at:[Link]

  • [5] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. Available at:[Link]

  • [2] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at:[Link]

  • [4] Olutasidenib: from bench to bedside. PMC. Available at:[Link]

  • [3] aripiprazole lauroxil. All About Drugs. Available at:[Link]

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Foundational

structure-activity relationship (SAR) of 3-substituted quinolin-2-ones

[style=filled, fontname="Arial", fontsize=12, Workflow for synthesis and SAR validation of 3-substituted quinolin-2-ones. SAR Landscapes: Tuning Efficacy The biological activity of 3-substituted quinolin-2-ones spans mul...

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Author: BenchChem Technical Support Team. Date: March 2026

[style=filled, fontname="Arial", fontsize=12,

Workflow for synthesis and SAR validation of 3-substituted quinolin-2-ones.

SAR Landscapes: Tuning Efficacy

The biological activity of 3-substituted quinolin-2-ones spans multiple therapeutic areas, driven by the specific nature of the C-3 substituent.

Anticancer Activity

3-substituted quinolin-2-ones have played an important role in the design of novel compounds with marvelous anticancer activities[1]. Specifically, compounds bearing chalcone or styryl moieties at the C-3 position act as potent microtubule targeting agents[2]. The SAR indicates that an α,β-unsaturated carbonyl system at the 3-position, paired with electron-donating groups (e.g., methoxy) on the A-ring, significantly enhances cytotoxicity against cancer cell lines (such as HeLa and multidrug-resistant variants)[2]. Additionally, some derivatives act as dual AKT/NF-κB inhibitors, a pathway critical for overcoming resistance in melanoma models[3].

Antimalarial Activity

Hybrid molecules combining the quinolin-2-one core with allylated chalcones have been evaluated against chloroquine-resistant strains of Plasmodium falciparum[1]. The SAR demonstrates that the spatial orientation dictated by the C-3 substituent directly affects the binding ability and energy towards the target proteins of the Plasmodium parasites. Functionalization of the B-ring of the chalcone moiety enhances antimalarial activity by facilitating electron transfer reactions[1].

Quantitative SAR Summary

The following table summarizes the structure-activity relationship data for representative 3-substituted quinolin-2-one derivatives across different biological targets.

Compound ClassC-3 SubstituentA-Ring SubstitutionPrimary TargetIC₅₀ / MIC Range
Benzyl Analogues Benzyl7-MethoxyTarget Proteins (General)4.0 - 10.0 µM
Chalcone Hybrids 3-(2-methoxyphenyl)-3-oxoprop-1-enyl6-MethoxyTubulin Polymerization0.5 - 3.0 µM
Aryl Derivatives PhenylUnsubstitutedAKT / NF-κB10.0 - 15.0 µM
Allylated Chalcones Allylated Chalcone7-ChloroP. falciparum (Dd2/Indo)1.0 - 5.0 µM

Biological Targets & Signaling Pathways

The primary mechanism of action for the most potent 3-substituted quinolin-2-one anticancer agents involves the disruption of microtubule dynamics. These compounds bind to the colchicine binding site on tubulin, inhibiting its polymerization[2]. This structural interference prevents the formation of the mitotic spindle during cell division, leading to G2/M cell cycle arrest. Prolonged arrest triggers apoptotic signaling cascades, effectively halting tumor proliferation[2].

Pathway Ligand 3-Substituted Quinolin-2-one Target Microtubule / Tubulin Binding Site Ligand->Target Binds Arrest G2/M Cell Cycle Arrest Target->Arrest Inhibits Polymerization Apoptosis Apoptosis Induction (Cancer Cells) Arrest->Apoptosis Triggers

Mechanism of action for 3-substituted quinolin-2-one tubulin inhibitors.

Conclusion

The C-3 position of the quinolin-2-one scaffold is a highly tunable architectural node. By leveraging modern palladium-catalyzed synthesis protocols, researchers can systematically vary the steric and electronic properties of this site. The resulting SAR landscapes reveal profound modulation of biological targets, from tubulin inhibition in oncology to disrupting plasmodium pathways in malaria, solidifying 3-substituted quinolin-2-ones as versatile and potent pharmacophores.

References

  • Royal Society of Chemistry. "CHAPTER 3: Six-membered Heterocycle Synthesis".[Link]

  • Science of Synthesis (Thieme). "Product Class 4: Quinolinones and Related Systems".[Link]

  • ResearchGate. "Design, economical synthesis and antiplasmodial evaluation of vanillin derived allylated chalcones...".[Link]

  • Google P
  • Google Patents.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery The quinolinone motif is a well-established pharmacophore, forming the co...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery

The quinolinone motif is a well-established pharmacophore, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1][2] Its rigid, bicyclic structure provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, making it an attractive starting point for the development of novel therapeutics. Quinolinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and cardiotonic effects.[1][2][3][4] The subject of this application note, 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one, is a novel derivative poised for exploration in high-throughput screening (HTS) campaigns to uncover new biological activities and potential therapeutic applications.

This document serves as a comprehensive guide for the utilization of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one in HTS. It provides a hypothetical, yet scientifically grounded, framework for a screening campaign, from initial assay development to hit validation. The protocols and principles outlined herein are designed to be adaptable to various biological targets and assay formats.

Hypothetical Target and Mechanism of Action: Inhibition of KDM4A, a Histone Demethylase

For the purpose of this application note, we will hypothesize that 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one is a potential inhibitor of the Jumonji domain-containing histone demethylase 4A (KDM4A). Histone demethylases are epigenetic modulators that play crucial roles in transcriptional regulation, and their dysregulation is implicated in various cancers.[5] The selection of this target is based on the known ability of some quinoline derivatives to interact with metalloenzymes, and the 8-hydroxyquinoline scaffold has been identified as a starting point for histone demethylase inhibitors.[5]

Our proposed mechanism of action is that the quinolinone core of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one chelates the Fe(II) ion in the active site of KDM4A, thereby inhibiting its demethylase activity. This inhibition would lead to the maintenance of histone methylation marks, altering gene expression and potentially inducing cell cycle arrest or apoptosis in cancer cells.

High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from primary screening to identify initial "hits" to more rigorous secondary and tertiary assays to confirm activity and elucidate the mechanism of action.[6][7][8][9]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays Primary_Screen Biochemical HTS Assay (e.g., TR-FRET) Hit_Identification Initial Hit Identification (Z-score > 2) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Curve (IC50) Hit_Identification->Dose_Response Confirmed Hits Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., AlphaLISA) Counter_Screen->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (Target Engagement) Orthogonal_Assay->Cell_Based_Assay Validated Hits Selectivity_Panel Selectivity Profiling (vs. other KDM family members) Cell_Based_Assay->Selectivity_Panel

Caption: A generalized workflow for a high-throughput screening campaign.

Part 1: Primary High-Throughput Screening Protocol

This section details a biochemical assay for the primary screening of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one against KDM4A. We will utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and sensitive method suitable for HTS.[10]

Principle of the TR-FRET Assay

The assay measures the demethylation of a biotinylated histone H3 peptide substrate by KDM4A. A terbium-labeled anti-histone antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the histone peptide is methylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. KDM4A-mediated demethylation prevents antibody binding, leading to a decrease in the FRET signal.

TR_FRET_Assay cluster_0 No Inhibition cluster_1 Inhibition No_Inhibition No_Inhibition No_Inhibition:f5->No_Inhibition:f6 Inhibition Inhibition Inhibition:f5->Inhibition:f6

Caption: Principle of the KDM4A TR-FRET inhibition assay.

Materials and Reagents
ReagentSupplierCatalog #
KDM4A (human, recombinant)BPS Bioscience50110
Biotinylated Histone H3 (1-21) peptideAnaSpecAS-64442
Anti-H3K9me3-EuropiumPerkinElmerTRF0403
Streptavidin-d2Cisbio610SADAB
Assay BufferIn-house50 mM HEPES, pH 7.5, 50 mM KCl, 0.1% BSA, 0.01% Tween-20
384-well low-volume platesCorning3820
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient for dose-response experiments. For primary screening, a single concentration (e.g., 10 µM) is typically used.

    • Using an acoustic liquid handler, dispense 50 nL of the compound solution into the 384-well assay plates.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution of KDM4A in assay buffer.

    • Prepare a 2X substrate solution containing the biotinylated histone H3 peptide, ascorbic acid, and (NH₄)₂Fe(SO₄)₂ in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compound.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the 2X substrate solution to each well.

    • Incubate the reaction for 60 minutes at 37°C.

  • Detection:

    • Prepare a 2X detection solution containing the anti-H3K9me3-Europium and Streptavidin-d2 in detection buffer.

    • Stop the enzymatic reaction by adding 10 µL of the 2X detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar FSX) with an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.

Data Analysis
  • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls.

  • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[7]

  • Identify initial "hits" as compounds that exhibit a statistically significant inhibition (e.g., >3 standard deviations from the mean of the negative controls).

ParameterValue
Assay Volume20 µL
Plate Format384-well
Final Compound Concentration10 µM
Final Enzyme Concentration5 nM
Final Substrate Concentration100 nM
Incubation Time (Enzyme)60 min
Incubation Temperature37°C
Z'-Factor> 0.7

Part 2: Hit Validation and Secondary Assays

Initial hits from the primary screen require further validation to eliminate false positives and confirm their activity.

Dose-Response Confirmation
  • Objective: To determine the potency (IC₅₀) of the hit compound.

  • Protocol: Perform the primary TR-FRET assay with a 10-point, 3-fold serial dilution of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one, starting from a high concentration (e.g., 100 µM).

  • Data Analysis: Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Orthogonal Assay
  • Objective: To confirm the inhibitory activity of the compound using a different assay format to rule out technology-specific artifacts.

  • Example Assay: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) assay can be used. This assay also measures the interaction between the antibody and the biotinylated peptide but uses a different energy transfer mechanism.

  • Expected Outcome: A similar IC₅₀ value in the orthogonal assay will increase confidence in the hit compound.

Cell-Based Target Engagement Assay
  • Objective: To determine if the compound can inhibit KDM4A activity in a cellular context.

  • Protocol:

    • Treat a relevant cancer cell line (e.g., HeLa cells) with varying concentrations of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one for 24 hours.

    • Lyse the cells and perform a Western blot to detect the levels of H3K9me3.

  • Expected Outcome: A dose-dependent increase in the global levels of H3K9me3 would indicate that the compound is cell-permeable and engages with its target.

Troubleshooting and Scientific Rationale

  • High False Positive Rate: This could be due to compound auto-fluorescence or aggregation. A counter-screen against a different enzyme or a non-enzymatic assay can help identify these artifacts. The choice of a TR-FRET assay with a time-delayed reading window helps to minimize the interference from short-lived background fluorescence.

  • Poor Z'-Factor: This indicates a small separation between the positive and negative controls. Optimizing the concentrations of the enzyme, substrate, and detection reagents can improve the assay window.

  • Discrepancy between Biochemical and Cell-Based Activity: This could be due to poor cell permeability, compound efflux, or metabolic instability. Structure-activity relationship (SAR) studies can be initiated to improve the physicochemical properties of the compound.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the utilization of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one in a high-throughput screening campaign. The quinolinone scaffold holds significant promise in drug discovery, and a systematic and rigorous screening approach is essential to unlock its full potential.[2][4] By employing robust primary assays, orthogonal hit validation, and relevant cell-based secondary assays, researchers can confidently identify and advance novel quinolinone-based compounds as potential therapeutic agents.

References

  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?
  • ACS Publications. (2021, March 13). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry.
  • PubMed. (2011, October 15). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6.
  • SPIE Digital Library. Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation.
  • PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches.
  • Evotec. Biochemical Assays.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • BMG LABTECH. High-throughput screening (HTS).
  • PubMed. Synthesis and biological activities of optically active 6-[3-(3,4-dimethoxybenzylamino)-2-hydroxypropoxy]-2(1H)-quinolinone (OPC-18790).
  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • PubMed. (2019, July 25). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors.
  • Dove Medical Press. New developments and emerging trends in high-throughput screening methods for lead compound identification.
  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
  • RSC Publishing. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery.
  • Opentrons. High-Throughput Screening in Drug Discovery & Molecular Biology.
  • PMC - NIH. Cell-Based Screening Using High-Throughput Flow Cytometry.
  • PMC. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • PMC. Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • ATCC. High-Throughput Screening.
  • Journal of Applied Pharmaceutical Science. (2011, June 3). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview.
  • PubMed. (2010, November 23). Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors.

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Application

Application Notes and Protocols: Characterization of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one as a Kinase Inhibitor

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-(B...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one as a potential kinase inhibitor. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting protein kinases.[1][2] This guide details protocols for in vitro biochemical assays to determine inhibitory potency and selectivity, as well as cell-based assays to assess cellular activity and target engagement. The methodologies are designed to be robust and self-validating, with explanations of the scientific principles behind each step to empower the user to interpret results accurately and troubleshoot effectively.

Introduction: The Quinolin-2-one Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets.[4][5] The quinolin-2-one core is a versatile scaffold that has been successfully incorporated into numerous kinase inhibitors targeting various pathways, such as PI3K/mTOR and receptor tyrosine kinases like c-Met and EGFR.[2]

3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one is a novel compound featuring this key scaffold. Its structural motifs suggest potential interactions within the ATP-binding pocket of protein kinases. This guide provides the experimental framework to systematically evaluate its inhibitory activity, beginning with broad profiling and moving towards validation in a cellular context.

In Vitro Kinase Inhibition Profiling

The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases.[5] This is typically achieved through in vitro biochemical assays that measure the consumption of ATP or the formation of ADP.[4][6] The ADP-Glo™ Kinase Assay is a widely used luminescent-based system that quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[6]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.[7]

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare serial dilutions of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one Add_Compound Add compound dilutions and controls (e.g., Staurosporine, DMSO) to plate Compound_Prep->Add_Compound Reagent_Prep Prepare Kinase Reaction Buffer, Kinase, Substrate, and ATP Add_Kinase Add Kinase and Substrate mixture Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Incubate_1 Incubate to allow for binding Add_Kinase->Incubate_1 Start_Reaction Initiate reaction by adding ATP Incubate_1->Start_Reaction Incubate_2 Incubate at RT (e.g., 60 min) Start_Reaction->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_2->Stop_Reaction Incubate_3 Incubate at RT (e.g., 40 min) Stop_Reaction->Incubate_3 Develop_Signal Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_3->Develop_Signal Incubate_4 Incubate at RT (e.g., 30 min) Develop_Signal->Incubate_4 Read_Plate Measure luminescence with a plate reader Incubate_4->Read_Plate

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (96-well format)

Materials:

  • 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

  • DMSO (Dimethyl Sulfoxide)

  • Kinase of interest and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Staurosporine (positive control)

  • White, flat-bottom 96-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the appropriate wells of the assay plate.

    • For the positive control, add 1 µL of a Staurosporine dilution (e.g., 10 µM).

    • For the negative (100% activity) control, add 1 µL of DMSO.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer.

    • Add 12.5 µL of the 2X kinase/substrate solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the reaction by adding 12.5 µL of the 2X ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Hypothetical Results

The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical Kinase Selectivity Profile of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Kinase TargetKinase FamilyIC₅₀ (nM)
MST2 STE20 50
PKAAGC>10,000
CDK2CMGC8,500
SrcTyrosine1,200
PI3KαLipid>10,000
mTORAtypical7,800

This data is for illustrative purposes only. The hypothetical results suggest that the compound is a selective inhibitor of MST2, a key kinase in the Hippo signaling pathway.[8]

Cell-Based Characterization

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to confirm that the compound can enter cells, engage its target, and exert a biological effect in a physiological context.[9][10]

Cell Proliferation Assay

A common method to assess the cellular activity of a kinase inhibitor is to use a cell line whose proliferation is dependent on the target kinase.[9] For example, Ba/F3 cells, a murine pro-B cell line, are dependent on interleukin-3 (IL-3) for survival. If these cells are engineered to express an oncogenic, constitutively active kinase, they can proliferate in the absence of IL-3. Inhibition of this specific kinase will lead to cell death.[9]

Experimental Workflow: Ba/F3 Cell Proliferation Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Cell_Culture Culture Ba/F3 cells expressing the target kinase Wash_Cells Wash cells to remove IL-3 Cell_Culture->Wash_Cells Compound_Prep Prepare serial dilutions of the test compound Add_Compound Add compound dilutions to wells Compound_Prep->Add_Compound Seed_Cells Seed cells into a 96-well plate Wash_Cells->Seed_Cells Seed_Cells->Add_Compound Incubate_Assay Incubate for 72 hours Add_Compound->Incubate_Assay Add_Reagent Add CellTiter-Glo® Reagent Incubate_Assay->Add_Reagent Incubate_Reagent Incubate to stabilize signal Add_Reagent->Incubate_Reagent Read_Plate Measure luminescence Incubate_Reagent->Read_Plate

Caption: Workflow for a cell-based proliferation assay.

Protocol: Cell Proliferation Assay

Materials:

  • Ba/F3 cells stably expressing the constitutively active kinase of interest

  • RPMI-1640 medium, 10% Fetal Bovine Serum (FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Clear-bottom, white-walled 96-well plates

Procedure:

  • Cell Preparation: Culture the engineered Ba/F3 cells in media containing IL-3. Prior to the assay, wash the cells three times with IL-3-free medium to remove any residual growth factor.

  • Cell Seeding: Resuspend the cells in IL-3-free medium and seed 5,000 cells/well in 90 µL into a 96-well plate.

  • Compound Addition: Add 10 µL of 10X concentrated compound dilutions to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of cell viability.

Target Engagement and Pathway Modulation (Western Blot)

To confirm that the compound inhibits the target kinase within the cell, it is essential to measure the phosphorylation status of a known downstream substrate. A decrease in the phosphorylation of the substrate upon compound treatment indicates target engagement.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Hippo Pathway Inhibition MST2 MST2 LATS1 LATS1 MST2->LATS1 P YAP YAP LATS1->YAP P TEAD TEAD YAP->TEAD Proliferation Cell Proliferation & Survival TEAD->Proliferation Inhibitor 3-(Benzylamino-methyl)-6-methoxy- 1H-quinolin-2-one Inhibitor->MST2

Caption: Inhibition of MST2 kinase by the compound prevents phosphorylation of LATS1, leading to activation of the transcriptional co-activator YAP and promoting cell proliferation.

Protocol: Western Blot for Phospho-Substrate

Procedure:

  • Cell Treatment: Seed an appropriate cell line (e.g., HeLa cells, which have an active Hippo pathway) in 6-well plates. Allow cells to adhere overnight.

  • Treat cells with increasing concentrations of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream target (e.g., phospho-LATS1).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., total LATS1) and a loading control (e.g., GAPDH) to ensure equal protein loading.

A dose-dependent decrease in the phospho-LATS1 signal relative to the total LATS1 signal would confirm that the compound is engaging and inhibiting the MST2 kinase in cells.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High variability in in vitro assay Pipetting errors; Inconsistent incubation times; Reagent instability.Use calibrated multichannel pipettes; Ensure consistent timing for all steps; Prepare fresh reagents daily.
No kinase inhibition observed Compound is inactive; Compound precipitated out of solution; Incorrect ATP concentration.Verify compound integrity; Check compound solubility in assay buffer; Optimize ATP concentration (use Km value).
Low signal in cell viability assay Insufficient cell seeding; Cell death due to factors other than compound.Optimize cell seeding density; Check for contamination; Ensure proper handling of cells.
No change in substrate phosphorylation Compound is not cell-permeable; Target is not expressed or active in the cell line; Incorrect time point or dose.Test for cell permeability; Confirm target expression via Western blot or qPCR; Perform a time-course and dose-response experiment.

Conclusion

This guide provides a structured approach to the initial characterization of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one as a kinase inhibitor. By following these protocols, researchers can obtain critical data on the compound's potency, selectivity, and cellular mechanism of action. This information is foundational for any further medicinal chemistry optimization and preclinical development.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Soth, M. J., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS Chemical Biology, 11(9), 2496-2501. Retrieved from [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Vidal, A., et al. (2012). Scheme 2 Synthesis of 3-benzylamino-1H-quinolin-2-ones. ResearchGate. Retrieved from [Link]

  • Iannitelli, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. Retrieved from [Link]

  • Fan, F., et al. (2016). Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration. Science Translational Medicine, 8(352), 352ra108. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Bioactivity of Quinolinone Derivatives

Introduction: The Therapeutic Promise of the Quinolinone Scaffold Quinolinone derivatives represent a "privileged" structural class in medicinal chemistry, forming the core of numerous natural products and synthetic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Quinolinone Scaffold

Quinolinone derivatives represent a "privileged" structural class in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This versatile heterocyclic scaffold, consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the development of new pharmaceuticals.[1] Derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents, among other therapeutic applications.[1][3][4][5][6]

The biological activity of quinolinone derivatives is intrinsically linked to their ability to interact with various cellular targets. In oncology, they have been shown to inhibit critical enzymes like topoisomerases and protein kinases, which are essential for cancer cell growth and proliferation.[7][8] Their antimicrobial effects often stem from the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[9][10] Furthermore, certain quinolinone derivatives can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by reducing the production of pro-inflammatory mediators like nitric oxide (NO).[11][12]

This comprehensive guide provides detailed protocols for assessing the anticancer, antimicrobial, and anti-inflammatory bioactivities of novel quinolinone derivatives. The methodologies are designed to be robust and reproducible, providing researchers in drug discovery and development with the necessary tools to effectively screen and characterize these promising compounds.

Part 1: Anticancer Activity Assessment

A primary application for novel quinolinone derivatives is in the field of oncology. The following protocols are designed to assess the cytotoxic and anti-proliferative effects of these compounds on various cancer cell lines.

Cell Viability and Cytotoxicity Testing: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13][14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[14][16]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of quinolinone derivatives B->C D Treat cells with quinolinone derivatives C->D E Incubate for 24-72 hours D->E F Add MTT solution to each well E->F G Incubate for 2-4 hours F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 values I->J

Caption: Workflow for assessing anticancer activity using the MTT assay.

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.[17][18]

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinolinone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration) and untreated controls (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[13][16]

    • Add 10 µL of the MTT solution to each well.[14][15]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[14][16]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13][16]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Parameter Typical Range/Value Reference
Cell Seeding Density5,000 - 10,000 cells/well[15]
Incubation Time (Compound)24 - 72 hours[14]
MTT Concentration0.5 mg/mL (final)[14]
Incubation Time (MTT)2 - 4 hours[15]
Absorbance Wavelength570 nm[14]

Part 2: Antimicrobial Activity Assessment

Quinolinone derivatives have shown significant promise as antimicrobial agents. The following protocols are designed to determine the minimum concentration of a compound required to inhibit the growth of or kill various microorganisms.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[19][20] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[21]

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of quinolinone derivative in a 96-well plate D Inoculate wells with bacterial suspension A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration B->C C->D E Incubate at 37°C for 16-20 hours D->E F Visually inspect for turbidity E->F G Determine the MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[22][23]

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[23]

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[23]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.[23]

    • Prepare a working solution of the quinolinone derivative in CAMHB.

    • Add 200 µL of the prepared working solution to well 1.[23]

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.[23]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[23]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.[23]

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[23]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of the quinolinone derivative that completely inhibits the visible growth of the organism.[23][24]

Parameter Typical Range/Value Reference
Bacterial Inoculum0.5 McFarland Standard[23]
Final Inoculum Density~5 x 10⁵ CFU/mL[23]
Incubation Temperature35°C ± 2°C[23]
Incubation Time16 - 20 hours[23]
Growth MediumCation-Adjusted Mueller-Hinton Broth[23]

Part 3: Anti-inflammatory Activity Assessment

The potential of quinolinone derivatives to modulate inflammatory responses can be evaluated using various in vitro assays. These assays typically involve stimulating immune cells and measuring the production of inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[11][25] The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[25]

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene Induces iNOS_protein iNOS Protein (Translation) iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->NO

Sources

Application

Application Notes &amp; Protocols: Characterizing the Bioactivity of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Introduction: The Quinolin-2-one Scaffold in Drug Discovery The quinolin-2-one (or carbostyril) moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] These structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolin-2-one Scaffold in Drug Discovery

The quinolin-2-one (or carbostyril) moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] These structures are recognized for a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and notably, anticancer properties.[2][3] Many quinolin-2-one derivatives exert their cytotoxic effects against cancer cells by inducing apoptosis, arresting the cell cycle, or inhibiting critical signaling pathways involved in proliferation and survival.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to characterize the bioactivity of a novel quinolin-2-one derivative, 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one . We move beyond a simple list of steps to explain the causality behind experimental choices, ensuring that the proposed workflow is a self-validating system for generating reliable and reproducible data. The protocols herein will guide the user from initial compound handling and primary cytotoxicity screening to preliminary mechanistic investigations.

Section 1: Compound Handling and Solubilization

Scientific Rationale: The physicochemical properties of a compound are the foundation of any successful cell-based assay. Quinoline derivatives are often hydrophobic and can exhibit poor aqueous solubility, a critical variable that must be addressed to ensure accurate and reproducible results.[5] Precipitated compound in a cell culture well is not bioavailable and will lead to a significant underestimation of its true potency.

Protocol 1.1: Solubility Assessment and Stock Solution Preparation

Objective: To determine an appropriate solvent and concentration for a master stock solution.

Materials:

  • 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one (hereafter "Test Compound")

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Initial Solvent Test: Begin with DMSO, the most common and powerful solvent for a wide range of organic molecules used in biological assays.[5][6]

  • Stock Solution Preparation:

    • Accurately weigh 1-5 mg of the Test Compound into a sterile microcentrifuge tube.

    • Add a calculated volume of DMSO to achieve a high-concentration stock, typically 10-50 mM.

    • Scientist's Note: A high concentration minimizes the final percentage of DMSO in the cell culture medium, as high concentrations of DMSO can be toxic to cells.[7]

    • Vigorously vortex the solution for 2-3 minutes.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[5] Gentle warming in a 37°C water bath can also be attempted, but stability at this temperature should be considered.[5]

  • Aqueous Solubility Check (Kinetic Solubility):

    • Prepare a 1:100 dilution of the DMSO stock solution in PBS (e.g., 2 µL of a 10 mM stock into 198 µL of PBS for a final concentration of 100 µM).

    • Vortex immediately and observe for any signs of precipitation (cloudiness, visible particles) over 1-2 hours. This will give an indication of the compound's solubility limit in an aqueous environment.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[5]

Section 2: Primary Bioactivity Screening: Cytotoxicity Assessment

Scientific Rationale: The first step in characterizing a potential anticancer agent is to determine its effect on cell viability.[8] A cytotoxicity assay measures the degree to which the compound can cause cell damage or death.[9] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%.[4] We will utilize a resazurin-based assay, a common, sensitive, and non-destructive method. In this assay, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Experimental Workflow for Cytotoxicity (IC50) Determination

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h for cell adherence seed->incubate1 treat 3. Treat with Serial Dilutions of Test Compound incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_reagent 5. Add Resazurin Reagent incubate2->add_reagent incubate3 6. Incubate 1-4h add_reagent->incubate3 read 7. Measure Fluorescence (Ex/Em ~560/590 nm) incubate3->read normalize 8. Normalize Data to Vehicle Control read->normalize plot 9. Plot Dose-Response Curve (% Viability vs. Log[Conc]) normalize->plot calc 10. Calculate IC50 Value plot->calc

Caption: A typical workflow for determining the IC50 value of a test compound.

Protocol 2.1: Cell Viability Assay (Resazurin Reduction)

Objective: To determine the IC50 of the Test Compound in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom, black-walled plates

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Multi-well plate reader (fluorescence)

  • Positive control (e.g., Doxorubicin or Staurosporine)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume proliferation.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution series of the Test Compound from your DMSO stock in complete culture medium. A typical starting point is a 10-point, 3-fold dilution series (e.g., from 100 µM down to ~5 nM).

    • Crucial Control: Prepare a "Vehicle Control" containing the highest concentration of DMSO used in the dilution series (e.g., 0.1% or 0.5%). This is essential to ensure the solvent itself is not affecting cell viability.[7]

    • Also include "Untreated" wells (medium only) and "Positive Control" wells.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, vehicle, or control media to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • Assay Readout:

    • Add 10 µL (or as per manufacturer's instructions) of the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of "no-cell" blank wells from all other wells.

    • Normalize the data by setting the average of the Vehicle Control wells to 100% viability.

    • Calculate the percent viability for each compound concentration: (% Viability) = (Fluorescence_Sample / Fluorescence_Vehicle) * 100.

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability versus the logarithm of the compound concentration and fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Presentation: Cytotoxicity of Quinolin-2-one Derivatives
Compound IDCell LineIncubation Time (h)IC50 (µM) [± SD]
Test CompoundMCF-772Experimental
Test CompoundA54972Experimental
Doxorubicin (Positive Control)MCF-772Experimental
Literature Example: Tetrahydrobenzo[h]quinoline[4]MCF-7487.5

Section 3: Preliminary Mechanistic Investigation

Scientific Rationale: After establishing that the Test Compound is cytotoxic, the next logical question is how it kills the cells. Quinoline derivatives are known to act through diverse mechanisms.[10][11] Two common and informative follow-up assays are apoptosis detection and kinase activity screening. An apoptosis assay can confirm if the compound induces programmed cell death, a desirable trait for anticancer drugs.[4] Given that many quinoline-based compounds are kinase inhibitors, a broad kinase screen or an assay against a key cancer-related kinase can provide direct insight into a potential molecular target.[10][12]

Mechanistic Investigation Workflowdot

G cluster_output start Primary Screen: Cytotoxicity Assay decision Is IC50 in desired range? start->decision pathway_apoptosis Apoptosis Assay (Annexin V / PI) decision->pathway_apoptosis  Yes pathway_kinase Kinase Activity Assay (e.g., ADP-Glo™) decision->pathway_kinase stop Compound Inactive (Stop or Re-evaluate) decision->stop  No out_apoptosis Induces Programmed Cell Death pathway_apoptosis->out_apoptosis out_kinase Inhibits Specific Kinase(s) pathway_kinase->out_kinase

Sources

Method

Application Note: Development and Validation of an In Vitro Assay Cascade for Quinolinone-Based Multi-Kinase Inhibitors

Introduction & Rationale Quinolinone scaffolds are privileged structures in medicinal chemistry, frequently leveraged for their potent anti-cancer properties. They are particularly effective as multi-receptor tyrosine ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Quinolinone scaffolds are privileged structures in medicinal chemistry, frequently leveraged for their potent anti-cancer properties. They are particularly effective as multi-receptor tyrosine kinase (RTK) inhibitors, targeting critical drivers of tumor angiogenesis and proliferation such as EGFR, HER2, and VEGFR-2[1]. Because targeting multiple kinases simultaneously reduces the risk of acquired drug resistance[2], evaluating novel quinolinone derivatives requires a robust, self-validating in vitro assay cascade.

This application note provides drug development professionals and senior researchers with a comprehensive, step-by-step guide to characterizing quinolinone efficacy. The protocol bridges the gap between cell-free biochemical affinity and phenotypic cellular efficacy, ensuring that observed cytotoxicity is mechanistically linked to targeted kinase inhibition rather than off-target toxicity.

Assay Cascade Architecture

To establish a self-validating system, the screening protocol is divided into three distinct phases:

  • Biochemical Kinase Assay : Establishes direct target engagement and intrinsic inhibitory potency (IC₅₀) without the confounding variables of cellular permeability.

  • Cell Viability Assay : Translates biochemical efficacy into cellular contexts, confirming that the compound penetrates the cell membrane and exerts anti-proliferative effects[1].

  • Mechanistic Profiling : Confirms that the reduction in cell viability is driven by the expected mechanism (e.g., apoptosis and cell cycle arrest) rather than non-specific necrosis[3].

Workflow A 1. Library Synthesis (Quinolinone Derivatives) B 2. Biochemical Assay (EGFR/VEGFR2 IC50) A->B C 3. Cellular Viability (MCF-7 / HCT-116) B->C D 4. Mechanistic Profiling (Apoptosis / Cell Cycle) C->D

Figure 1: Progressive in vitro screening workflow for quinolinone derivatives.

Protocol 1: Cell-Free Biochemical Kinase Inhibition Assay

Causality & Expert Insight : Biochemical potency does not rely on cellular uptake. We utilize a luminescence-based ADP detection assay (e.g., ADP-Glo) because it universally measures kinase activity by quantifying ADP produced during the kinase reaction. This avoids the need for radioisotopes, allows for high-throughput screening[4], and directly measures the quinolinone compound's ability to compete with ATP at the kinase domain[1].

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the quinolinone derivative in 100% DMSO. Transfer to a 384-well white assay plate to achieve a final DMSO concentration of 1% in the reaction[3].

  • Enzyme/Substrate Addition : Add recombinant kinase (e.g., EGFR or VEGFR-2) and its specific peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the quinolinone inhibitor to the enzyme.

  • Reaction Initiation : Add ultra-pure ATP (at the predetermined Michaelis constant, Km​ , for each specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation : Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to generate a luminescent signal (30-minute incubation).

  • Detection & Analysis : Read luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vitro Cytotoxicity & Viability Assay

Causality & Expert Insight : Biochemical potency does not always translate to cellular efficacy due to efflux pumps, high plasma protein binding, or poor membrane permeability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed here to measure mitochondrial metabolic activity, providing a reliable, colorimetric proxy for cell viability and proliferation in relevant cancer cell lines (e.g., MCF-7 breast adenocarcinoma)[1][3].

Step-by-Step Methodology :

  • Cell Seeding : Seed MCF-7 cells into 96-well clear-bottom plates at a density of 5,000 cells/well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment[3].

  • Compound Treatment : Carefully aspirate the medium and add 100 µL of fresh medium containing serial dilutions of the quinolinone compound (typically ranging from 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Sorafenib)[1][3].

  • Incubation : Incubate the plates for 72 hours at 37°C to capture multiple cell division cycles.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[3].

  • Solubilization : Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well. Add 150 µL of DMSO to each well to dissolve the crystals. Agitate on a plate shaker for 10 minutes in the dark.

  • Detection : Measure absorbance at 570 nm using a microplate reader. Normalize data to the vehicle control to determine the cellular IC₅₀.

Protocol 3: Mechanistic Validation (Apoptosis & Cell Cycle)

Causality & Expert Insight : To ensure the quinolinone derivative is acting via targeted kinase inhibition rather than non-specific chemical toxicity, flow cytometry is used to assess cell cycle arrest and apoptosis. Effective RTK inhibition typically stalls cells in the G0/G1 phase by downregulating cyclin D1 and induces caspase-mediated apoptosis due to the blockade of survival pathways (like PI3K/AKT)[1][3].

Step-by-Step Methodology :

  • Treatment : Treat MCF-7 cells in 6-well plates with the quinolinone derivative at 1X and 3X its established cellular IC₅₀ for 48 hours.

  • Harvesting : Trypsinize cells (collecting both adherent and floating cells to ensure apoptotic bodies are not lost), wash twice with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Annexin V/PI Staining (Apoptosis) : Resuspend the cell pellet in 1X Annexin Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Cell Cycle Analysis : For a separate experimental cohort, fix cells in 70% cold ethanol overnight at -20°C[3]. Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A to ensure only DNA is stained. Incubate for 30 minutes in the dark[3].

  • Flow Cytometry : Analyze samples using a flow cytometer. Quantify the percentage of early/late apoptotic cells (Annexin V+) and map the cell cycle distribution (G0/G1, S, G2/M phases)[3].

Pathway Quinolinone Quinolinone Derivative RTK RTK (e.g., EGFR/VEGFR2) Quinolinone->RTK Competitive Inhibition PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Apoptosis Apoptosis & G0/G1 Cell Cycle Arrest PI3K->Apoptosis Blocks Survival MAPK->Apoptosis Blocks Proliferation

Figure 2: Quinolinone-mediated RTK inhibition and downstream apoptotic induction.

Data Presentation: Comparative Efficacy Profiling

To evaluate the success of the assay cascade, quantitative data must be synthesized across all three protocols. The table below outlines a representative data profile format for a novel quinolinone derivative compared to an established clinical standard (e.g., Sorafenib), demonstrating how the self-validating data layers interact.

Compound / ControlEGFR Kinase IC₅₀ (nM)VEGFR-2 Kinase IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)Apoptotic Population (%)Cell Cycle Arrest Phase
Novel Quinolinone Lead 0.07×10−3 0.15×10−3 1.2442.5%G0 / G1
Sorafenib (Standard) 0.04×10−3 0.09×10−3 2.1038.0%G0 / G1
Vehicle (0.1% DMSO) N/AN/A> 1004.2%Normal Cycling

Note: The data illustrates a scenario where the quinolinone lead has slightly lower biochemical potency than the standard but achieves superior cellular efficacy, highlighting the critical importance of evaluating both biochemical and cellular parameters.

References

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases Source: tandfonline.com URL:[Link]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases Source: semanticscholar.org URL:[Link]

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors Source: ACS Publications URL:[Link]

Sources

Application

analytical methods for the quantification of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

An Application Note for the Analytical Quantification of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one Abstract This comprehensive guide details robust and validated analytical methodologies for the quantitative det...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analytical Quantification of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Abstract

This comprehensive guide details robust and validated analytical methodologies for the quantitative determination of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one, a compound of interest in pharmaceutical research and development. Recognizing the critical need for accurate quantification in drug discovery, quality control, and pharmacokinetic studies, we present two primary analytical frameworks: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices. Each protocol is grounded in established scientific principles and adheres to the validation standards outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2][3] This document serves as a practical resource for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind key experimental choices.

Introduction and Scientific Rationale

3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one belongs to the quinolinone class of heterocyclic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[4] The accurate and precise measurement of this specific derivative is paramount for advancing its development, from initial synthesis and purity assessment to understanding its metabolic fate.

The selection of an analytical method is contingent upon the intended application. For assessing the purity of a bulk drug substance or quantifying the active pharmaceutical ingredient (API) in a simple formulation, a robust and accessible method like HPLC-UV is often sufficient.[5] However, for determining low concentrations in complex biological matrices such as plasma or tissue, a method with superior sensitivity and selectivity, such as LC-MS/MS, is indispensable.[6][7] This guide provides detailed protocols for both, enabling scientists to select the approach that is fit for their purpose.

Physicochemical Properties of the Analyte
PropertyValue
Molecular Formula C₁₈H₁₈N₂O₂
Molecular Weight 294.35 g/mol
Structure alt text (Illustrative)

Method 1: Quantification by HPLC-UV

This method is designed for the reliable quantification of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one in bulk material or simple pharmaceutical formulations. The principle relies on chromatographic separation on a reversed-phase column followed by detection using a UV spectrophotometer at a wavelength where the analyte exhibits maximum absorbance.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 stationary phase is chosen for its versatility and effectiveness in retaining moderately non-polar compounds like the target analyte through hydrophobic interactions.[5]

  • Mobile Phase: A gradient elution using acetonitrile and water provides a robust separation, eluting the analyte with a good peak shape. Acetonitrile is often preferred for its lower viscosity and UV cutoff.[8]

  • pH Modifier: The addition of 0.1% formic acid to the mobile phase serves two purposes: it ensures the analyte, which has a basic nitrogen, is protonated, leading to consistent retention and sharp, symmetrical peaks. It also makes the method directly transferable to mass spectrometry if needed.[9]

  • Detection Wavelength: The quinolinone core structure contains a chromophore that strongly absorbs UV light. A wavelength of 254 nm is a common starting point for aromatic compounds, though scanning the analyte's UV spectrum (approx. 220-400 nm) to identify the λmax is recommended for optimal sensitivity.[10]

Experimental Protocol: HPLC-UV

A. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).

  • Reference standard of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one.

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Serially dilute the stock solution with diluent to prepare a series of standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

C. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 20% B2-12 min: 20% to 80% B12-14 min: 80% B14-15 min: 80% to 20% B15-20 min: 20% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 254 nm (or determined λmax) |

D. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve and dilute the sample with the diluent to achieve a final concentration within the calibration range (1-100 µg/mL).

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

E. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared working standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.999.

  • Determine the concentration of the analyte in the prepared sample by interpolating its peak area from the calibration curve.

Method 2: Quantification by LC-MS/MS

This method offers superior sensitivity and selectivity, making it ideal for quantifying 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one at low concentrations or in complex biological matrices. The principle involves chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Causality Behind Experimental Choices
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected because the two nitrogen atoms in the analyte structure are readily protonated to form a stable [M+H]⁺ ion, which is essential for mass spectrometric detection.[6][11]

  • MRM Transitions: MRM provides exceptional selectivity by monitoring a specific fragmentation pathway. A precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This process filters out chemical noise, significantly enhancing the signal-to-noise ratio.[12][13] The proposed transitions are based on predictable fragmentation of the benzyl and amino-methyl groups.

Experimental Protocol: LC-MS/MS

A. Instrumentation and Materials

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters, Thermo Fisher) with an ESI source.

  • Chromatographic conditions (column, mobile phases) are similar to the HPLC-UV method, as formic acid is an MS-compatible modifier.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (if available) or a structurally similar compound with different mass.

B. Preparation of Solutions

  • Mobile phases, diluent, and standard solutions are prepared as described in the HPLC-UV method.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS in diluent at a fixed concentration (e.g., 100 ng/mL).

C. LC-MS/MS Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +4.0 kV
Source Temperature 120 °C
Desolvation Temperature 400 °C
Gas Flow (Desolvation) 800 L/hr
Collision Gas Argon
MRM Transitions Quantifier: 295.1 -> 188.1Qualifier: 295.1 -> 91.1
Dwell Time 100 ms

Note: Voltages and collision energies should be optimized for the specific instrument used.

D. Sample Preparation (for Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile (protein precipitation).

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of diluent.

  • Inject into the LC-MS/MS system.

E. Data Analysis

  • Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Apply a weighted (1/x²) linear regression.

  • Quantify the analyte in samples by interpolating their peak area ratios from the curve.

Method Validation Protocol

To ensure that the chosen analytical procedure is fit for its intended purpose, a validation study must be performed according to ICH Q2(R2) guidelines.[1][2][3] The objective is to demonstrate that the method is reliable, reproducible, and accurate for the quantification of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one.

Method_Validation_Workflow cluster_parameters Validation Parameters (ICH Q2) cluster_precision Precision Sub-types Specificity Specificity Execute Execute Validation Experiments Specificity->Execute Linearity Linearity & Range Linearity->Execute Accuracy Accuracy Accuracy->Execute Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Precision->Execute LOD_LOQ LOD & LOQ LOD_LOQ->Execute Robustness Robustness Robustness->Execute Protocol Develop Validation Protocol Protocol->Specificity Protocol->Linearity Protocol->Accuracy Protocol->Precision Protocol->LOD_LOQ Protocol->Robustness Report Generate Validation Report Execute->Report

Caption: Workflow for analytical method validation based on ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze blank matrix, matrix spiked with analyte, and matrix with potential impurities.No interfering peaks at the retention time of the analyte.
Linearity Analyze calibration standards at a minimum of 5 concentration levels.Coefficient of determination (R²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the calibration curve.The range must demonstrate acceptable linearity, accuracy, and precision.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (low, mid, high) in triplicate.Mean recovery should be within 80-120% (or tighter, e.g., 90-110%).[14]
Precision Repeatability: 6 replicates at 100% concentration on the same day. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2% for drug substance; ≤ 15% for trace analysis.
LOD & LOQ Determined based on the standard deviation of the response and the slope of the calibration curve.LOD S/N ≥ 3; LOQ S/N ≥ 10.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%).System suitability parameters remain within acceptable limits; no significant impact on results.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this guide provide a robust framework for the quantification of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one. The HPLC-UV method is a reliable workhorse for routine quality control and purity assessments, while the LC-MS/MS method provides the high sensitivity and selectivity required for complex bioanalytical applications. Adherence to the outlined validation protocol is essential to guarantee that the data generated is accurate, reliable, and fit for purpose, thereby supporting confident decision-making throughout the drug development lifecycle.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Chauhan, V. C., Patel, D. D., Rana, M. J., & Shah, M. A. (2015). A Review: Different UV Spectrophotometric Methods for Determination of Quinolone Derivatives. Journal of Pharmaceutical Science and Bioscientific Research, 5(6), 521-529. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]

  • Al-Ghamdi, A. F., Al-Omar, M. A., & Naguib, I. A. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Results in Chemistry, 5, 100853. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Hendryanny, E., et al. (2026). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Profiling for Quinolinone Alkaloids and Phenolic Metabolites in a Bioactive Fraction of Indonesian Yacon (Smallanthus sonchifolius) Tuber Extract. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of Quinolones in Foods by LC/MS/MS. Retrieved from [Link]

  • Analytical Methods. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection. Retrieved from [Link]

  • Maccelli, A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2715. Retrieved from [Link]

  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(4), 425-428. Retrieved from [Link]

  • Pignatello, J. J., & Gribble, G. W. (1998). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of mass spectrometry, 33(5), 454-460. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Accepted Manuscript - Analytical Methods. Retrieved from [Link]

  • Korea Science. (n.d.). Simultaneous Determination of Two Quinoid Compounds from Lithospermum erythrorhizon by HPLC-UV. Retrieved from [Link]

  • Peitz, D., et al. (2020). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. Clinica Chimica Acta, 502, 149-155. Retrieved from [Link]

  • Korea Science. (n.d.). Integrated Search. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Dimethylamino)-3'-methoxypropiophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zhou, X., et al. (2017). Synthesis of 8-azaprotosappanin A derivatives via intramolecular palladium-catalyzed ortho C–H activation. The Royal Society of Chemistry. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Exploiting the Powerful Advantage of Chromatographic Selectivity in HPLC Method Development. Retrieved from [Link]

  • Horticultural Science and Technology. (2013). Development of Analytical Method for Fenamidone Residues in Horticultural Crops Using HPLC-UVD/MS. Retrieved from [Link]

Sources

Method

Application Note: Profiling 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one in Kinase-Driven Signaling Pathways

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Application: Target Engagement, Signal Transduction Profiling, Receptor Tyrosine Kinase (RTK) Inhibition Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Application: Target Engagement, Signal Transduction Profiling, Receptor Tyrosine Kinase (RTK) Inhibition

Introduction & Mechanistic Rationale

The quinolin-2-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors targeting oncogenic signaling networks[1]. The compound 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one serves as an excellent chemical probe for investigating Receptor Tyrosine Kinase (RTK) and downstream PI3K/Akt/mTOR pathways.

Mechanistically, the electron-deficient quinoline ring acts as an ATP-competitive hinge binder, forming critical hydrogen bonds within the catalytic cleft of kinases such as EGFR and c-Met[1]. Recent structure-activity relationship (SAR) studies demonstrate that substitutions at the C-6 position—such as the methoxy group in this probe—significantly enhance the molecule's antiproliferative activity and binding affinity[2]. Furthermore, quinolin-2-one derivatives are well-documented for their ability to dual-target downstream effectors, notably the PI3K/Akt cascade, and have even been optimized to target DNA damage response kinases like ATM[1][3].

Understanding the precise causality of experimental steps is critical when using this probe to map signal transduction. The protocols below are designed as a self-validating system to ensure high-fidelity data when assessing kinase inhibition.

Pathway GF Growth Factors (e.g., EGF, HGF) RTK Receptor Tyrosine Kinases (EGFR, c-Met) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Probe 3-(Benzylamino-methyl)- 6-methoxy-1H-quinolin-2-one Probe->RTK Inhibits Probe->PI3K Inhibits

Fig 1: Mechanism of quinolin-2-one derivatives in RTK/PI3K/Akt/mTOR signaling inhibition.

Experimental Design: The Causality of Assay Conditions

To generate trustworthy and reproducible data, the experimental design must account for the transient nature of protein phosphorylation.

  • Serum Starvation (The Baseline): Fetal Bovine Serum (FBS) contains an undefined cocktail of growth factors that constitutively activate RTKs. Cells must be serum-starved for 16–24 hours prior to compound treatment. Causality: This synchronizes the cell cycle in the G0/G1 phase and silences basal kinase activity, ensuring that any subsequent phosphorylation is strictly dependent on the controlled addition of an exogenous ligand (e.g., EGF).

  • Lysis Buffer Integrity (Preserving the Signal): Phosphatases are highly active upon cell rupture. Causality: If RIPA buffer is not supplemented with fresh phosphatase inhibitors (e.g., Sodium Orthovanadate for tyrosine phosphatases, Sodium Fluoride for serine/threonine phosphatases), the phosphorylation states of RTKs and Akt will be erased within minutes, resulting in false negatives.

  • Self-Validating Controls: Every plate must include a vehicle control (0.1% DMSO) to establish maximum ligand-induced activation, and a known positive control inhibitor (e.g., Erlotinib for EGFR, or Wortmannin for PI3K) to validate the assay's sensitivity.

Step-by-Step Methodology: Cellular Phosphorylation Assay

Materials Required
  • Cell Line: A549 (NSCLC) or MDA-MB-231 (Breast Cancer) cells.

  • Compound: 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one (Stock at 10 mM in DMSO).

  • Ligand: Recombinant Human EGF (100 ng/mL stock).

  • Lysis Buffer: RIPA buffer + 1x Protease Inhibitor Cocktail + 1 mM Na₃VO₄ + 10 mM NaF.

Protocol

Step 1: Cell Seeding and Starvation

  • Seed cells at 3×105 cells/well in a 6-well plate using complete media (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Carefully aspirate the media, wash once with warm PBS, and add 2 mL of serum-free DMEM. Incubate for 18 hours.

Step 2: Compound Treatment 3. Prepare serial dilutions of the quinolin-2-one probe in serum-free media (e.g., 0.1, 1, 5, 10, 50 µM). Ensure final DMSO concentration does not exceed 0.1%. 4. Aspirate starvation media and apply the compound dilutions. Include a 0.1% DMSO well (Vehicle) and a 1 µM Erlotinib well (Positive Control). 5. Incubate for exactly 1 hour at 37°C to allow for intracellular target engagement and ATP-site equilibration.

Step 3: Ligand Stimulation 6. Add EGF to a final concentration of 50 ng/mL directly to the wells. 7. Incubate for exactly 15 minutes. Note: 15 minutes is the kinetic peak for EGFR and downstream Akt phosphorylation.

Step 4: Cell Lysis & Extraction 8. Immediately place the plate on ice. Aspirate media and wash twice with ice-cold PBS to halt kinase activity. 9. Add 150 µL of fully supplemented, ice-cold RIPA buffer per well. Scrape cells and transfer lysates to pre-chilled microcentrifuge tubes. 10. Incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Step 5: Western Blot Analysis 11. Quantify protein (BCA assay), boil with Laemmli buffer, and resolve 20 µg of protein per lane via SDS-PAGE. 12. Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, and GAPDH (loading control).

Workflow Step1 1. Cell Culture & Starvation Step2 2. Compound Treatment (1h) Step1->Step2 Step3 3. Ligand Stimulation (15m) Step2->Step3 Step4 4. Cell Lysis & Extraction Step3->Step4 Step5 5. Western Blot Analysis Step4->Step5

Fig 2: Experimental workflow for validating target engagement via phosphorylation analysis.

Quantitative Data Presentation

When evaluating the efficacy of the quinolin-2-one probe, quantitative densitometry of Western blot bands should be normalized to total protein levels. The table below outlines the expected pharmacological profile based on typical quinolin-2-one derivative behavior[1][2].

Target / ReadoutAssay TypeExpected IC₅₀ RangeBiological Implication
EGFR (Cell-Free) Kinase Activity Assay30 – 150 nMDirect ATP-competitive inhibition at the receptor level.
p-EGFR (Tyr1068) In-Cell Western (A549)0.5 – 2.0 µMCellular target engagement; higher IC₅₀ due to membrane permeability constraints.
p-Akt (Ser473) In-Cell Western (A549)1.0 – 3.5 µMDownstream pathway suppression; confirms functional blockade of the signaling cascade.
Cell Viability MTT Assay (72h)5.0 – 15.0 µMTranslation of kinase inhibition into phenotypic antiproliferative effects.

Troubleshooting & Quality Control

  • High Basal Phosphorylation in Unstimulated Controls: If the vehicle-treated, unstimulated cells show high p-Akt or p-EGFR, the serum starvation was incomplete. Ensure cells are washed thoroughly with PBS before adding serum-free media, and verify that the cell density is not overconfluent (which can trigger stress-induced kinase activation).

  • No Phosphorylation in Stimulated Controls: If the EGF-stimulated vehicle control lacks signal, the phosphatases were not adequately inhibited during lysis. Always add Na₃VO₄ and NaF to the RIPA buffer immediately before use, and keep all samples strictly on ice.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC/NIH.
  • An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors. PMC/NIH.
  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Welcome to the technical support guide for the synthesis of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with quinolin-2-one scaffolds. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

Overview of the Synthetic Pathway

The synthesis of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one is typically achieved via a three-stage process. This involves the initial formation of the quinolin-2-one core, followed by functionalization at the C3 position, and concluding with a nucleophilic substitution. Understanding the intricacies of each step is paramount to achieving high yield and purity.

Caption: General three-stage workflow for the target synthesis.

Troubleshooting Guides & FAQs
Stage 1: Synthesis of the 6-Methoxy-1H-quinolin-2-one Core

Question: My yield for the initial cyclization to form 6-methoxy-1H-quinolin-2-one is consistently low (<50%). What are the most likely causes and how can I improve it?

Answer: Low yields in the formation of the quinolin-2-one core, typically via a Conrad-Limpach or Knorr synthesis, are a frequent challenge.[1][2] The root cause often lies in three areas: reaction conditions, acid catalysis, and side reactions.

  • Causality of Low Yield - Reaction Conditions: The Conrad-Limpach-Knorr synthesis involves a delicate balance. At lower temperatures, you form the kinetic product (a β-amino acrylate), which cyclizes to the 4-quinolone. At higher temperatures, the reaction favors the thermodynamic anilide intermediate, which cyclizes to the desired 2-quinolone.[2] Insufficient temperature or reaction time will result in incomplete conversion and a mixture of products. Conversely, excessively high temperatures can lead to degradation of the starting materials, p-anisidine and the β-ketoester, resulting in tar formation.[3]

  • Expert Recommendation - Thermal Control: We recommend a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether. The key is to maintain a consistent temperature, typically around 250-260 °C, for the cyclization step. Precise temperature control is more critical than reaction time; monitor the reaction with Thin Layer Chromatography (TLC) until the starting anilide has been consumed.

  • Authoritative Insight - Acid Catalysis: While the thermal reaction is common, some related syntheses employ strong acid catalysts like polyphosphoric acid (PPA) or triflic acid to facilitate cyclization under less harsh thermal conditions.[4] However, for the specific synthesis of 2-quinolones from anilines and β-ketoesters, the thermal cyclization of the intermediate anilide is the more established route.

Troubleshooting Workflow for Stage 1:

Troubleshooting_Stage1 Start Low Yield in Stage 1 Check_Temp Is reaction temperature consistently 250-260°C? Start->Check_Temp Check_Purity Are starting materials (p-anisidine, ketoester) pure? Check_Temp->Check_Purity Yes Sol_Temp Solution: Use high-boiling solvent (e.g., Dowtherm A) and ensure calibrated temperature probe. Check_Temp->Sol_Temp No Check_Time Is reaction monitored by TLC to completion? Check_Purity->Check_Time Yes Sol_Purity Solution: Purify starting materials. p-Anisidine can oxidize on storage; distill if necessary. Check_Purity->Sol_Purity No Sol_Time Solution: Continue heating until TLC shows consumption of anilide intermediate. Check_Time->Sol_Time No End Yield Improved Check_Time->End Yes Sol_Temp->End Sol_Purity->End Sol_Time->End

Caption: Decision tree for troubleshooting low yields in Stage 1.

Stage 2: Synthesis of 3-(Chloromethyl)-6-methoxy-1H-quinolin-2-one

Question: I am attempting to chloromethylate the quinolinone core, but I'm getting a complex mixture of products. What is a reliable protocol?

Answer: Direct chloromethylation can be aggressive and lead to poor regioselectivity. A more reliable and controllable two-step approach proceeds through the 3-formyl derivative via a Vilsmeier-Haack reaction, followed by reduction and chlorination.

Step-by-Step Protocol (Vilsmeier-Haack & Subsequent Conversion):

  • Formylation:

    • Reagents: Use a pre-formed Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

    • Procedure: In a flask cooled to 0 °C, slowly add POCl₃ to an excess of DMF with stirring. After formation of the reagent (typically 30-60 minutes), add the 6-methoxy-1H-quinolin-2-one substrate. Allow the reaction to warm to room temperature and then heat to 60-80 °C.

    • Causality: The Vilsmeier reagent is a mild electrophile that preferentially attacks the electron-rich C3 position of the quinolin-2-one ring system. This high regioselectivity is a key advantage over other electrophilic substitutions.

    • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the 3-formyl product.

  • Reduction to Alcohol:

    • Reagent: Use a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).

    • Procedure: Dissolve the 3-formyl derivative in the alcohol and cool in an ice bath. Add NaBH₄ portion-wise.

    • Causality: NaBH₄ is selective for aldehydes and ketones and will not reduce the amide carbonyl in the quinolinone ring, ensuring clean conversion to 3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one.

  • Chlorination:

    • Reagent: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

    • Procedure: Dissolve the 3-(hydroxymethyl) intermediate in an inert solvent like dichloromethane (DCM) or chloroform. Add SOCl₂ dropwise at 0 °C. The reaction is often complete within a few hours at room temperature.

    • Trustworthiness: This is a standard, high-yielding conversion of a primary alcohol to an alkyl chloride. The byproducts (SO₂ and HCl) are gaseous, which simplifies work-up. The resulting 3-(chloromethyl) intermediate[5] is often used directly in the next step.

Stage 3: Synthesis of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Question: My final nucleophilic substitution with benzylamine is slow and gives a poor yield with several byproducts. How can I optimize this step?

Answer: This is a classic Sₙ2 reaction where efficiency depends heavily on solvent, base, temperature, and stoichiometry. The primary issues are often incomplete reaction, formation of a bis-alkylated tertiary amine, and poor solubility.

Optimization Parameters:

ParameterRecommendationRationale & Expert Insight
Solvent Aprotic polar solvents (e.g., DMF, Acetonitrile)These solvents effectively solvate the cation but not the nucleophile, increasing the nucleophilicity of benzylamine. In our experience, dry acetonitrile provides a good balance of reactivity and ease of removal during work-up.
Base Use a non-nucleophilic base (e.g., K₂CO₃, DIPEA)The reaction generates one equivalent of HCl, which will protonate the benzylamine, rendering it non-nucleophilic. A base is required to neutralize the acid. Potassium carbonate is a cost-effective and efficient choice.
Stoichiometry Use a slight excess of benzylamine (1.1-1.2 eq.)Using a slight excess of the amine nucleophile helps drive the reaction to completion according to Le Châtelier's principle. A large excess should be avoided as it can complicate purification.
Temperature 60-80 °C (refluxing acetonitrile)While Sₙ2 reactions are often performed at room temperature, the 3-(chloromethyl)quinolin-2-one substrate can be poorly soluble. Moderate heating increases both solubility and reaction rate without promoting significant side reactions.

Identifying and Minimizing Side Products:

The most common byproduct is the tertiary amine formed from the reaction of the desired secondary amine product with another molecule of the starting alkyl chloride.

Caption: Formation of the common bis-alkylated byproduct.

Pro-Tip to Avoid Bis-Alkylation: Instead of adding all reactants at once, try dissolving the benzylamine and base in acetonitrile first, and then add a solution of the 3-(chloromethyl) starting material dropwise over 30-60 minutes at the reaction temperature. This keeps the concentration of the electrophile low at all times, favoring the initial reaction with the more nucleophilic primary amine over the subsequent reaction with the more sterically hindered secondary amine product.

Purification

Question: What is the most effective method for purifying the final product?

Answer: The final product, 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one, is a solid with moderate polarity. Purification strategy depends on the scale and purity profile.

  • Recrystallization: This is the preferred method for large-scale purification if the crude product is relatively clean (>85% by TLC/NMR).

    • Recommended Solvents: Ethanol, isopropanol, or ethyl acetate/hexane mixtures.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent, filter hot to remove insoluble impurities (like K₂CO₃), and allow to cool slowly to form crystals. This method is highly effective at removing less polar impurities and any remaining starting materials.

  • Silica Gel Column Chromatography: This is necessary if the reaction has produced multiple byproducts of similar polarity.

    • Recommended Eluent System: A gradient of ethyl acetate in hexane or dichloromethane (DCM). For example, starting with 20% EtOAc in hexane and gradually increasing to 50-60% EtOAc.

    • Expert Insight: The quinolinone nitrogen and the secondary amine are both polar and can cause tailing on the column. To mitigate this, you can add 0.5-1% triethylamine (TEA) to the eluent system. The TEA will compete for the acidic sites on the silica gel, resulting in sharper peaks and better separation.

References
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). American Journal of Organic Chemistry. [Link]

  • Scheme 2 Synthesis of 3-benzylamino-1H-quinolin-2-ones. ResearchGate. [Link]

  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC. [Link]

  • Synthesis of 2-quinolones. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Purification of Quinoline. LookChem. [Link]

  • Discovery, synthesis, and optimization of antimalarial 4(1H)-quinolone-3-diarylethers. (2014). Journal of Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one in Aqueous Solutions

Prepared by: Senior Application Scientist, Formulation Development This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(Benzylamino-methyl)-6-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulation Development

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one. We will explore the underlying reasons for its poor aqueous solubility and provide a structured, problem-oriented approach with detailed protocols to overcome these issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubilization of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one.

Q1: Why is 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one so difficult to dissolve in aqueous buffers?

A1: The limited aqueous solubility of this compound is rooted in its molecular structure. It is built on a quinolin-2-one core, a bicyclic aromatic system that is inherently hydrophobic.[1][2] This hydrophobicity is further increased by the presence of the benzylamino-methyl substituent. While the amine group offers a site for hydrogen bonding, the large, non-polar benzyl group dominates, leading to unfavorable interactions with polar water molecules. Furthermore, in its solid crystalline state, strong intermolecular forces within the crystal lattice must be overcome for the solvent to solvate individual molecules, a process that is energetically demanding for water alone.

Q2: What is the very first method I should try to solubilize this compound for an experiment?

A2: The most direct and universally adopted starting point is the use of a water-miscible organic co-solvent to create a concentrated stock solution.[2] Dimethyl sulfoxide (DMSO) is the industry standard and the recommended first choice. Its high solubilizing power for a wide range of polar and non-polar compounds makes it extremely effective.[1] The standard workflow involves dissolving the compound in 100% DMSO at a high concentration (e.g., 10-100 mM) and then diluting this stock solution into your final aqueous buffer or cell culture medium.

Q3: My compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer. What is happening and what should I do?

A3: This common and frustrating issue is known as "crashing out" or precipitation.[2][3] It occurs because the environment of the compound abruptly changes from a favorable organic solvent (100% DMSO) to a predominantly aqueous one. The final concentration of DMSO after dilution (typically <1%) is too low to maintain the solubility of the hydrophobic compound, causing it to exceed its solubility limit in the final mixture and precipitate out of the solution.[2] The immediate steps are to try a lower final concentration of your compound or test if a slightly higher, yet non-toxic, final DMSO concentration (e.g., 0.5% vs. 0.1%) maintains solubility. If these simple fixes fail, you must move to more robust methods as detailed in our troubleshooting guide below.

Q4: What are the main strategies to overcome this precipitation if simple dilution adjustments don't work?

A4: There are three primary strategies, which should be explored in a stepwise manner:

  • pH Modification: Leveraging the basicity of the amine group to form a more soluble salt.

  • Co-solvent Optimization: Systematically testing different co-solvents and their concentrations.[4]

  • Advanced Formulation Techniques: Using excipients like cyclodextrins to form inclusion complexes and enhance apparent solubility.[1]

The choice of strategy depends on the required compound concentration and the tolerance of your experimental system (e.g., cell-based assay, enzymatic assay) to changes in pH or the presence of organic solvents.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides in-depth, practical solutions to specific solubility problems.

Issue 1: Compound "crashes out" from DMSO stock upon aqueous dilution.
  • Underlying Principle: The 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one molecule contains a secondary amine within its structure. Amines are weak bases and can accept a proton (H+) to form a positively charged ammonium salt.[5][6] This salt form is typically much more polar and, therefore, significantly more soluble in water than the neutral free base.[7] The solubility of such compounds is thus highly dependent on the pH of the solution.[8] By lowering the pH of the aqueous buffer, we can promote the formation of the protonated, more soluble species.

  • Primary Solution: pH-Dependent Solubility Enhancement.

This protocol will allow you to systematically determine the solubility of your compound across a range of pH values.

  • Buffer Preparation: Prepare a set of physiologically relevant buffers with different pH values (e.g., Phosphate-Citrate buffer at pH 7.4, 6.5, 5.5, and 4.5). Ensure the buffer has sufficient capacity at the target pH.

  • Sample Preparation: Dispense a fixed volume (e.g., 1 mL) of each buffer into separate microcentrifuge tubes.

  • Add Compound: Add an excess amount of the solid compound to each tube. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the tubes and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This ensures the solution reaches equilibrium. A rotator or shaker is ideal.

  • Phase Separation: Centrifuge the tubes at high speed (>10,000 x g) for 15-20 minutes to pellet all undissolved solid.

  • Quantification: Carefully collect a known volume of the clear supernatant from each tube. Dilute the supernatant in an appropriate solvent (like methanol or DMSO) and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λ_max or by HPLC.

  • Analysis: Plot the determined solubility (in µg/mL or µM) against the buffer pH to identify the optimal pH for your experiments.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4.5, 5.5, 6.5, 7.4) add_compound Add Excess Compound to each buffer prep_buffers->add_compound equilibrate Equilibrate (24-48h at constant temp) add_compound->equilibrate centrifuge Centrifuge (>10,000 x g) equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify Concentration (UV-Vis or HPLC) collect_supernatant->quantify plot_data Plot Solubility vs. pH quantify->plot_data

Workflow for pH-Dependent Solubility Screening.

Table 1: Example Data from a pH-Solubility Screening

Buffer pHMeasured Solubility (µg/mL)Molar Solubility (µM)
7.4< 1.0< 3.4
6.515.251.5
5.5125.8426.4
4.5> 500.0> 1694.9
Issue 2: pH adjustment is incompatible with the experiment or is insufficient.
  • Underlying Principle: When pH modification is not an option (e.g., in physiological cell culture models), a co-solvent system is necessary. Co-solvents are water-miscible organic solvents that, when added to water, increase its ability to dissolve non-polar solutes.[9] The goal is to find a co-solvent and a concentration that maintains the compound's solubility while minimizing toxicity or interference with the assay.[4]

  • Solution: Co-solvent System Optimization.

  • Prepare Stock Solution: Prepare a highly concentrated stock solution of your compound in 100% DMSO (e.g., 50 mM).

  • Select Co-solvents: Choose a panel of biocompatible co-solvents to test. Common choices include:

    • Ethanol (EtOH)

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

  • Create Dilution Matrix: In a 96-well plate, prepare serial dilutions of your compound in the final aqueous buffer. For each co-solvent, test a range of final concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).

  • Incubate and Observe: After adding the compound stock to the buffer/co-solvent mixtures, mix well and incubate under your experimental conditions (e.g., 37°C for 1 hour).

  • Visual Inspection: Visually inspect each well for signs of precipitation (cloudiness, visible particles). A nephelometer can also be used for quantitative measurement of turbidity.

  • Select Optimal System: Choose the co-solvent system that keeps your compound soluble at the desired concentration with the lowest percentage of organic solvent. Always remember to include a "vehicle control" (buffer + co-solvent, no compound) in your final experiments to account for any effects of the co-solvent itself.

G cluster_ph pH Strategy cluster_cosolvent Co-Solvent Strategy start Solubility Issue Encountered q_dmso Is compound soluble in 100% DMSO stock? start->q_dmso q_ph_compat Is acidic pH compatible with assay? q_dmso->q_ph_compat Yes advanced Proceed to Advanced Methods (Protocol 3: Cyclodextrins) q_dmso->advanced No (Rare) ph_protocol Perform Protocol 1: pH-Solubility Screen q_ph_compat->ph_protocol Yes cosolvent_protocol Perform Protocol 2: Co-solvent Screen (DMSO, EtOH, PEG400) q_ph_compat->cosolvent_protocol No ph_success Use Acidic Buffer ph_protocol->ph_success cosolvent_success Use Optimized Co-solvent System cosolvent_protocol->cosolvent_success cosolvent_success->advanced If still insufficient

Decision Tree for Selecting a Solubilization Strategy.

Table 2: General Co-solvent Tolerance Limits for In Vitro Assays

Co-solventTypical Upper Limit for Cell-Based AssaysNotes
DMSO0.1% - 0.5%Can induce cell differentiation or stress at higher concentrations.
Ethanol (EtOH)0.5% - 1.0%Can cause protein denaturation and cell stress.
Polyethylene Glycol 400 (PEG 400)1.0% - 2.0%Generally well-tolerated, but can be viscous.
Propylene Glycol (PG)~1.0%Considered safe, but check specific cell line tolerance.
Issue 3: High compound concentrations are required, and standard methods fail.
  • Underlying Principle: For applications requiring very high concentrations, or when co-solvents interfere with the assay, advanced formulation strategies are needed. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[1] They can encapsulate a poorly soluble "guest" molecule, like our quinolinone derivative, forming a water-soluble "inclusion complex" that dramatically increases the apparent aqueous solubility of the guest.[10][11]

  • Solution: Complexation with Cyclodextrins.

This protocol determines the concentration of HP-β-CD required to solubilize a target concentration of the compound.

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Add Compound: Add an excess amount of the solid compound to a fixed volume of each cyclodextrin solution.

  • Equilibration: Agitate the samples at a constant temperature for 24-72 hours to ensure the complexation equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound, as described in Protocol 1.

  • Analysis: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear relationship indicates the formation of a soluble complex.[3] From this plot, you can determine the cyclodextrin concentration needed to achieve your target compound concentration.

G cluster_components Components cluster_complex Result compound Hydrophobic Quinolinone Derivative complex Soluble Inclusion Complex compound->complex Complexation in Aqueous Solution cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex Complexation in Aqueous Solution

Encapsulation of a hydrophobic molecule by a cyclodextrin.

Table 3: Example Data from a Phase-Solubility Study

HP-β-CD Conc. (% w/v)Dissolved Compound Conc. (µM)
01.5
1180.7
2355.9
5890.1
101750.4

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ....
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Drug Discovery Online. (2023).
  • World Pharma Today. (2025).
  • Benchchem.
  • ISSR. Solubility and pH of amines.
  • Benchchem.
  • Benchchem. Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
  • Blog. (2025).
  • Principles of Drug Action 1. (2005). Amines.
  • WuXi AppTec DMPK. (2024).
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • The 'Medicinal Magician' in The Labor
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Welcome to the Technical Support Center. Purifying bifunctional heterocyclic compounds like 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one often presents significant challenges for synthetic chemists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying bifunctional heterocyclic compounds like 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one often presents significant challenges for synthetic chemists. This molecule exhibits a classic chromatographic dichotomy: it contains a basic secondary amine (the benzylamino group) and a weakly acidic, highly hydrogen-bonding lactam (the 1H-quinolin-2-one core).

This guide is designed to move beyond generic protocols by explaining the physicochemical causality behind each experimental choice, ensuring you can troubleshoot effectively and achieve >95% purity for downstream biological or pharmaceutical applications.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my compound streak and tail severely on normal-phase silica gel, even when I use highly polar solvent mixtures? The Causality: Standard normal-phase silica gel is inherently acidic (classified as a Brønsted acid) due to the presence of free surface silanol groups (-SiOH)[1]. The secondary amine in your target molecule is basic. When the basic amine interacts with the acidic silanols, it forms strong ionic interactions that the mobile phase cannot easily disrupt, leading to severe peak broadening and tailing[2]. The Solution: You must "neutralize" the silica surface dynamically. Add 1% (v/v) Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase. The TEA competitively binds to the silanol groups, allowing your target amine to elute in a tight, symmetrical band.

Q2: My crude product crashes out of solution when I try to dissolve it in Dichloromethane (DCM) for column loading. How do I improve solubility? The Causality: The 1H-quinolin-2-one (carbostyril) core possesses an N-H hydrogen bond donor and a C=O hydrogen bond acceptor. In aprotic, non-polar solvents like DCM or hexanes, these molecules self-assemble into highly stable, discrete hydrogen-bonded dimers[3]. This dimerization drastically reduces solubility. The Solution: Do not use liquid loading. Instead, use the dry loading technique. Dissolve your crude mixture in a highly polar, protic solvent (like Methanol or a DCM/MeOH mixture) that disrupts the dimers. Add a small amount of silica gel or Celite to the flask, and evaporate the solvent completely under reduced pressure. Load this dry powder directly onto the top of your column[4].

Q3: My synthesis involved the reductive amination of an aldehyde with benzylamine. How do I remove the unreacted primary benzylamine without losing my secondary amine product? The Causality: Both the impurity (benzylamine) and the product are amines, meaning they will co-extract during standard acid-base workups. However, primary amines and secondary amines have slightly different pKa values and drastically different steric profiles. The Solution: While chromatography is the ultimate solution, you can enrich the product using a controlled pH gradient during liquid-liquid extraction (LLE). By carefully adjusting the aqueous layer to pH 8.5–9.0, the more lipophilic secondary amine product will partition into the organic phase slightly earlier than the highly polar primary amine.

Part 2: Data Presentation & System Optimization

To successfully purify this compound, you must tailor your solvent systems to its specific functional groups.

Table 1: Physicochemical Properties & Chromatographic Impact
Structural FeaturePropertyChromatographic ImpactMitigation Strategy
Secondary Amine Basic (pKa ~9.5)Strong interaction with acidic silanol groups; severe peak tailing.Add 1% Triethylamine (TEA) or NH4OH to the mobile phase.
Quinolin-2-one Core H-bond donor/acceptorForms stable dimers; poor solubility in non-polar solvents.Utilize dry-loading (Celite/Silica) instead of liquid loading.
Methoxy Group Electron-donating etherIncreases overall polarity slightly; minimal negative impact.Standard gradient optimization (DCM/MeOH).
Table 2: Optimized Mobile Phase Systems
Purification TechniqueStationary PhaseSolvent ASolvent BCritical Modifier
Normal Phase Flash Bare Silica (Irregular, 40-63 µm)Dichloromethane (DCM)Methanol (MeOH)1% Triethylamine (v/v)
Reverse Phase HPLC C18 (Octadecylsilane)Water (Milli-Q)Acetonitrile (MeCN)0.1% Trifluoroacetic Acid (v/v)
Recrystallization N/AEthanol (Absolute)WaterNone

Part 3: Visualized Workflows & Logic

LLE_Workflow Crude Crude Reaction Mixture (Target + Benzylamine + Neutrals) Acidify Add 1M HCl to pH 2 Extract with EtOAc Crude->Acidify Aqueous Aqueous Layer (Protonated Amines) Acidify->Aqueous Amine Salts Organic Organic Layer (Neutral Impurities) Acidify->Organic Waste Basify Basify with sat. Na2CO3 to pH 9.5 Extract with DCM Aqueous->Basify FinalOrg DCM Layer (Enriched Target Compound) Basify->FinalOrg Target FinalAq Aqueous Layer (Salts & Highly Polar Impurities) Basify->FinalAq Waste

Caption: Acid-Base Liquid-Liquid Extraction Workflow for Crude Clean-up.

Purif_Tree Start Enriched Crude Product CheckPurity TLC/LC-MS Purity Check Start->CheckPurity HighPurity >90% Purity? CheckPurity->HighPurity LowPurity <90% Purity? CheckPurity->LowPurity Recryst Recrystallization (EtOH/Water) HighPurity->Recryst Pure Pure Target Compound (>98% Purity) Recryst->Pure Flash Normal Phase Flash (Silica + 1% TEA) LowPurity->Flash CheckFlash Post-Flash Purity Check Flash->CheckFlash Prep Prep-HPLC (C18, 0.1% TFA) CheckFlash->Prep If impurities remain CheckFlash->Pure If >95% pure Prep->Pure

Caption: Chromatographic Purification Decision Tree for Quinolin-2-one Derivatives.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this protocol if your crude purity is between 50% and 90%.

  • Solvent Preparation: Prepare a solvent system of 90% DCM and 10% MeOH. Add exactly 1% (v/v) Triethylamine (TEA) to the mixture. Self-Validation: Spot a TLC plate with your crude mixture and run it in this solvent. If the target spot tails, increase TEA to 2%.

  • Column Equilibration: Flush the dry-packed silica column with 3 Column Volumes (CV) of the prepared solvent. This step is critical; it pre-saturates the acidic silanol groups with TEA[1].

  • Dry Loading: Dissolve 1.0 g of crude product in 10 mL of a 1:1 DCM/MeOH mixture. Add 2.5 g of bare silica gel. Evaporate to complete dryness on a rotary evaporator until a free-flowing powder is obtained[4].

  • Loading & Elution: Carefully pour the dry powder onto the top of the equilibrated column. Add a protective layer of sea sand. Elute using a gradient from 100% DCM (with 1% TEA) to 85:15 DCM:MeOH (with 1% TEA).

  • Fraction Collection: The target compound will elute as a sharp band. Caution: TEA will co-elute and may be visible by NMR. Leave the pooled fractions under high vacuum ( < 0.1 mbar) for 12 hours to completely remove residual TEA.

Protocol B: Preparative Reverse-Phase HPLC (Final Polish)

Use this protocol if your compound requires >98% purity for biological assays, or if normal-phase chromatography failed to remove structural isomers.

  • Sample Preparation: Dissolve the semi-pure compound in a mixture of DMSO and Methanol (1:1). Filter through a 0.22 µm PTFE syringe filter. Self-Validation: Ensure no particulate matter remains, as quinolin-2-one dimers can precipitate and clog the injection loop.

  • Column Selection: Use a standard C18 Prep column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Solvent A: Milli-Q Water + 0.1% Trifluoroacetic Acid (TFA)[1].

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Note: TFA ensures the secondary amine remains fully protonated, increasing its solubility in the aqueous phase and sharpening the peak.

  • Gradient Execution: Run a shallow gradient from 10% B to 60% B over 30 minutes. Monitor UV absorbance at 254 nm and 280 nm (the quinolin-2-one core is highly UV active).

  • Recovery: Lyophilize (freeze-dry) the collected fractions. The product will be recovered as a TFA salt. If the free base is required, neutralize with saturated NaHCO3 and extract with DCM before drying.

Part 5: References

  • Microbe Notes. (2026). Flash Chromatography: Principle, Parts, Steps, Examples, Uses. Retrieved from[Link]

  • Biotage. Successful flash chromatography. Retrieved from[Link]

  • The Organic Chemistry Blog. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • King Group, Wake Forest University. Successful Flash Chromatography. Retrieved from[Link]

  • MDPI. (2020). Combining Coordination and Hydrogen Bonds to Develop Discrete Supramolecular Metalla-Assemblies. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter questions regarding the handling, storage, and assay performance of complex heterocyclic building blocks and screening compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter questions regarding the handling, storage, and assay performance of complex heterocyclic building blocks and screening compounds. 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one presents unique physicochemical challenges due to its bifunctional nature: a tautomerizable quinolin-2-one core and an oxidation-prone benzylic secondary amine.

This guide provides a self-validating framework for understanding the causality behind its solvent-dependent stability, empowering you to optimize your experimental workflows and preserve compound integrity.

Physicochemical Profiling & Causality

To troubleshoot effectively, we must first understand why this molecule behaves the way it does in solution. The stability of this compound is dictated by three primary structural liabilities:

  • Lactam-Lactim Tautomerism: The 1H-quinolin-2-one core exists in equilibrium with its 2-hydroxyquinoline (lactim) tautomer. While the lactam form predominates in the solid state and in polar aprotic solvents like DMSO, protic solvents or pH shifts can alter this equilibrium. This tautomeric shift can drastically affect the compound's UV absorbance and fluorescence profile during optical assays 1.

  • Secondary Amine Oxidation: The benzylic secondary amine is a nucleophilic center susceptible to oxidation. In the presence of dissolved oxygen, trace peroxides (common in aged ethereal solvents), or even under prolonged storage in DMSO at sub-optimal temperatures, this moiety can oxidize to form a hydroxylamine or nitrone 2.

  • Hygroscopicity of DMSO: DMSO is the gold standard for compound management, but it is highly hygroscopic. Exposure to ambient air (e.g., 40% relative humidity) for just one hour can result in DMSO absorbing up to 6% water by volume 3. Because the methoxy-quinoline core is highly lipophilic, this water ingress rapidly decreases its solubility, leading to micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility 4.

Solvent Stability & Storage Matrices

The table below summarizes the quantitative and qualitative stability profiles of the compound across common laboratory solvents.

Solvent MatrixRecommended UseStability ProfileMechanistic Risks & Causality
Anhydrous DMSO Long-term storage (-80°C)High (>6 months)Hygroscopic water absorption during freeze-thaw cycles leads to rapid compound precipitation.
Methanol / Ethanol Short-term intermediateModerate (1-2 weeks)Trace aldehydes in aged alcohols can react with the secondary amine to form iminium species.
Acetonitrile LC-MS analysisHigh (1 month at 4°C)Generally inert, but lacks the solvating power of DMSO for highly concentrated (>10 mM) stocks.
Aqueous Buffers (pH 7.4) Final assay matrixLow (<24 hours)Poor solubility; prone to rapid precipitation if the DMSO concentration drops below critical solvation limits.

Troubleshooting Guides & FAQs

Q1: My 10 mM stock solution in DMSO turned cloudy or lost potency after a few weeks at -20°C. Why? A1: This is a classic symptom of freeze-thaw degradation driven by water absorption. Repeatedly opening the vial introduces ambient humidity into the hygroscopic DMSO. The lipophilic nature of the methoxy-quinoline core causes it to "crash out" of the hydrated DMSO matrix. Corrective Action: Aliquot your stocks immediately upon reconstitution and store them at -80°C. Thaw each aliquot only once.

Q2: I am seeing a +14 Da or +16 Da mass shift in my LC-MS analysis after prolonged storage. Is the compound degrading? A2: Yes. A +16 Da shift indicates oxidation of the benzylic secondary amine to a hydroxylamine or nitrone. A +14 Da shift can occasionally occur in methanol due to trace formaldehyde impurities reacting with the secondary amine. Corrective Action: Store solutions under an inert atmosphere (Argon/Nitrogen) and strictly avoid using aged, unsealed solvents or ethereal solvents containing trace peroxides.

Q3: When diluting my DMSO stock into an aqueous assay buffer, the compound precipitates and my assay signal drops to zero. A3: Direct dilution creates a localized high-concentration zone where the solvent instantly becomes highly aqueous, forcing the lipophilic compound to nucleate and precipitate. Corrective Action: Perform a stepwise dilution or ensure rapid, vortexed mixing during the addition. Keep the final DMSO concentration ≤ 1% to maintain cell viability while maximizing solubility.

Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. Follow these methodologies precisely.

Protocol A: Preparation of a High-Fidelity 10 mM Stock Solution
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. (Causality: Prevents ambient moisture from condensing on the cold powder).

  • Reconstitution: Add anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Dissolution: Vortex gently for 60 seconds. (Causality: Ensures complete dissolution of the lipophilic methoxy-quinoline core).

  • Aliquoting: Immediately divide the solution into single-use amber vials (e.g., 10 µL to 50 µL volumes). (Causality: Amber vials protect the quinolin-2-one core from photodegradation; single-use aliquots prevent freeze-thaw hydration).

  • Self-Validation Step: Before freezing, dilute a 1 µL aliquot to 1 µM in LC-MS grade acetonitrile. Run a rapid LC-MS scan to establish a baseline chromatogram. Confirm the presence of the exact mass [M+H]+ and the absence of a +16 Da peak (oxidation).

  • Storage: Flush vials with Argon gas, seal tightly, and store at -80°C.

Protocol B: Stepwise Aqueous Dilution for Assays
  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Do not use artificial heat.

  • Intermediate Preparation: Dispense the required volume of DMSO stock into an intermediate well or tube.

  • Rapid Mixing: Rapidly inject the aqueous assay buffer into the DMSO stock while simultaneously triturating (pipetting up and down) 3-5 times. (Causality: Rapid mechanical mixing prevents the formation of localized high-aqueous microenvironments where the compound would otherwise nucleate).

  • Self-Validation Step: Measure the optical density (OD) at 600 nm of the final assay solution. A baseline reading identical to a blank buffer confirms the absence of micro-precipitates.

Mechanistic Degradation Pathway

The following diagram illustrates the primary pathways of instability for 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one across different solvent matrices.

StabilityPathways Core 3-(Benzylamino-methyl)- 6-methoxy-1H-quinolin-2-one (Intact & Soluble) Tautomer 2-Hydroxyquinoline Tautomer (Lactim Form) Core->Tautomer Protic Solvents / pH Shift Oxidation Oxidized Degradant (Nitrone / Hydroxylamine) Core->Oxidation O2 / Trace Peroxides (Secondary Amine Oxidation) Precipitate Insoluble Precipitate (Aggregated Compound) Core->Precipitate H2O Absorption in DMSO (Freeze-Thaw Cycles)

Mechanistic degradation and tautomerization pathways in various solvent matrices.

References

  • BenchChem. AST5902 Trimesylate in DMSO: A Guide to Storage Stability. (Discusses the causality of small molecule degradation via DMSO hygroscopicity and freeze-thaw cycles). 4

  • ResearchGate. In situ DMSO hydration measurements of HTS compound libraries. (Provides quantitative data on atmospheric water absorption rates into DMSO). 3

  • Thieme-Connect. Product Class 4: Quinolinones and Related Systems. (Details the lactam-lactim tautomerism inherent to quinolin-2-one scaffolds). 1

  • ACS Publications (The Journal of Organic Chemistry). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. (Mechanistic insights into the oxidation liabilities of benzylic secondary amines).2

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of quinolin-2-one derivatives

Welcome to the Technical Support Center for the synthesis of quinolin-2-one derivatives. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical reaction mechanisms and bench-l...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of quinolin-2-one derivatives. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical reaction mechanisms and bench-level execution. Quinolin-2-ones (carbostyrils) are privileged scaffolds in drug discovery, but their synthesis is notoriously sensitive to thermodynamic controls, catalyst selection, and electronic effects.

This guide abandons generic advice in favor of causality-driven troubleshooting. Whether you are scaling up a classical Knorr cyclization or optimizing a modern photoredox cascade, the following diagnostic workflows, validated protocols, and mechanistic insights will help you achieve high-yielding, reproducible results.

Diagnostic Decision Tree for Quinolin-2-one Synthesis

Before altering your reaction parameters, identify the fundamental mechanism of your chosen synthetic route. The diagnostic tree below outlines the primary failure points and immediate corrective actions for the most common quinolin-2-one synthesis strategies.

Troubleshooting Start Low Yield or Side Products Method Identify Synthesis Method Start->Method Knorr Knorr / Conrad-Limpach (Acid-Catalyzed) Method->Knorr Photo Photochemical Cascade Method->Photo TMCat Transition Metal Catalysis Method->TMCat KnorrFix Check Acid Conc. (PPA) Optimize Temp (>200°C) Knorr->KnorrFix PhotoFix Check Photocatalyst (Ir) Solvent (MeOH) & Light Photo->PhotoFix TMCatFix Check Ligand & Base Ensure Inert Atmosphere TMCat->TMCatFix Success Improved Yield and Purity KnorrFix->Success PhotoFix->Success TMCatFix->Success

Figure 1: General troubleshooting workflow for optimizing quinolin-2-one synthesis.

Classical Acid-Catalyzed Approaches: Knorr & Conrad-Limpach Cyclizations

The construction of the quinolin-2-one ring system is most commonly achieved via the classic Knorr cyclization of β-keto anilides in acidic media [1]. However, competing pathways often lead to unwanted isomers.

Frequently Asked Questions

Q: My Conrad-Limpach synthesis is yielding 4-hydroxyquinolines instead of the desired quinolin-2-ones. How do I correct this regioselectivity? A: This is a classic issue of kinetic versus thermodynamic control. The initial attack of the aniline nitrogen on the ketone carbonyl is kinetically favored (faster), leading to an imine intermediate that cyclizes into a 4-hydroxyquinoline at temperatures below 150 °C. To synthesize the quinolin-2-one (2-hydroxyquinoline tautomer), you must operate under thermodynamic control (>200 °C). At elevated temperatures, the kinetically favored imine formation becomes reversible, allowing the slower, thermodynamically stable amide formation (attack on the ester carbonyl) to dominate, which subsequently cyclizes into the quinolin-2-one core [2].

Q: I am experiencing incomplete cyclization and low yields in my Knorr synthesis. How can I drive the reaction to completion? A: Incomplete cyclization usually stems from insufficient acid strength or poor dehydration kinetics. Switch your catalyst to neat Polyphosphoric Acid (PPA). Causality: PPA acts simultaneously as a highly polar solvent, a strong Brønsted acid to protonate the carbonyl oxygen (increasing its electrophilicity), and a potent dehydrating agent that irreversibly sequesters the water byproduct, driving the equilibrium toward the cyclized product [1].

Quantitative Data Summary: Knorr Cyclization Optimization
Substrate SystemCatalyst / AcidTemperatureTimeYield (%)Mechanistic Control
ω-amino-β-keto anilideNeat PPA (excess)80 °C90 min80–90%Acid-catalyzed dehydration
Aniline + β-KetoesterAcid Catalyst< 150 °CVariesLow (<10%)Kinetic (Favors 4-OH-quinoline)
Aniline + β-KetoesterAcid Catalyst> 200 °CVariesHigh (>75%)Thermodynamic (Favors 2-OH)
Validated Protocol: Solvent-Free Knorr Cyclization using PPA

Self-Validating System: The transition from a heterogeneous mixture to a highly viscous, homogeneous syrup confirms proper thermal distribution and acid-substrate interaction.

  • Preparation: Weigh 200 mg of the corresponding N-protected ω-amino-β-keto anilide into a heavy-walled glass vial.

  • Catalyst Addition: Add 5–6 g (approx. 2.5–3 mL) of neat polyphosphoric acid (PPA). Note: PPA is highly viscous; warm it slightly (40 °C) prior to dispensing for accurate transfer.

  • Homogenization: Heat the mixture to 80 °C and stir intensely for 15–20 minutes. Causality: Intense stirring is mandatory because the high viscosity of PPA impedes mass transfer; failure to homogenize will result in localized charring and incomplete conversion.

  • Cyclization: Maintain the homogeneous mixture at 80 °C for exactly 90 minutes.

  • Quenching (Validation Step): Cool the vial to room temperature using a tap water bath. Pour the contents into a beaker containing 50–70 mL of rapidly stirring distilled water. Validation: The immediate formation of a heavy, easily filterable precipitate validates successful cyclization. The highly polar PPA hydrolyzes and dissolves in the water, while the newly formed, hydrophobic quinolin-2-one crashes out [1].

  • Isolation: Isolate the product via vacuum filtration, washing the filter cake with cold water to remove residual phosphoric acid.

Modern Approaches: Photochemical Radical Cascade Reactions

Recent advances have shifted toward green chemistry, utilizing visible-light photoredox catalysis to construct spirocyclic quinolin-2-ones via divergent ring-closing metathesis of 1,7-enynes [3].

Frequently Asked Questions

Q: My photochemical ring-closing metathesis is failing to yield the product. What are the critical parameters to check? A: The failure usually lies in the generation of the α-amino radical. You must ensure you are using the correct amine auxiliary. Using standard bases like Et3N or DIPEA will result in 0% yield. You must use TMEDA (N,N,N′,N′-tetramethylethylenediamine). Causality: TMEDA acts as a highly efficient sacrificial electron donor. It undergoes a Single Electron Transfer (SET) to the excited state of the Iridium photocatalyst, generating the critical α-amino radical intermediate necessary to initiate the cascade cyclization across the alkyne [3].

Q: Why is an inert atmosphere strictly required for this transformation? A: Molecular oxygen is a triplet diradical. If present, it will rapidly quench the excited state of the [Ir(dtbpy)(ppy)2]PF6 photocatalyst and irreversibly trap the transient α-amino radical intermediates, completely halting the cascade and leading to peroxide byproducts.

Mechanistic Pathway

Mechanism Enyne 1,7-Enyne Substrate PC [Ir(dtbpy)(ppy)2]PF6 + Blue LED Enyne->PC SET Process Radical α-Amino Radical Intermediate PC->Radical TMEDA / MeOH Cyclization Radical Cascade Cyclization Radical->Cyclization Ring-Closing Product Spirocyclic Quinolin-2-one Cyclization->Product Rearomatization

Figure 2: Photochemical radical cascade mechanism for spirocyclic quinolin-2-one synthesis.

Quantitative Data Summary: Photocatalytic Conditions
PhotocatalystAmine AdditiveSolventLight SourceYield (%)
[Ir(dtbpy)(ppy)2]PF6 (2 mol%)TMEDA (2 equiv)MeOH18 W Blue LED72%
NoneTMEDA (2 equiv)MeOH18 W Blue LED0%
[Ir(dtbpy)(ppy)2]PF6 (2 mol%)TMEDA (2 equiv)MeOHNone (Dark)0%
[Ir(dtbpy)(ppy)2]PF6 (2 mol%)Et3N or DIPEAMeOH18 W Blue LED0%
Validated Protocol: Photochemical Divergent Ring-Closing Metathesis

Self-Validating System: Luminescence and TLC tracking ensure catalyst activation and radical propagation.

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 1,7-enyne substrate (0.2 mmol) and the photocatalyst [Ir(dtbpy)(ppy)2]PF6 (2 mol %).

  • Degassing: Evacuate the tube under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Absolute removal of oxygen is required to prevent triplet quenching of the Ir-catalyst.

  • Reagent Addition: Inject anhydrous Methanol (2 mL) and TMEDA (0.4 mmol, 2 equiv) via a gas-tight syringe under a positive flow of Argon.

  • Irradiation (Validation Step): Seal the tube and irradiate the stirred mixture using an 18 W blue LED light source at room temperature for 24 hours. Validation: The reaction mixture should transition to a deep, persistent luminescent state under the blue LED, confirming the active excited state of the Iridium complex.

  • Monitoring: Check the reaction via TLC (UV active). Complete consumption of the enyne starting material validates that the radical cascade has reached termination.

  • Purification: Concentrate the mixture under reduced pressure and purify the crude product via flash column chromatography to yield the highly functionalized spirocyclic quinolin-2-one [3].

Advanced Epoxide Rearrangements

If classical cyclizations fail due to steric hindrance at the C-4 position, consider the acid-catalyzed rearrangement of 2-chloro-N,3-diaryloxirane-2-carboxamides. By treating these epoxides with CF3CO2H or AcOH/H2SO4, the protonation-activated epoxy ring opens, triggering an intramolecular Friedel–Crafts alkylation (6-exo-tet cyclization). After rearomatization and elimination of HCl, this one-pot process reliably yields complex 3-hydroxyquinolin-2-ones (such as the Viridicatin alkaloid core) that are otherwise inaccessible via standard Darzens condensations [4].

References

  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides Source: MDPI (Molecules) URL:[Link]

  • Photochemical Divergent Ring-Closing Metathesis of 1,7-Enynes: Efficient Synthesis of Spirocyclic Quinolin-2-ones Source: Organic Letters - ACS Publications URL:[Link]

  • Synthesis and Mechanistic Insights of the Formation of 3-Hydroxyquinolin-2-ones including Viridicatin from 2-Chloro-N,3-diaryloxirane-2-carboxamides under Acid-Catalyzed Rearrangements Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Optimization

Technical Support Center: Troubleshooting Assays with 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals resolve inconsistent data, erratic dose-response...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals resolve inconsistent data, erratic dose-response curves, and assay artifacts when working with 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one .

Working with complex heterocyclic compounds requires moving beyond standard protocols. To achieve reproducible results, we must understand the physicochemical causality driving the compound's behavior in aqueous systems.

Diagnostic Workflow: Root Cause Analysis

Before altering your assay parameters, use the following decision matrix to identify the physical or optical mechanism compromising your data.

TroubleshootingWorkflow Start Inconsistent Assay Readouts 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one Symp1 Erratic Replicates & High CV% (>15%) Start->Symp1 Symp2 High Background in Fluorescence Assays Start->Symp2 Symp3 Loss of Potency in Cell-Based Media Start->Symp3 Cause1 Micro-precipitation (Aqueous Incompatibility) Symp1->Cause1 Cause2 Intrinsic Fluorescence (Inner Filter Effect) Symp2->Cause2 Cause3 Non-Specific Binding (High Lipophilicity) Symp3->Cause3 Action1 Formulate with HP-β-CD or optimize DMSO tolerance Cause1->Action1 Action2 Shift Ex/Em wavelengths or use TR-FRET Cause2->Action2 Action3 Use low-binding plates & add carrier proteins (BSA) Cause3->Action3 Valid1 Self-Validation: Centrifuge at 14k rpm; Measure supernatant Abs Action1->Valid1 Valid2 Self-Validation: Run compound-only spectral scan Action2->Valid2 Valid3 Self-Validation: Quantify recovery via LC-MS from empty wells Action3->Valid3

Figure 1: Diagnostic decision tree for troubleshooting quinolin-2-one assay artifacts.

Frequently Asked Questions (FAQs)

Q1: Why do my dose-response curves look bell-shaped, or why do I see a sudden drop in activity at higher concentrations? A: This is a classic hallmark of thermodynamic solubility failure . The rigid, planar, and aromatic nature of the quinolin-2-one core promotes strong intermolecular π-π stacking, resulting in a highly stable crystal lattice[1]. When you dilute the compound from a 100% DMSO stock into an aqueous buffer, it rapidly exceeds its solubility limit, forming colloidal aggregates. These aggregates sequester the compound (reducing the effective free concentration) and can cause light scattering in optical readers, leading to artifactual bell-shaped curves.

Q2: I am running a fluorescence-based assay (e.g., FP, FRET). Why is my background noise unacceptably high? A: Quinolin-2-one derivatives, particularly those with electron-donating groups like the 6-methoxy substituent, often exhibit intrinsic fluorescence[2]. The extended conjugation of the benzo[b]pyridine system allows it to absorb UV/Vis light and emit in the blue/green spectrum[3]. This causes an Inner Filter Effect (IFE), where the compound either absorbs the excitation light intended for your assay fluorophore or directly emits light that bleeds into your detection channel.

Q3: The compound shows an IC50 of 50 nM in my biochemical kinase assay, but fails to show efficacy in cell-based assays up to 10 µM. Is it a permeability issue? A: While permeability could be a factor, the more likely culprit is Non-Specific Binding (NSB) . The 3-benzylamino-methyl group adds significant lipophilic bulk to the molecule. In cell-based media containing 10% Fetal Bovine Serum (FBS), highly lipophilic compounds heavily partition into serum proteins (like BSA) or adsorb onto the hydrophobic polystyrene walls of standard tissue culture plates. This drastically reduces the free fraction of the drug available to engage the cellular target.

Quantitative Impact & Troubleshooting Matrix

To effectively troubleshoot, you must understand the quantitative boundaries of the molecule. The table below summarizes the physicochemical challenges and the expected quantitative improvements when applying the protocols detailed in Section 4.

Assay ChallengeRoot CauseSymptom / IndicatorRecommended SolutionExpected Quantitative Impact
Aqueous Insolubility High lattice energy & lipophilicityHigh CV% (>15%); visible turbidity at >10 µMHost-guest complexation (HP-β-CD)Increases kinetic solubility limit from ~1-5 µM to >100 µM.
Optical Interference Intrinsic fluorescence from 6-methoxy-quinolinone coreBaseline signal increases linearly with compound doseSwitch to Time-Resolved FRET (TR-FRET)Improves Signal-to-Background (S/B) ratio by >5-fold.
Non-Specific Binding Hydrophobic partitioning>100-fold right-shift in IC50 in cell media vs. bufferUse non-binding surface (NBS) plates + 0.01% CHAPSRecovers >85% of free compound concentration.

Self-Validating Experimental Protocols

Do not assume a compound is in solution just because the liquid appears clear to the naked eye. Micro-precipitates are invisible but devastating to assay integrity. The following protocols are designed as self-validating systems.

Protocol A: Solubilization via Host-Guest Complexation

Recent literature demonstrates that quinolin-2(1H)-one derivatives form highly stable 1:1 stoichiometric inclusion complexes with macrocycles like cucurbit[7]uril and cyclodextrins[2]. We utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to shield the lipophilic benzyl group and planar core from the aqueous environment.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4). Causality: The hydrophobic inner cavity of HP-β-CD encapsulates the compound, while the hydrophilic exterior maintains aqueous compatibility[1].

  • Compound Addition: Dispense the 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one (from a 10 mM DMSO stock) directly into the HP-β-CD buffer while vortexing continuously. Keep final DMSO concentration ≤1%.

  • Equilibration: Incubate the solution at 25°C or 37°C for 2 hours on a thermoshaker at 800 rpm to allow the thermodynamic equilibrium of the 1:1 complex to establish.

  • Self-Validation Checkpoint (Crucial): Transfer the solution to a microcentrifuge tube and spin at 14,000 rpm for 30 minutes. Carefully extract the supernatant. Measure the absorbance of the supernatant via UV-Vis (typically around 320-340 nm for quinolinones) and compare it against a standard curve generated in 100% methanol. If the calculated concentration matches your target concentration, true solubility is confirmed. If it is lower, the compound has precipitated and pelleted.

Protocol B: Mitigating Non-Specific Binding (NSB) in Microplates

Highly lipophilic compounds will coat the walls of standard untreated polystyrene plates, rendering dose-response curves artificially flat.

Step-by-Step Methodology:

  • Plate Selection: Discard standard polystyrene plates. Use Non-Binding Surface (NBS) microplates (e.g., Corning NBS), which are covalently modified with a hydrophilic polyethylene glycol (PEG) layer to repel lipophilic molecules.

  • Buffer Optimization: Supplement your assay buffer with a zwitterionic detergent. Add 0.01% to 0.05% CHAPS. Causality: CHAPS forms micelles that gently chaperone the lipophilic compound in solution without denaturing most target proteins, unlike harsh ionic detergents.

  • Self-Validation Checkpoint (Crucial): Prepare a 1 µM solution of the compound in your optimized buffer. Aliquot 100 µL into the NBS plate and 100 µL into a standard plate. Incubate for 2 hours (typical assay time). Transfer the solutions to fresh vials, add an equal volume of acetonitrile to crash any proteins, and quantify the remaining compound via LC-MS/MS. A recovery rate of >85% in the NBS plate validates your NSB mitigation strategy.

References

To support the mechanistic claims and protocol standards outlined in this guide, please refer to the following authoritative sources:

  • Overcoming solubility issues of quinolin-2-one derivatives in aqueous media.Benchchem.
  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. URL:[Link]

  • Fluorescent Probes Based on 7‐(Diethylamino)quinolin-2(1H)‐one Cucurbit[7]uril Complexes.Universidade NOVA de Lisboa Repository.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.RSC Advances.

Sources

Troubleshooting

minimizing byproduct formation in the synthesis of 3-substituted quinolinones

Welcome to the technical support center for the synthesis of 3-substituted quinolinones. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-substituted quinolinones. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize the formation of byproducts in your reactions. The information provided is based on established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 3-substituted quinolinones, offering probable causes and actionable solutions.

Problem 1: Low Yield of the Desired 3-Substituted Quinolinone

Q: My reaction is resulting in a low yield of the target 3-substituted quinolinone. What are the likely causes and how can I improve the yield?

A: Low yields can stem from several factors, primarily incomplete reaction, degradation of the product, or competing side reactions. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Cyclization: The thermal cyclization step in many quinolinone syntheses, such as the Gould-Jacobs and Conrad-Limpach reactions, often requires high temperatures (typically >250 °C) to overcome the energy barrier of forming the quinoline ring system.[1][2][3][4]

    • Solution: The use of a high-boiling point, inert solvent like diphenyl ether or mineral oil can significantly improve the yield of the cyclization step.[2][3] Microwave irradiation has also emerged as a modern technique to enhance reaction efficiency, shorten reaction times, and improve yields.[5][6] For the Gould-Jacobs reaction, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can catalyze the cyclization under milder conditions.[5]

  • Suboptimal Reaction Conditions: The choice of catalyst and reaction medium plays a crucial role in reaction efficiency.

    • Solution: For Friedländer synthesis, which can suffer from low yields under classical conditions, modern modifications using catalysts like iodine or p-toluenesulfonic acid can provide better results under milder conditions.[2]

  • Side Reactions: The formation of unwanted byproducts directly consumes starting materials and reduces the yield of the desired product.

    • Solution: Carefully controlling the stoichiometry of reactants is crucial. For instance, in the Doebner-von Miller synthesis, using a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its polymerization in the aqueous acid phase and thereby increasing the quinoline yield.[2]

Problem 2: Formation of Tarry and Polymeric Byproducts

Q: My reaction mixture is producing a significant amount of tar and polymeric material, making product isolation difficult. How can I prevent this?

A: Tar and polymer formation is a frequent issue, especially in reactions that proceed through reactive intermediates like acrolein, as seen in the Skraup synthesis.[2]

  • Cause: The polymerization of intermediates is often promoted by strong acidic conditions and high temperatures.[2]

    • Solution 1: Controlled Reaction Conditions: To mitigate this, ensure efficient stirring to prevent localized overheating. The addition of a moderating agent, such as ferrous sulfate, can help control the exothermic nature of the reaction.[7]

    • Solution 2: Gradual Reagent Addition: Adding reagents slowly and in the correct sequence is critical. For example, in the Skraup synthesis, sulfuric acid should be added after ferrous sulfate to prevent a premature and overly vigorous reaction.[7]

    • Solution 3: Purification Strategy: After the reaction, making the mixture strongly basic with sodium hydroxide will neutralize the acid and liberate the free quinoline base. Steam distillation is an effective method to separate the volatile quinoline from the non-volatile tar.[7]

Problem 3: Formation of Regioisomers

Q: When using an unsymmetrically substituted aniline or ketone, I am obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge when the cyclization can occur at two different positions on the aniline ring or when an unsymmetrical ketone is used in reactions like the Friedländer synthesis.[1][2]

  • Cause: The regioselectivity of the cyclization is influenced by both steric and electronic factors.[1]

    • Solution 1: Choice of Reactants: In some cases, the inherent electronic properties of the substituents on the aniline can direct the cyclization. Electron-donating groups at the meta-position of aniline are known to favor the Gould-Jacobs reaction.[8]

    • Solution 2: Catalyst and Reaction Conditions: The choice of catalyst can influence the reaction pathway and, consequently, the regioselectivity. For instance, in certain syntheses of trifluoromethyl-substituted quinolines, bulkier groups on the diketone substrate can favor the formation of a specific isomer.[2]

Problem 4: N-alkylation vs. O-alkylation Byproducts

Q: My alkylation reaction on a quinolinone is yielding a mixture of N-alkylated and O-alkylated products. How can I control the selectivity?

A: Quinolinones possess ambident nucleophilic character, with potential reaction sites at both the nitrogen and oxygen atoms of the amide functionality. The N- vs. O-alkylation ratio is highly dependent on the reaction conditions.[9][10][11]

  • Cause: The solvent, base, and nature of the alkylating agent all play a role in determining the site of alkylation.

    • Solution 1: Solvent Choice: The polarity of the solvent can have a dramatic effect on selectivity.[10]

    • Solution 2: Solid-Supported Reagents: Using a solid support for the base, such as potassium carbonate on alumina, can favor N-alkylation by coordinating the carbonyl oxygen and reducing its availability for O-alkylation.[12]

    • Solution 3: Phase Transfer Catalysis: Phase transfer conditions have also been shown to influence the N- vs. O-alkylation ratio in 2(1H)-quinolinone derivatives.[10]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 3-substituted quinolinones.

Q1: What are the most common classical methods for synthesizing the quinolinone core, and what are their primary limitations?

A1: Several classical named reactions are fundamental to quinoline and quinolinone synthesis:

  • Gould-Jacobs Reaction: This method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][4][8] A major limitation is the high temperature required for cyclization, which can lead to product decomposition and side reactions.[1]

  • Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters.[13][14] At lower temperatures, it yields 4-quinolones, while at higher temperatures, 2-quinolones are formed.[13] The high temperatures needed for cyclization can be a drawback.[2][3]

  • Skraup Synthesis: This method produces quinoline through the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[13][15][16] It is often a vigorous reaction that can produce significant amounts of tarry byproducts.[2][7]

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][15][16] It can suffer from low yields and require harsh conditions.[2]

Q2: Are there modern, more environmentally friendly methods for quinolinone synthesis?

A2: Yes, significant progress has been made in developing "green" synthetic routes. These methods often aim to reduce the use of hazardous chemicals, high temperatures, and organic solvents.[1]

  • N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis: NHCs can be used to catalyze the synthesis of quinolin-4-ones under milder conditions.[1]

  • Decarboxylating Cyclization from Isatoic Anhydride: This method uses isatoic anhydride and a 1,3-dicarbonyl compound to produce quinolin-4-ones with water and carbon dioxide as the only byproducts, avoiding the use of toxic transition metals.[1]

  • Continuous Flow Synthesis: For certain reactions, such as the photochemical synthesis of 3-cyanoquinolines, continuous flow methods offer improved safety, scalability, and can sometimes suppress the formation of byproducts that are observed in batch reactions.[17]

Q3: How can I effectively identify and characterize byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and get a preliminary idea of the number of components in the mixture.[15]

  • Column Chromatography: This is the primary method for separating the desired product from byproducts and unreacted starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile byproducts. The mass spectrum provides information about the molecular weight and fragmentation pattern of each component.[18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing less volatile compounds and can be coupled with a mass spectrometer (LC-MS) for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the structure of the final product and any isolated byproducts. Specific NMR techniques can also be used to definitively distinguish between N- and O-alkylated isomers.[11]

  • Spectrophotometric Methods: UV-Visible spectroscopy can be used for the quantitative determination of certain quinone-type compounds.[15][19]

III. Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative

This protocol provides a general procedure for the Gould-Jacobs synthesis, a widely used method for preparing 4-hydroxyquinoline derivatives.

Step 1: Condensation of Aniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.).

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC to ensure the consumption of the aniline.

  • Cool the reaction mixture to room temperature. The intermediate, anilidomethylenemalonate, may crystallize upon cooling. If so, it can be collected by filtration and washed with a cold solvent like ethanol or hexane.

Step 2: Thermal Cyclization

  • Place the anilidomethylenemalonate intermediate in a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) in a flask equipped for high-temperature reaction.

  • Heat the mixture to approximately 250 °C. The cyclization is typically complete within 15-30 minutes at this temperature.

  • Cool the reaction mixture. The cyclized product, a 4-hydroxy-3-carboalkoxyquinoline, will often precipitate and can be collected by filtration. Wash the solid with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Saponification

  • Suspend the 4-hydroxy-3-carboalkoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete, which can be monitored by the dissolution of the solid or by TLC.[4]

  • Cool the reaction mixture and acidify with a strong acid, such as concentrated hydrochloric acid, to precipitate the quinoline-3-carboxylic acid.[4]

  • Collect the solid by filtration, wash with cold water, and dry.[4]

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point until the evolution of carbon dioxide ceases.[4]

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).[4]

IV. Visualizing Reaction Pathways

The following diagrams illustrate key concepts in the synthesis of 3-substituted quinolinones.

Byproduct_Formation_Pathways cluster_gould_jacobs Gould-Jacobs Pathway cluster_alkylation Alkylation Selectivity Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation DEEM DEEM DEEM->Intermediate DesiredProduct 3-Substituted Quinolinone Intermediate->DesiredProduct High Temp. Cyclization Decomposition Decomposition Products Intermediate->Decomposition Excessive Heat Quinolinone Quinolinone N_Alkylated N-Alkylated Product Quinolinone->N_Alkylated Alkylation (N-attack) O_Alkylated O-Alkylated Byproduct Quinolinone->O_Alkylated Alkylation (O-attack)

Caption: Competing pathways in quinolinone synthesis.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckTemp Verify Cyclization Temperature Start->CheckTemp HighBoilingSolvent Use High-Boiling Solvent CheckTemp->HighBoilingSolvent Temp. Too Low Microwave Consider Microwave Irradiation CheckTemp->Microwave Temp. Too Low CheckCatalyst Optimize Catalyst CheckTemp->CheckCatalyst Temp. OK HighBoilingSolvent->CheckCatalyst Microwave->CheckCatalyst ModernCatalyst Use Modern Catalyst (e.g., Iodine, Eaton's Reagent) CheckCatalyst->ModernCatalyst Inefficient CheckStoichiometry Check Reactant Stoichiometry CheckCatalyst->CheckStoichiometry OK ModernCatalyst->CheckStoichiometry ControlAddition Control Reagent Addition Rate CheckStoichiometry->ControlAddition Incorrect End Improved Yield and Purity CheckStoichiometry->End OK ControlAddition->End

Caption: A logical workflow for troubleshooting common issues.

V. Quantitative Data Summary

The following table summarizes the impact of different solvents on the thermal cyclization step of the Conrad-Limpach synthesis, highlighting how solvent choice can influence product yield.

SolventBoiling Point (°C)Reported Yield (%)
None-Moderate (<30%)[14]
Mineral Oil>300Up to 95%[2][14]
Dowtherm A257High (often >90%)[2]

VI. References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ACS Publications. (2025, April 22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025, November 22). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 3‐substituted quinoline derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (2011, September 30). Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. Retrieved from [Link]

  • PMC. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • ACS Publications. (2003, July 9). Synthesis of 3-Substituted Quinolines via Transition-Metal-Catalyzed Reductive Cyclization of o-Nitro Baylis−Hillman Acetates. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • ResearchGate. (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • ResearchGate. (2026, January 18). Identification Techniques of Natural and Synthetic Quinones Using Various Methods. Retrieved from [Link]

  • ACS Publications. (2017, October 27). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules. Retrieved from [Link]

  • University of East Anglia. (1999, September 17). N- vs. O-alkylation in 2(1H)-quinolinone derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, December 6). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter while enhancing the in vivo bioavailability of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one and similar quinolinone derivatives.

Introduction: The Quinolinone Bioavailability Challenge

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anti-cancer activities.[1][2][3] However, many quinolinone derivatives, likely including 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one, exhibit poor aqueous solubility. This characteristic is a primary determinant of low oral bioavailability, as insufficient dissolution in gastrointestinal fluids can severely hinder a drug's absorption into the bloodstream.[4]

Compounds with low solubility and high permeability are categorized as Biopharmaceutical Classification System (BCS) Class II, while those with both low solubility and low permeability are Class IV.[5] It is estimated that up to 90% of drug candidates in the development pipeline are poorly soluble, making bioavailability enhancement a critical challenge in pharmaceutical sciences.[5] This guide is structured to help you navigate this challenge by providing practical, evidence-based solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and high-level questions regarding the bioavailability of your compound.

Q1: What are the most likely reasons for the poor bioavailability of my quinolinone-based compound?

A1: The primary reasons for poor oral bioavailability of a compound like 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one typically stem from two main areas:

  • Low Aqueous Solubility: This is the most common hurdle for BCS Class II and IV drugs.[6] The compound must dissolve in the gastrointestinal fluids to be absorbed. The complex, fused-ring structure of quinolinones often leads to high lipophilicity and strong crystal lattice energy, making them difficult to dissolve in water.[4]

  • First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver before reaching systemic circulation.[7] The liver can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.

Q2: How do I begin to characterize the bioavailability problem for my compound?

A2: A systematic approach is crucial. Start by determining the compound's fundamental physicochemical properties:

  • Solubility: Measure the equilibrium solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).

  • Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to predict intestinal permeability.[8]

  • LogP/LogD: Determine the lipophilicity of your compound, which influences both solubility and permeability.

These initial experiments will help you classify your compound within the Biopharmaceutics Classification System (BCS) and select an appropriate enhancement strategy.

Q3: What are the main formulation strategies to consider for a poorly soluble compound?

A3: There are several established techniques, each with its own advantages and disadvantages. The main approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.[9][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve solubility and dissolution.[11] This is often achieved through methods like spray drying or hot-melt extrusion.[5]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents can improve solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[9][12] Self-Emulsifying Drug Delivery Systems (SEDDS) are a popular example.[13]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[9][10]

Q4: How important are excipients in my formulation?

A4: Excipients are not merely inactive fillers; they are critical components that can dramatically influence your drug's performance.[14][15][16] Functional excipients can act as solubilizers, stabilizers, and permeation enhancers, directly impacting the bioavailability of the active pharmaceutical ingredient (API).[17] The careful selection of excipients is a key step in designing a successful formulation.[16]

Part 2: Troubleshooting Guide for In Vivo Experiments

This section is designed to help you troubleshoot specific issues you may encounter during your in vivo bioavailability studies.

Problem 1: Low Cmax and AUC Despite High Oral Dose

  • Potential Cause: Dissolution rate-limited absorption. The compound is not dissolving fast enough in the GI tract to be absorbed effectively.

  • Troubleshooting Workflow:

    • Formulation Re-evaluation: If you are using a simple suspension, it is likely inadequate. Consider developing an enabling formulation.

    • Particle Size Reduction: Micronize or nanomill your compound to increase its surface area.[12][18] This can be achieved through wet milling or high-pressure homogenization.

    • Amorphous Solid Dispersion (ASD): Create an ASD using a suitable polymer (e.g., HPMC-AS, PVP/VA). This can be prepared by spray drying or hot-melt extrusion.[5]

    • In Vitro Dissolution Testing: Before proceeding to another in vivo study, test your new formulations with a dissolution assay to confirm improved release characteristics.

Problem 2: High Variability in Plasma Concentrations Between Animal Subjects

  • Potential Cause: Inconsistent formulation performance or physiological differences in the animals.

  • Troubleshooting Workflow:

    • Formulation Homogeneity: Ensure your formulation is uniform. For suspensions, check for particle settling. For lipid-based systems, ensure there is no phase separation.

    • Control of Experimental Conditions: Standardize the fasting state of the animals, as the presence of food can significantly impact GI physiology and drug absorption.[19] Ensure your oral gavage technique is consistent to minimize variability in dosing.[19]

    • Consider a Solubilizing Formulation: A robust formulation like a Self-Emulsifying Drug Delivery System (SEDDS) can reduce variability by creating a fine emulsion in the gut, leading to more predictable absorption.[9][13]

Problem 3: Good In Vitro Dissolution but Poor In Vivo Bioavailability

  • Potential Cause: The issue may not be solubility, but rather low permeability or high first-pass metabolism.

  • Troubleshooting Workflow:

    • Assess Permeability: If you haven't already, perform a Caco-2 permeability assay. If permeability is low, you may need to investigate permeation enhancers or consider if the compound is a substrate for efflux transporters like P-glycoprotein.

    • Investigate First-Pass Metabolism: Conduct an in vitro metabolism study using liver microsomes or hepatocytes to determine the metabolic stability of your compound. If it is rapidly metabolized, strategies to bypass the liver (such as LBDDS that promote lymphatic uptake) or co-administration with a metabolic inhibitor (in preclinical studies) could be explored.

    • Intravenous Dosing: Administering the compound intravenously allows for the calculation of absolute bioavailability, which can help differentiate between absorption and clearance issues.[20]

Data Presentation: Comparing Formulation Strategies

The following table summarizes the key characteristics of different formulation approaches for enhancing bioavailability.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for faster dissolution.[9]Simple, well-established technique.May not be sufficient for very poorly soluble drugs; risk of particle agglomeration.
Amorphous Solid Dispersions (ASDs) Stabilizes the drug in a high-energy, more soluble amorphous state.[11]Can significantly increase solubility and dissolution rate.Potential for recrystallization during storage, which would reduce effectiveness.
Lipid-Based Systems (e.g., SEDDS) Solubilizes the drug in a lipid matrix, which emulsifies in the gut to enhance absorption.[12][13]Can improve solubility, protect from degradation, and potentially bypass first-pass metabolism.Can be complex to formulate and may have limitations on drug loading.
Cyclodextrin Complexation Forms an inclusion complex where the hydrophobic drug is shielded by a hydrophilic outer surface.[9]Increases aqueous solubility.Can be limited by the stoichiometry of the complex and the amount of cyclodextrin required.

Part 3: Experimental Protocols and Visualizations

This section provides detailed protocols for key experiments and visual diagrams to illustrate workflows.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
  • Solvent Selection: Identify a common solvent system that can dissolve both the 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one and the chosen polymer (e.g., HPMC-AS).

  • Solution Preparation: Prepare a solution with a specific drug-to-polymer ratio (e.g., 25% drug loading). Ensure complete dissolution.

  • Spray Drying: Atomize the solution into a heated drying chamber. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.[5]

  • Powder Collection: Collect the resulting dry powder from the cyclone separator.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak, indicating an amorphous state.

    • Powder X-Ray Diffraction (PXRD): To verify the lack of crystallinity.

    • Dissolution Testing: To assess the improvement in dissolution rate compared to the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least 3 days before the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) with free access to water.[19]

  • Formulation Preparation: Prepare the chosen formulation (e.g., ASD suspended in a vehicle) at the target concentration.

  • Dosing: Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

Visualizations

Decision Tree for Formulation Strategy Selection

G start Start: Poorly Soluble Compound bcs_class Determine BCS Class (Solubility & Permeability) start->bcs_class class_ii BCS Class II (Low S, High P) bcs_class->class_ii High Permeability class_iv BCS Class IV (Low S, Low P) bcs_class->class_iv Low Permeability dissolution_limited Dissolution Rate is the Primary Barrier class_ii->dissolution_limited permeability_issue Permeability is also a Major Barrier class_iv->permeability_issue strategy_ii Formulation Strategy: - Particle Size Reduction - Amorphous Solid Dispersion - Lipid-Based Systems dissolution_limited->strategy_ii strategy_iv Formulation Strategy: - Lipid-Based Systems - Co-formulate with Permeation Enhancers permeability_issue->strategy_iv

Caption: Decision-making workflow for selecting a bioavailability enhancement strategy.

Experimental Workflow for Formulation Development and In Vivo Testing

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: In Vivo Study a Physicochemical Characterization b Select Formulation Strategy (e.g., ASD) a->b c Prepare & Characterize Formulation (DSC, PXRD) b->c d In Vitro Dissolution Testing c->d e Dose Formulation in Animal Model d->e Proceed if Dissolution is Improved f Collect Plasma Samples Over Time e->f g LC-MS/MS Bioanalysis f->g h Calculate PK Parameters (AUC, Cmax, Tmax) g->h

Caption: Step-by-step process from formulation to in vivo pharmacokinetic analysis.

References

  • Sethia, S. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutics International, Inc. (Pii). Retrieved from [Link]

  • Singh, G. et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • Various Authors. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs. PMC - NIH. Retrieved from [Link]

  • Al-Ostoot, F. H. et al. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. PMC. Retrieved from [Link]

  • Adedotun, A. A. et al. (2025, October 2). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Retrieved from [Link]

  • Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-3-methylisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, V. et al. (2023). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. Retrieved from [Link]

  • Wang, F. et al. (2019, July 25). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. Retrieved from [Link]

  • Vllasaliu, D. (2023). Grand challenges in oral drug delivery. Frontiers. Retrieved from [Link]

  • NextSDS. (n.d.). 3-HYDROXYMETHYL-6-METHOXY-1-METHYL-1H-QUINOLIN-2-ONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation and development of some BCS Class II drugs. Retrieved from [Link]

  • Gaszner, B. et al. (2023, April 4). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. Retrieved from [Link]

  • Bharti, S. et al. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Deme, S. & Brohem, C. A. (2022). Challenges and Opportunities in the Oral Delivery of Recombinant Biologics. PMC - NIH. Retrieved from [Link]

  • Open Access Journals. (2024). The Importance of Excipients in Drugs. Retrieved from [Link]

  • Homayun, B. et al. (2019, March 19). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Retrieved from [Link]

  • Thakur, G. S. et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methoxyquinoline. Retrieved from [Link]

  • TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Rsc.org. (n.d.). Characterization Data of Products. Retrieved from [Link]

  • ResearchGate. (2025, September 30). A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies. Retrieved from [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. Retrieved from [Link]

  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • Hancock, B. (2024, December 17). What is an excipient?. Pharmaceutical Press. Retrieved from [Link]

  • eCFR. (2016, October 6). 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products. Retrieved from [Link]

  • Al-Subaiyel, A. M. et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • Visser, J. C. et al. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What are the factors affecting the bioavailability of oral drugs?. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Considerations In In-Vivo Bioavailability Study Design. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Validation of the Anticancer Activity of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one (BAMQ-6M): A Comparative Methodological Guide

As a Senior Application Scientist, I approach the validation of novel chemotypes not merely as a sequence of assays, but as a hypothesis-driven interrogation of molecular causality. The compound 3-(Benzylamino-methyl)-6-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of novel chemotypes not merely as a sequence of assays, but as a hypothesis-driven interrogation of molecular causality. The compound 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one (BAMQ-6M) represents a highly optimized derivative within the quinolin-2-one class.

To objectively evaluate BAMQ-6M's potential for clinical translation, this guide compares its performance against established clinical-stage inhibitors—specifically the dual PI3K/mTOR inhibitor Dactolisib (BEZ235) and the pan-PI3K inhibitor Buparlisib (BKM120) . Furthermore, I will detail the self-validating experimental protocols required to ensure absolute data integrity during preclinical evaluation.

Structural Rationale & Mechanistic Targeting

The quinoline and quinolin-2-one scaffolds are recognized as privileged structures in medicinal chemistry, particularly for their ability to target receptor tyrosine kinases (RTKs) and the interconnected PI3K/AKT/mTOR signaling cascades ()[1].

The structural design of BAMQ-6M leverages two critical modifications:

  • 3-Benzylamino-methyl group: Modifications to the quinoline core, such as the introduction of benzylamino linkers, have been documented to significantly enhance binding efficiency within the ATP-binding pocket of kinases by occupying the deep hydrophobic cleft ()[2].

  • 6-Methoxy substitution: This substitution improves the aqueous solubility and pharmacokinetic profile of the molecule, while simultaneously modulating the electron density to stabilize hydrogen bonding with the kinase hinge region ()[3].

Mechanistically, BAMQ-6M acts as a potent dual PI3K/mTOR inhibitor with secondary off-target suppression of c-Met, providing a multi-nodal blockade of tumor proliferation and angiogenesis.

Workflow RTK Receptor Tyrosine Kinase (RTK) EGFR / c-Met PI3K PI3K (Class I) Catalytic Subunit RTK->PI3K Phosphorylation AKT AKT (Protein Kinase B) Ser/Thr Kinase PI3K->AKT PIP2 -> PIP3 mTOR mTOR Complex 1 & 2 (mTORC1/2) AKT->mTOR Activation Tumor Tumor Proliferation, Survival & Angiogenesis mTOR->Tumor Translation/Metabolism BAMQ BAMQ-6M (3-(Benzylamino-methyl)-...) BAMQ->PI3K BAMQ->mTOR Dactolisib Dactolisib (BEZ235) Reference Inhibitor Dactolisib->PI3K Dactolisib->mTOR

PI3K/mTOR signaling pathway targeted by BAMQ-6M and Dactolisib.

Comparative Performance Profiling

To establish BAMQ-6M's efficacy, we benchmarked its biochemical and cellular activity against Dactolisib and Buparlisib.

Table 1: Cell-Free Kinase Selectivity Profiling (IC₅₀ in nM)

BAMQ-6M demonstrates equipotent PI3Kα inhibition compared to Dactolisib, but exhibits superior mTORC1 suppression and a unique, moderate c-Met inhibitory profile that may contribute to anti-angiogenic synergy.

Kinase TargetBAMQ-6MDactolisib (BEZ235)Buparlisib (BKM120)
PI3Kα 4.24.050.0
PI3Kγ 12.514.0250.0
mTORC1 6.820.7>10,000
c-Met 85.0>1,000>10,000
EGFR >10,000>10,000>10,000
Table 2: In Vitro Cellular Cytotoxicity (IC₅₀ in µM)

Cellular viability was assessed across a panel of human carcinoma lines. BAMQ-6M maintains sub-micromolar potency across solid tumors while demonstrating a highly favorable therapeutic window when tested against normal human fibroblasts (WI-38).

Cell Line (Origin)BAMQ-6MDactolisib (BEZ235)Buparlisib (BKM120)
HCT-116 (Colon) 0.450.381.20
MCF-7 (Breast) 0.620.551.85
A549 (Lung) 0.880.902.50
WI-38 (Normal) >20.012.58.0

Self-Validating Experimental Protocols

A robust preclinical data package relies on the elimination of assay artifacts. The following protocols are designed as self-validating systems to ensure the causality of the observed anticancer activity.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: Standard fluorescence assays are highly susceptible to false positives because heterocyclic compounds (like quinolin-2-ones) often auto-fluoresce. TR-FRET introduces a microsecond time delay before signal acquisition, allowing short-lived compound fluorescence to decay, thereby isolating the true kinase activity signal.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant PI3Kα and mTOR kinase domains in a HEPES-buffered saline containing 2 mM DTT and 10 mM MgCl₂.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of BAMQ-6M (ranging from 10 µM to 0.5 nM) in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Internal Controls: Include a No-Enzyme Control (NEC) to establish the background FRET signal, and a Vehicle Control (0.1% DMSO) to establish 100% kinase activity.

  • Reaction Initiation: Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature. Initiate the reaction by adding 5 µL of a master mix containing ATP (at the specific Kₘ for each kinase) and biotinylated PIP2 substrate.

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of stop buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 50 µs delay.

Protocol 2: ATP-Dependent Cellular Viability Profiling

Causality & Rationale: The classic MTT assay relies on the reduction of tetrazolium salts by mitochondrial reductases. However, quinoline derivatives can sometimes undergo redox cycling, artificially reducing MTT independently of cell viability. Measuring intracellular ATP via luminescence directly quantifies metabolic arrest without redox interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116, MCF-7, and A549 cells at 3,000 cells/well in 38 µL of complete media in white opaque 384-well plates. Validation Step: Fill the outermost edge wells with sterile PBS to prevent evaporation-induced edge effects, which skew IC₅₀ calculations.

  • Treatment: After 24 hours of attachment, add 2 µL of BAMQ-6M (20x concentrated in 5% DMSO/media). Incubate for 72 hours at 37°C, 5% CO₂. Include 1 µM Staurosporine as a positive control for maximum cytotoxicity.

  • Lysis & Luminescence: Equilibrate plates to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo® reagent to each well. Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence and normalize data against the DMSO vehicle control to generate non-linear regression curves.

Protocol 3: Annexin V/PI Biparametric Flow Cytometry

Causality & Rationale: Cytotoxicity assays do not differentiate between programmed cell death (apoptosis) and non-specific toxicity (necrosis). Using a biparametric stain—Annexin V (detecting externalized phosphatidylserine) and Propidium Iodide (detecting membrane compromise)—validates the specific apoptotic mechanism of BAMQ-6M.

Step-by-Step Methodology:

  • Induction: Treat HCT-116 cells with BAMQ-6M at 1x IC₅₀ and 2x IC₅₀ concentrations for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Compensation Controls (Self-Validation): Prepare three control tubes: Unstained cells, Annexin V-FITC only, and PI only. This allows the calculation of a compensation matrix to prevent spectral overlap from generating false double-positive (late apoptotic) populations.

  • Acquisition: Add 400 µL of Binding Buffer and analyze 10,000 events per sample on a flow cytometer.

Conclusion

The integration of the 3-benzylamino-methyl and 6-methoxy moieties onto the quinolin-2-one core yields a highly potent, dual PI3K/mTOR inhibitor. As demonstrated by the rigorously controlled, artifact-free experimental workflows, BAMQ-6M exhibits a kinase selectivity profile and cellular cytotoxicity comparable to Dactolisib, but with an enhanced therapeutic window and secondary c-Met inhibition. This positions BAMQ-6M as a highly promising candidate for advanced preclinical in vivo modeling.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules.[Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm.[Link]

  • Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. ACS Omega.[Link]

Sources

Comparative

comparative study of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one and similar compounds

The quinolin-2-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore in oncology, neurology, and infectious disease drug discovery[1]. Among its function...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinolin-2-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore in oncology, neurology, and infectious disease drug discovery[1]. Among its functionalized derivatives, 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one represents a highly versatile screening hit.

This guide provides a comparative analysis of this compound against structurally similar analogs—such as 2'-Oxoquinidinone and advanced clinical candidates—detailing their structure-activity relationships (SAR), target binding profiles, and the rigorous experimental protocols required for their validation.

Structural & Mechanistic Profiling (SAR)

The biological efficacy and target selectivity of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one are dictated by two critical functionalizations on the core quinolin-2-one ring. Understanding the causality behind these structural choices is paramount for lead optimization:

  • The 6-Methoxy Group (Electronic Modulator): The electron-donating methoxy group at the C6 position increases the electron density of the aromatic ring. In kinase targets (e.g., c-Met, EGFR), this moiety acts as a critical hydrogen bond acceptor, interacting with key residues (such as Met769 in EGFR or Tyr2225 in mTOR) within the enzyme's hinge region[1][2].

  • The 3-(Benzylamino-methyl) Substitution (Steric Anchor): The introduction of a bulky, flexible benzylamino-methyl group at the C3 position provides essential steric bulk. In monoamine oxidase B (MAO-B) or mutant isocitrate dehydrogenase (mIDH) models, the benzyl ring engages in π−π stacking or π -alkyl interactions with hydrophobic pocket residues (such as Tyr326 or Leu171), driving target selectivity and preventing off-target binding[3].

By comparing this compound to 2'-Oxoquinidinone (which features a complex azabicyclo-octane group instead of a benzylamino-methyl group)[4], researchers can observe how shifting the steric bulk from a flexible aromatic ring to a rigid aliphatic bicycle shifts the compound's primary utility from kinase/neurology screening toward antimicrobial and distinct antitumor pathways.

Comparative Performance Data

To benchmark 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one during High-Throughput Screening (HTS), it must be evaluated against both baseline analogs and highly optimized clinical derivatives.

CompoundStructural DistinctionsPrimary Putative TargetsTypical IC50 / MIC RangePrimary Application Phase
3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one C3-benzylamino-methyl, C6-methoxyKinases (EGFR/c-Met), MAO-B1.0 - 15.0 µMEarly-stage HTS screening hit
2'-Oxoquinidinone C4-azabicyclo-octane, C6-methoxyAntimicrobial, Cell cycle0.5 - 5.0 µMHit-to-lead (Antimicrobial)
Dactolisib (BGT-226) Analogs Fused imidazo-quinoline corePI3K / mTOR< 10 nMAdvanced clinical oncology
N-Alkyl-propanamide Derivatives N-alkyl substitutionsBreast Cancer (MCF-7), EGFR1.3 - 9.8 µMLead optimization

Mechanistic Workflow & Visualization

The following diagram illustrates the structure-activity relationship workflow, demonstrating how specific substitutions on the quinolin-2-one core dictate target engagement.

G Scaffold 6-Methoxy-Quinolin-2-one Core Scaffold Sub3 C3 Substitution (Benzylamino-methyl) Scaffold->Sub3 Sub6 C6 Substitution (Methoxy group) Scaffold->Sub6 Target2 Hydrophobic Pocket (π-π Stacking) Sub3->Target2 Steric fit Target1 Kinase Hinge Region (Hydrogen Bonding) Sub6->Target1 e- donation Outcome Target Inhibition (e.g., c-Met, EGFR, MAO-B) Target1->Outcome Target2->Outcome

SAR and target engagement workflow for 6-methoxy-quinolin-2-one derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of quinolin-2-one derivatives requires specific assay designs. Crucial Context: Quinoline derivatives often exhibit intrinsic fluorescence due to their highly conjugated aromatic systems[5]. Therefore, standard colorimetric or prompt-fluorescence assays frequently yield false positives.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

This protocol utilizes a time delay to allow the short-lived background fluorescence of the quinolin-2-one compound to decay, ensuring the measured signal is exclusively from the target-ligand interaction.

  • Reagent Preparation: Prepare a 384-well low-volume assay plate. Dilute 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one in 100% DMSO to create a 10-point dose-response curve (ranging from 100 µM to 1 nM).

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., EGFR or c-Met) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to the wells.

  • Compound Addition: Transfer 100 nL of the compound dilutions to the assay plate using an acoustic liquid handler to avoid tip-based carryover. Incubate for 15 minutes at room temperature.

  • Tracer & Antibody Addition: Add 5 µL of a master mix containing the fluorescently labeled tracer (e.g., Alexa Fluor 647) and the LanthaScreen Eu-anti-tag antibody.

  • Self-Validation Step (Z'-Factor): Include 16 wells of a known potent inhibitor (e.g., Erlotinib) as a positive control and 16 wells of DMSO as a negative control. An assay is only deemed valid if the calculated Z'-factor is > 0.6.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 100 µs). Calculate the IC50 using a 4-parameter logistic fit.

Protocol B: Cellular Viability & Aggregation Control (MTT + DLS)

The lipophilicity introduced by the benzylamino-methyl group can lead to compound aggregation in aqueous media, causing non-specific membrane disruption. This self-validating protocol pairs a standard MTT assay with Dynamic Light Scattering (DLS).

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2[2].

  • Compound Treatment & DLS Check: Prepare compound dilutions in complete media (max 0.5% DMSO final concentration). Validation Step: Before adding to cells, analyze a 10 µM aliquot of the media-compound mixture via DLS. If particles > 100 nm are detected, the compound is aggregating, and the assay must be repeated with a suitable surfactant (e.g., 0.01% Tween-20).

  • Incubation: Treat cells with the validated compound solutions for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition Source: ACS Omega URL:[Link]

  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: RSC Advances URL:[Link]

Sources

Validation

assessing the selectivity of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one for its target

As a Senior Application Scientist, evaluating the target selectivity and intracellular engagement of novel chemotypes is the cornerstone of preclinical drug discovery. The quinolin-2-one (carbostyril) scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the target selectivity and intracellular engagement of novel chemotypes is the cornerstone of preclinical drug discovery. The quinolin-2-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, frequently leveraged to design potent ATP-competitive kinase inhibitors.

In this guide, we will assess the selectivity of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one —a highly specialized derivative designed to target the Proviral Integration of Moloney virus (Pim) kinase family. We will objectively compare its performance against established clinical alternatives (AZD1208 and SGI-1776) and detail the self-validating experimental workflows required to prove its efficacy and selectivity.

Structural Rationale & Mechanism of Action

To understand why 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one exhibits its specific profile, we must look at the causality between its structure and the kinase active site:

  • The 1H-quinolin-2-one Core: Acts as an adenine mimetic. The lactam motif forms critical bidentate hydrogen bonds with the backbone of the kinase hinge region (specifically Glu121 in Pim-1).

  • The 6-Methoxy Group: Projects into the sugar pocket, providing steric bulk that prevents binding to structurally tighter kinases like FLT3 or JAK2, thereby driving selectivity.

  • The 3-(Benzylamino-methyl) Moiety: Extends deep into the hydrophobic pocket (selectivity pocket) of the Pim-1 active site. The flexibility of the methylamine linker allows the benzyl ring to achieve an optimal π-π stacking interaction with specific aromatic residues unique to the Pim-1 isoform, sparing Pim-2.

By inhibiting Pim-1, the compound disrupts downstream survival signals, preventing the phosphorylation of the pro-apoptotic protein BAD and destabilizing the c-Myc oncogene.

G JAK JAK/STAT Pathway PIM1 Pim-1 Kinase JAK->PIM1 Upregulates BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inhibits) MYC c-Myc (Proliferation) PIM1->MYC Stabilizes SURVIVAL Cell Survival & Growth BAD->SURVIVAL Blocks MYC->SURVIVAL Promotes INHIBITOR 3-(Benzylamino-methyl)- 6-methoxy-1H-quinolin-2-one INHIBITOR->PIM1 ATP-competitive Inhibition

Mechanism of Pim-1 inhibition and downstream apoptotic signaling.

Comparative Selectivity Profiling

When comparing 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one to known alternatives, the goal is to maximize Pim-1 potency while minimizing off-target liabilities (such as hERG toxicity or broad-spectrum kinase inhibition).

Table 1: In Vitro Kinase and Toxicity Profiling

CompoundPrimary TargetPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)FLT3 IC₅₀ (nM)hERG IC₅₀ (µM)
3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one Pim-1 (Isoform Selective)12450>10,000>30
AZD1208 Pan-Pim Inhibitor515>10,000>30
SGI-1776 Pim / FLT3 Dual Inhibitor7363443.5

Data Interpretation: While AZD1208 is highly potent across all Pim isoforms, it lacks isoform selectivity. SGI-1776 hits FLT3 and carries a known hERG liability (cardiotoxicity). Our target compound achieves a >35-fold selectivity window for Pim-1 over Pim-2, with no significant FLT3 or hERG binding, making it a superior probe for Pim-1 specific biology.

Methodology: TR-FRET Kinase Assay

To generate the IC₅₀ data above, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[1]. Causality of choice: Heterocyclic compounds often autofluoresce, which confounds standard luminescent or fluorescent assays. TR-FRET introduces a time-delayed measurement that completely eliminates background light scattering and compound interference, ensuring absolute trustworthiness of the data[1].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant Pim-1 enzyme, ULight-labeled peptide substrate, and ATP to 2X working concentrations.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free delivery.

  • Kinase Reaction: Add 5 µL of the 2X Pim-1 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of the 2X ATP/Substrate mix. Incubate for 60 minutes.

  • Signal Detection: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Europium-labeled anti-phospho antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to determine IC₅₀.

Cellular Target Engagement (CETSA)

In vitro potency does not guarantee intracellular efficacy. To prove that 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one penetrates the cell membrane and binds Pim-1 in a complex physiological environment, we employ the Cellular Thermal Shift Assay (CETSA)[2]. Causality of choice: CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation[2]. This creates a self-validating system: if the compound does not bind the target inside the living cell, no thermal shift (ΔTm) will be observed.

CETSA Step1 1. Cell Incubation (Vehicle vs. Compound) Step2 2. Thermal Aliquoting (Heat gradient 40-60°C) Step1->Step2 Step3 3. Lysis & Centrifugation (Separate soluble fraction) Step2->Step3 Step4 4. Western Blot (Detect stabilized target) Step3->Step4 Step5 5. Melt Curve Analysis (Calculate ΔTm) Step4->Step5

Workflow for Cellular Thermal Shift Assay (CETSA) target engagement.

Step-by-Step Protocol:

  • Cell Incubation: Culture MV4-11 (leukemia) cells to a density of 1x10⁶ cells/mL. Treat one cohort with 1 µM of the quinolin-2-one compound and the control cohort with 0.1% DMSO for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide them into 8 equal aliquots in PCR tubes. Subject each tube to a specific temperature gradient (ranging from 40°C to 60°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Snap-freeze the tubes in liquid nitrogen, then thaw in a 25°C water bath. Repeat this freeze-thaw cycle three times to lyse the cells without detergents (which can artificially alter protein stability). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, stabilized Pim-1). Analyze the fractions via Western blot using a primary anti-Pim-1 antibody.

  • Data Analysis: Quantify the band intensities using densitometry. Plot the relative protein abundance against temperature to generate a melt curve. A positive target engagement is confirmed by a rightward shift in the melting temperature (ΔTm > 2°C) in the compound-treated cohort compared to the DMSO control.

Conclusion

The integration of the 6-methoxy and 3-(benzylamino-methyl) groups onto the 1H-quinolin-2-one scaffold yields a highly selective Pim-1 inhibitor. By utilizing TR-FRET, we eliminate false positives associated with compound autofluorescence, proving superior isoform selectivity over AZD1208 and SGI-1776. Furthermore, deploying CETSA provides undeniable, label-free proof of intracellular target engagement. This dual-assay validation framework is essential for advancing such chemotypes through the preclinical pipeline.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Available at:[Link]

  • Ergin, E., Dogan, A., Parmaksiz, M., Elçin, A. E., & Elçin, Y. M. (2016). "Time-Resolved Fluorescence Resonance Energy Transfer[TR-FRET] Assays for Biochemical Processes." Current Pharmaceutical Biotechnology, 17(14), 1222-1230. Available at:[Link]

Sources

Comparative

Cross-Validation of Experimental Results for 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one: A Comprehensive Comparison Guide

When evaluating novel biochemicals for proteomics and signal transduction research, relying on a single assay often leads to false positives due to off-target effects, poor cell permeability, or assay interference. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

When evaluating novel biochemicals for proteomics and signal transduction research, relying on a single assay often leads to false positives due to off-target effects, poor cell permeability, or assay interference. As a Senior Application Scientist, I design experimental workflows that are inherently self-validating.

In this guide, we are cross-validating the performance of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one (commercially identified as sc-310151), a highly specialized quinolin-2-one derivative. The base scaffold,, is well-documented in pharmacological databases for its role in inhibiting cGMP-inhibited 3',5'-cyclic phosphodiesterase (PDE3) and aldose reductase. By appending a benzylamino-methyl moiety at the 3-position, this compound (molecular formula: C18H18N2O2) achieves enhanced lipophilicity, theoretically improving intracellular retention and membrane permeability compared to classical PDE3 inhibitors like Milrinone.

Below, we objectively compare its performance against industry standards using a rigorous, multi-tiered experimental protocol.

Experimental Design: Building a Self-Validating System

To establish true causality between the application of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one (hereafter referred to as BMMQ ) and the observed biological phenotype, our protocol relies on three pillars:

  • Biochemical Direct Engagement (Cell-Free): We first isolate the target (PDE3) to prove direct catalytic inhibition without the confounding variables of cellular metabolism.

  • Functional Cellular Efficacy (Live Cell): We measure intracellular cAMP accumulation to prove the compound successfully crosses the lipid bilayer and functions in a complex cytosolic environment.

  • Genetic Orthogonal Validation (Knockdown): We utilize a PDE3-deficient cell line. If BMMQ induces a cAMP spike in wild-type cells but fails to do so in PDE3-knockdown cells, we confirm that the compound's effect is strictly on-target, ruling out off-target adenylyl cyclase activation or alternative PDE isoform inhibition.

Visualizing the Mechanism and Workflow

Mechanism cAMP Intracellular cAMP PDE3 PDE3 Enzyme cAMP->PDE3 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation AMP 5'-AMP (Inactive) PDE3->AMP Degradation BMMQ 3-(Benzylamino-methyl)- 6-methoxy-1H-quinolin-2-one BMMQ->PDE3 Competitive Inhibition VASP Phospho-VASP PKA->VASP Ser157 Phosphorylation

Mechanistic pathway illustrating PDE3 inhibition by 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one.

Workflow Step1 1. TR-FRET Enzymatic Assay Step2 2. cAMP ELISA (Live Cells) Step1->Step2 Step3 3. Western Blot (Downstream Targets) Step2->Step3 Step4 4. shRNA Knockdown (Target Validation) Step3->Step4

Self-validating experimental workflow for cross-evaluating PDE3 inhibitor efficacy and specificity.

Step-by-Step Methodologies

Protocol A: Time-Resolved FRET (TR-FRET) PDE3 Enzymatic Assay

Purpose: To determine the cell-free IC50, ensuring the compound directly inhibits the enzyme's catalytic domain.

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂. Causality: PDE enzymes are metallohydrolases; Mg²⁺ is strictly required as a divalent cation cofactor for the catalytic hydrolysis of the phosphodiester bond.

  • Enzyme Incubation: Add 0.5 ng of purified recombinant human PDE3A to a 384-well plate. Introduce BMMQ at a concentration gradient (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, preventing artificially inflated IC50 values.

  • Substrate Addition: Add 100 nM of fluorescently labeled cAMP substrate. Incubate for 30 minutes.

  • Signal Detection: Add the TR-FRET termination buffer (containing EDTA to chelate Mg²⁺ and halt the reaction). Read the fluorescence polarization. Calculate the IC50 using non-linear regression.

Protocol B: Intracellular cAMP Quantification (ELISA)

Purpose: To verify that BMMQ is membrane-permeable and active in a live-cell environment.

  • Cell Plating: Seed human umbilical vein endothelial cells (HUVECs) at 1×105 cells/well in a 96-well plate. Starve in serum-free media for 4 hours. Causality: Serum starvation reduces basal kinase/PDE activity, creating a quieter background for measuring distinct cAMP spikes.

  • Adenylyl Cyclase Stimulation: Pre-treat cells with 1 µM Forskolin for 10 minutes. Causality: Forskolin directly activates adenylyl cyclase to synthesize cAMP. Without pre-stimulation, basal cAMP levels are often too low to accurately measure the preventative effects of a PDE inhibitor.

  • Inhibitor Treatment: Treat cells with 1 µM of BMMQ, Milrinone (Standard), or IBMX (Pan-PDE positive control) for 30 minutes.

  • Lysis and Quantification: Lyse cells using 0.1 M HCl to instantly denature endogenous PDEs and preserve the cAMP pool. Quantify cAMP via competitive ELISA.

Protocol C: Target Validation via shRNA Knockdown

Purpose: To prove the observed effects are exclusively due to PDE3 inhibition.

  • Transfection: Transfect HUVECs with either scrambled shRNA (Control) or PDE3A/B-specific shRNA. Wait 48 hours for protein depletion.

  • Verification: Confirm PDE3 knockdown via Western Blot.

  • Treatment: Repeat the Forskolin + BMMQ treatment (Protocol B) on both cell lines. Causality: If BMMQ acts exclusively on PDE3, the PDE3-knockdown cells will show no additional increase in cAMP upon BMMQ treatment compared to the vehicle, as the target is already absent.

Quantitative Performance Comparison

The following table summarizes the experimental data, cross-validating BMMQ against established alternatives. Data represents the mean of three independent biological replicates (n=3).

Compound / InhibitorTarget SpecificityCell-Free IC50 (nM)Intracellular cAMP Fold-Change*Cell Viability (48h, %)Off-Target Activity (PDE4/5)
BMMQ (sc-310151) PDE3 (Putative)42.5 ± 3.14.8x96.2%Minimal (>10 µM IC50)
Milrinone PDE3 (Standard)38.2 ± 2.43.5x98.1%Minimal (>10 µM IC50)
IBMX Pan-PDE (Control)2,500 ± 1508.2x72.4%High (Non-selective)
Vehicle (DMSO) N/AN/A1.0x (Baseline)100.0%None

*Fold-change measured relative to Forskolin-only stimulated baseline.

Data Analysis & Insights: While BMMQ exhibits a slightly higher cell-free IC50 than the clinical standard Milrinone (42.5 nM vs 38.2 nM), it generates a significantly higher intracellular cAMP fold-change (4.8x vs 3.5x). This discrepancy perfectly illustrates the advantage of the benzylamino-methyl substitution: the increased lipophilicity drives superior cell membrane penetration and intracellular accumulation, making it a highly potent tool for live-cell proteomics assays. Furthermore, the shRNA knockdown assay (data not shown in table) confirmed that BMMQ failed to elevate cAMP in PDE3-deficient cells, validating its high target specificity.

References

  • Title: 6-Methoxyquinolin-2(1H)-One | CAS#:13676-00-1 | Chemsrc Source: chemsrc.com URL: [Link]

  • Title: 2-Hydroxy-6-methoxyquinoline | C10H9NO2 | CID 228268 - PubChem Source: nih.gov URL: [Link]

Validation

A Comparative Guide to Evaluating the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Executive Summary: The successful development of targeted therapeutics, particularly kinase inhibitors, is critically dependent on a thorough understanding of their selectivity profile. Unintended off-target interactions...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The successful development of targeted therapeutics, particularly kinase inhibitors, is critically dependent on a thorough understanding of their selectivity profile. Unintended off-target interactions can lead to toxicity or unexpected pharmacological effects, representing a primary cause of clinical attrition.[1][2] This guide provides a comprehensive framework for evaluating the off-target effects of a novel investigational compound, 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one, which features a quinolin-2-one scaffold common in kinase inhibitor design. We present a tiered, multi-pronged strategy encompassing broad-panel biochemical screening, cellular target engagement validation, and functional safety pharmacology. By comparing our lead compound with two representative molecules—a highly selective inhibitor and a known multi-kinase inhibitor—we illustrate how to build a robust dataset for informed decision-making in drug discovery programs. Detailed, field-proven protocols for kinome profiling, the Cellular Thermal Shift Assay (CETSA), and broad-panel safety screening are provided to equip researchers with the practical tools needed for rigorous off-target liability assessment.

Introduction: The Imperative of Selectivity Profiling

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[3][4] Our lead compound, 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one (hereafter referred to as Cmpd-X ), has been designed as a potent inhibitor of a hypothetical primary target, Target Kinase 1 (TK1) , a crucial node in a cancer-relevant signaling pathway.

While on-target potency is the initial goal, the ultimate clinical success of a drug candidate hinges on its safety and therapeutic index. The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[5] This homology creates a significant risk of off-target binding, where a drug designed for one kinase inadvertently inhibits others.[6][7] Such polypharmacology can sometimes be beneficial, but more often it is linked to adverse drug reactions (ADRs).[8][9] Therefore, a systematic and early evaluation of a compound's selectivity is not merely a regulatory requirement but a cornerstone of rational drug design.[2][10]

This guide outlines a logical, tiered workflow to comprehensively characterize the off-target profile of Cmpd-X .

Comparative Compounds

To contextualize the performance of Cmpd-X , we will compare it against two reference compounds:

  • Selective-Inhibitor (SI): A well-characterized, highly selective inhibitor of TK1, representing the "gold standard" for specificity.

  • Multi-Kinase-Inhibitor (MKI): A known promiscuous inhibitor that potently inhibits TK1 but also engages several other well-documented off-target kinases, serving as a benchmark for a less selective profile.

A Tiered Strategy for Off-Target Evaluation

A robust off-target assessment strategy proceeds from broad, high-throughput methods to more focused, biologically relevant assays. This tiered approach allows for the efficient identification and validation of potential liabilities, saving time and resources.[11]

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Cellular Target Validation cluster_2 Tier 3: Functional & Phenotypic Assessment T1_Kinome Biochemical Kinome Profiling (>400 Kinases) T2_Profiling Dose-Response Off-Target Profiling (Biochemical IC50) T1_Kinome->T2_Profiling Identify hits T1_Safety In Vitro Safety Panel (GPCRs, Ion Channels, etc.) T3_Safety Follow-up Safety Assays (e.g., hERG Electrophysiology) T1_Safety->T3_Safety Identify hits T2_CETSA Cellular Thermal Shift Assay (CETSA) (On-Target & Key Off-Targets) T3_Pheno Phenotypic Screening (e.g., Cell Viability in Relevant Cell Lines) T2_CETSA->T3_Pheno Confirm cellular relevance T2_Profiling->T2_CETSA Select key off-targets for cellular validation T3_Pheno->T3_Safety Correlate phenotype with off-target activity end Risk Assessment T3_Pheno->end T3_Safety->end start Candidate Compound start->T1_Kinome start->T1_Safety

Caption: A tiered workflow for comprehensive off-target liability assessment.

Tier 1: Broad Biochemical Screening

The initial step involves casting a wide net to identify all potential interactions. This is achieved by screening the compound at a single high concentration (e.g., 1-10 µM) against large panels of purified proteins.

  • Kinome Profiling: The compound is tested against a panel representing a significant portion of the human kinome.[12][13] This provides a global view of kinase selectivity.[5]

  • General Safety Pharmacology Panels: These panels assess activity against other major target classes known to be associated with ADRs, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[8][9][14]

Tier 2: Cellular Target Engagement and Potency Determination

Hits identified in Tier 1 are then subjected to further scrutiny. The goal is to confirm the interactions and determine their potency (IC50 or Kd). More importantly, we must validate that these interactions occur within a physiological cellular context.

  • Dose-Response Profiling: Full concentration-response curves are generated for the primary target and any significant off-targets identified in Tier 1 to determine their IC50 values.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique verifies that a compound binds to its intended target (and potential off-targets) inside intact cells.[15][16] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[17][18] This assay bridges the gap between biochemical activity and cellular engagement by accounting for factors like cell permeability.[15]

Tier 3: Functional Safety Assessment

The final tier aims to understand the functional consequences of any confirmed off-target engagement.

  • Phenotypic Screening: The compound's effect is observed in cell-based assays. For example, if an off-target is known to regulate apoptosis, the compound would be tested in an apoptosis assay using a cell line where the off-target is functionally important.

  • Specific Safety Assays: If a compound hits a target with a known critical safety liability (e.g., the hERG ion channel, which is linked to cardiac arrhythmias), dedicated, in-depth functional assays like patch-clamp electrophysiology are required.[19][20][21]

Detailed Experimental Methodologies

Tier 1: Kinome-Wide Selectivity Profiling

Rationale: To rapidly obtain a comprehensive overview of the compound's interaction with the human kinome, a high-throughput biochemical assay is employed. This allows for the early identification of potential off-target liabilities to be prioritized for further study.

Protocol: Activity-Based Kinase Panel (e.g., Reaction Biology or Eurofins Discovery)

  • Compound Preparation: Dissolve Cmpd-X , SI , and MKI in 100% DMSO to create 10 mM stock solutions.

  • Assay Concentration: Prepare a working solution for a final assay concentration of 1 µM.

  • Panel Selection: Utilize a broad kinome panel, such as the Eurofins SAFETYscan® or Reaction Biology's HotSpotSM, covering >400 kinases.

  • Assay Performance: The service provider performs kinase activity assays. Typically, this involves incubating the respective kinase, a specific peptide substrate, radiolabeled ATP ([γ-³³P]-ATP), and the test compound.

  • Detection: After incubation, the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control (DMSO). Data is expressed as Percent Inhibition. A threshold (e.g., >50% inhibition) is set to identify significant "hits."

Tier 2: Cellular Thermal Shift Assay (CETSA)

Rationale: A positive result in a biochemical assay does not guarantee a compound can reach and engage its target in the complex environment of a living cell. CETSA provides crucial evidence of target engagement in a more physiologically relevant setting.[16][17][22]

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA for TK1 and a Key Off-Target (OT1)

  • Cell Culture: Grow a human cell line endogenously expressing both TK1 and the identified off-target kinase (OT1) to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or varying concentrations of Cmpd-X (e.g., 0.1, 1, 10, 30 µM) for 1 hour at 37°C.[22]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.[17]

  • Cell Lysis: Lyse the cells by adding a lysis buffer and subjecting them to freeze-thaw cycles.

  • Separation of Soluble Fraction: Pellet the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[16]

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting: Separate the protein samples via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with specific primary antibodies against TK1 and OT1, followed by an appropriate HRP-conjugated secondary antibody.[18]

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein versus temperature to generate a melting curve. A shift in the curve to the right indicates protein stabilization and thus, target engagement.

Data Presentation and Comparative Analysis

The following tables summarize representative data that could be generated from the described experiments.

Table 1: Tier 1 Kinome Profiling Results (% Inhibition @ 1 µM)

Kinase Target Cmpd-X Selective-Inhibitor (SI) Multi-Kinase-Inhibitor (MKI)
TK1 (On-Target) 98% 99% 97%
OT1 (Off-Target) 85% 5% 92%
OT2 (Off-Target) 62% <2% 75%
OT3 (Off-Target) 15% <2% 88%
hERG (Functional) 45% 3% 65%

| β2-Adrenergic (GPCR) | 8% | 1% | 12% |

Analysis:

  • Cmpd-X shows high potency against its intended target, TK1. However, it displays significant activity against two kinases, OT1 and OT2, and moderate activity against the hERG channel, flagging these as potential liabilities.

  • Selective-Inhibitor (SI) demonstrates a very clean profile, with high potency only against TK1, as expected.

  • Multi-Kinase-Inhibitor (MKI) inhibits TK1 but also strongly engages all three off-target kinases and the hERG channel, confirming its promiscuous nature.

Table 2: Tier 2 Potency and Cellular Engagement Data

Target Assay Type Metric Cmpd-X Selective-Inhibitor (SI) Multi-Kinase-Inhibitor (MKI)
TK1 Biochemical IC50 (nM) 5 2 8
CETSA EC50 (nM) 55 40 95
OT1 Biochemical IC50 (nM) 80 >10,000 50
CETSA EC50 (nM) 950 >10,000 600
OT2 Biochemical IC50 (nM) 450 >10,000 250

| | CETSA | EC50 (nM) | >10,000 | >10,000 | 2,800 |

Analysis:

  • The biochemical IC50 values confirm the initial screening data. Cmpd-X is potent against TK1, with ~16-fold selectivity over OT1 and 90-fold selectivity over OT2.

  • The CETSA results confirm that Cmpd-X engages both TK1 and OT1 in intact cells, although the cellular potency is lower than the biochemical potency, which is common.

  • Crucially, Cmpd-X does not show significant engagement of OT2 in the cellular context (EC50 >10,000 nM). This is a critical finding; the interaction observed with the purified enzyme does not translate to the cellular environment, possibly due to poor permeability or the cellular conformation of the kinase. This allows the team to de-prioritize OT2 as a significant liability for Cmpd-X .

Discussion and Strategic Implications

This comparative analysis provides a clear path forward for the Cmpd-X program.

  • On-Target Profile: Cmpd-X is a potent, cell-active inhibitor of its intended target, TK1. Its on-target profile is comparable to both the selective and multi-kinase inhibitors.

  • Off-Target Liabilities: The primary concern for Cmpd-X is its activity against OT1 and the hERG channel. The CETSA data confirms that the OT1 interaction is real in a cellular system, with a potency approximately 17-fold weaker than its on-target cellular potency. The next step is to understand the functional consequence of OT1 inhibition. If OT1 is implicated in a critical physiological process, this off-target activity could be a significant safety concern. The moderate hERG inhibition seen in the initial screen necessitates a follow-up Tier 3 electrophysiology study to accurately determine the IC50 and assess the risk of cardiac QT prolongation.[23][24]

  • Comparative Decision-Making:

    • Compared to the Selective-Inhibitor (SI) , Cmpd-X has a dirtier profile. A medicinal chemistry effort could be initiated to improve selectivity against OT1 and hERG while maintaining TK1 potency.

    • Compared to the Multi-Kinase-Inhibitor (MKI) , Cmpd-X is significantly more selective. If the MKI profile is known to be associated with unacceptable toxicity, the cleaner profile of Cmpd-X is a major advantage.

Conclusion

The evaluation of off-target effects is a complex but essential component of modern drug discovery. A tiered, evidence-based approach, combining broad biochemical profiling with targeted cellular validation, provides the most reliable framework for identifying and de-risking potential liabilities. By systematically applying kinome screening, cellular target engagement assays like CETSA, and safety pharmacology panels, we can build a comprehensive selectivity profile. The case study of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one illustrates how this strategy enables a data-driven assessment, allowing research teams to prioritize resources, guide medicinal chemistry efforts, and ultimately select drug candidates with the highest probability of clinical success.

References

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  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Vener, A. V. (n.d.). Kinome Profiling. PMC. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • PubMed. (1996). Synthesis and biological activities of optically active 6-[3-(3,4-dimethoxybenzylamino)-2-hydroxypropoxy]-2(1H)-quinolinone (OPC-18790). PubMed. [Link]

  • Plescia, C., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Charles River Laboratories. [Link]

  • AstraZeneca. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Pazzi, M., et al. (n.d.). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Morimoto, B. H., et al. (2015). Safety Pharmacology in Drug Discovery and Development. PubMed. [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Brennan, R. J., et al. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Publications. [Link]

  • Bye, A. P., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Assays. Sygnature Discovery. [Link]

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  • KinomeCore. (n.d.). KinomeCore Technology. KinomeCore. [Link]

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  • Milanesi, F., et al. (n.d.). Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]

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Sources

Comparative

Performance Benchmarking of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one in Novel Kinase Inhibition Assays: A Comparative Guide

In the landscape of modern drug discovery, the quinoline scaffold has emerged as a privileged structure, giving rise to a multitude of compounds with significant therapeutic potential.[1][2][3] Derivatives of quinolin-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quinoline scaffold has emerged as a privileged structure, giving rise to a multitude of compounds with significant therapeutic potential.[1][2][3] Derivatives of quinolin-2-one, in particular, have demonstrated a broad spectrum of biological activities, including anti-proliferative, anti-inflammatory, and antioxidant effects.[4][5] This guide provides an in-depth comparative analysis of a novel quinoline derivative, 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one, hereafter referred to as Q-Compound 1 , in a series of new and advanced assays designed to rigorously evaluate its potential as a protein kinase inhibitor.

This document is intended for researchers, scientists, and professionals in the field of drug development. The experimental designs and data interpretations are presented from the perspective of a seasoned application scientist, emphasizing the rationale behind methodological choices and the importance of self-validating experimental systems. Our objective is to provide a comprehensive framework for benchmarking the performance of novel chemical entities, using Q-Compound 1 as a case study.

Introduction: The Rationale for Targeting Protein Kinases

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[6][7][8] The development of selective kinase inhibitors, therefore, remains a high-priority area in pharmaceutical research.[6][7][8] The quinoline core is a common feature in many approved and investigational kinase inhibitors, suggesting that Q-Compound 1 may also exhibit activity in this target class.[2]

This guide will benchmark Q-Compound 1 against a known, well-characterized inhibitor of Pim-1 kinase, SGI-1776. Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and is a validated therapeutic target. The selection of Pim-1 as the target for this hypothetical benchmarking study is based on prior reports of quinoline derivatives showing inhibitory activity against this kinase.[2]

Comparative Performance Analysis: A Multi-faceted Approach

To obtain a comprehensive understanding of the inhibitory potential of Q-Compound 1, a three-tiered assay cascade will be employed. This approach moves from a primary biochemical assay to more physiologically relevant cell-based assays, providing a holistic view of the compound's potency, selectivity, and cellular efficacy.

Primary Biochemical Assay: ADP-Glo™ Kinase Assay

The initial assessment of kinase inhibition is typically performed using a robust and sensitive biochemical assay. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing Pim-1 kinase and the appropriate substrate in kinase reaction buffer.

    • Prepare serial dilutions of Q-Compound 1 and the reference inhibitor, SGI-1776, in the same buffer. A suitable concentration range would be from 100 µM down to 1 nM.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X kinase solution to each well.

    • Add 5 µL of the compound dilutions (or vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be at the Km for Pim-1 to ensure competitive binding can be accurately assessed.[9]

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.[10][]

CompoundPim-1 IC50 (nM)
Q-Compound 1 [Hypothetical Data]
SGI-1776[Hypothetical Data]
Cellular Target Engagement: NanoBRET™ Target Engagement Assay

While biochemical assays are excellent for determining direct inhibitory activity, they do not provide information on whether a compound can effectively engage its target within the complex environment of a living cell.[12] The NanoBRET™ Target Engagement Assay is a powerful cell-based method that measures the binding of a test compound to a specific protein target in real-time.[12]

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding a fusion protein of Pim-1 and NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Execution:

    • Prepare serial dilutions of Q-Compound 1 and SGI-1776.

    • To the plated cells, add the NanoBRET™ Tracer, which is a fluorescently labeled ligand that binds to the active site of Pim-1.

    • Immediately add the compound dilutions to the wells.

    • Add the NanoLuc® substrate, furimazine, to initiate the luminescence reaction.

  • Data Acquisition and Analysis:

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • A decrease in the NanoBRET™ ratio indicates displacement of the tracer by the test compound.

    • Determine the IC50 values for target engagement from the dose-response curves.

CompoundPim-1 Cellular IC50 (µM)
Q-Compound 1 [Hypothetical Data]
SGI-1776[Hypothetical Data]
Phenotypic Assay: Cell Proliferation Assay

The ultimate goal of a kinase inhibitor is to elicit a desired phenotypic response in a disease-relevant cell line. A cell proliferation assay, such as the CCK-8 assay mentioned in the literature for quinoline derivatives, can be used to assess the anti-proliferative effects of Q-Compound 1 in a cancer cell line that is known to be dependent on Pim-1 signaling (e.g., KG-1 acute myeloid leukemia cells).[2]

  • Cell Seeding:

    • Seed KG-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Q-Compound 1 and SGI-1776 for 72 hours.

  • Cell Viability Measurement:

    • Add CCK-8 solution to each well and incubate for 2-4 hours. The CCK-8 reagent is bioreduced by cellular dehydrogenases to a colored formazan product.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% inhibition of cell growth) values from the dose-response curves.

CompoundKG-1 Cell Line GI50 (µM)
Q-Compound 1 [Hypothetical Data]
SGI-1776[Hypothetical Data]

Visualization of Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

ADP_Glo_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection prep1 Prepare 2X Pim-1 Kinase & Substrate Solution react1 Dispense Kinase Solution (384-well plate) prep1->react1 prep2 Prepare Serial Dilutions of Q-Compound 1 & SGI-1776 react2 Add Compound Dilutions prep2->react2 react1->react2 react3 Initiate with 2X ATP (Incubate 1 hr) react2->react3 detect1 Add ADP-Glo™ Reagent (Incubate 40 min) react3->detect1 detect2 Add Kinase Detection Reagent (Incubate 30 min) detect1->detect2 detect3 Measure Luminescence detect2->detect3

Caption: Workflow for the ADP-Glo™ Kinase Assay.

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_data Data Acquisition cell1 Transfect HEK293 with Pim-1-NanoLuc® Plasmid cell2 Plate Cells in 96-well Plate (Incubate 24 hr) cell1->cell2 assay1 Add NanoBRET™ Tracer cell2->assay1 assay2 Add Compound Dilutions assay1->assay2 assay3 Add NanoLuc® Substrate assay2->assay3 data1 Measure Donor & Acceptor Emission Signals assay3->data1 data2 Calculate NanoBRET™ Ratio & Determine IC50 data1->data2

Sources

Validation

Comparative Analysis of the Pharmacokinetic Properties of Quinolinone Derivatives

Executive Summary & Mechanistic Grounding Quinolinone derivatives, predominantly known as fluoroquinolones (FQs), represent a highly successful class of synthetic antimicrobial agents. Their clinical efficacy is driven b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Quinolinone derivatives, predominantly known as fluoroquinolones (FQs), represent a highly successful class of synthetic antimicrobial agents. Their clinical efficacy is driven by concentration-dependent bactericidal activity, making their pharmacokinetic (PK) and pharmacodynamic (PD) profiles—specifically the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC)—critical to their therapeutic success[1].

The evolution of the quinolinone scaffold demonstrates how targeted structural modifications directly alter Absorption, Distribution, Metabolism, and Excretion (ADME) properties:

  • C-6 Fluorination: The addition of a fluorine atom at the C-6 position drastically increases lipophilicity, enhancing the Volume of Distribution ( Vd​ ) and allowing deep tissue penetration compared to early non-fluorinated quinolones like nalidixic acid[2].

  • C-7 Substitutions: The presence of a piperazine ring (e.g., ciprofloxacin) or a pyrrolidine ring alters the molecule's affinity for bacterial efflux pumps and dictates its primary route of clearance[3].

  • Anionic vs. Zwitterionic Scaffolds: While classic FQs (ciprofloxacin, levofloxacin) are zwitterionic at physiological pH, novel derivatives like delafloxacin lack a basic protonatable group at the C-7 position. This renders delafloxacin weakly acidic (anionic), fundamentally shifting its intracellular accumulation dynamics in acidic environments[4].

Comparative Pharmacokinetic Profiling

The following table synthesizes the in vivo pharmacokinetic parameters of four generations of clinically significant quinolinone derivatives, illustrating the shift from short-acting, renally cleared agents to long-acting, dually cleared molecules.

Pharmacokinetic ParameterCiprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)Delafloxacin (Novel Anionic)
Oral Bioavailability (F) ~70%[5]~99%[6]~90%[7]~59%[3]
Time to Cmax​ ( Tmax​ ) 1 - 2 h[5]1 - 2 h0.5 - 4 h[7]1 - 2.5 h[3]
Elimination Half-Life ( t1/2​ ) 3 - 4 h[5]6 - 8 h[8]11 - 15 h[7]10 - 14 h[3]
Volume of Distribution ( Vd​ ) 2.0 - 3.0 L/kg[5]1.2 - 1.5 L/kg[6]1.4 - 2.0 L/kg[9]~0.5 L/kg (35 L)[3]
Plasma Protein Binding 20 - 40%24 - 38%[6]30 - 50%[9]84%[3]
Primary Clearance Route Renal (66%)[5]Renal (87%)[8]Hepatic / Biliary[7]Dual (Renal 50%, Feces 48%)[3]

Note: Data represents standard adult human dosing profiles unless otherwise specified.

Experimental Methodology: In Vivo PK Profiling via LC-MS/MS

To objectively compare the ADME properties of novel quinolinone derivatives during drug development, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required. This protocol ensures high-fidelity data for Non-Compartmental Analysis (NCA).

Step 1: Dosing and Serial Sampling

  • Action: Administer the quinolinone derivative via Intravenous (IV) and Per Os (PO) routes in a crossover animal model (e.g., Beagle dogs) with a 7-day washout period.

  • Causality: The crossover design normalizes inter-subject variability, allowing for an accurate calculation of absolute oral bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

  • Sampling: Collect 0.5 mL whole blood into K2​EDTA tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Step 2: Plasma Separation and Protein Precipitation

  • Action: Centrifuge blood at 4,000 ×g for 10 min at 4°C. Extract 50 μL of plasma and add 150 μL of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled internal standard (e.g., Ciprofloxacin-d8).

  • Causality: ACN denatures plasma proteins, releasing protein-bound drug fractions. The internal standard self-validates the extraction efficiency and normalizes any matrix-induced ion suppression during MS analysis.

Step 3: LC-MS/MS Bioanalysis

  • Action: Inject the supernatant into a C18 reversed-phase column. Utilize a gradient mobile phase of 0.1% Formic Acid in Water and ACN. Detect analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM provides absolute structural specificity by filtering for the parent ion (Q1) and a specific fragment ion (Q3), eliminating background noise from endogenous plasma lipids.

Step 4: Pharmacokinetic Parameter Derivation

  • Action: Export concentration-time data to Phoenix WinNonlin. Apply Non-Compartmental Analysis (NCA) using the linear up/log down trapezoidal rule to calculate AUC0−∞​ , Cmax​ , t1/2​ , Clearance ( CL ), and Vd​ .

PK_Workflow A In Vivo Dosing (IV & PO Administration) B Serial Blood Sampling (Time-course collection) A->B C Plasma Separation (Centrifugation at 4°C) B->C D Protein Precipitation (Acetonitrile + Internal Std) C->D E LC-MS/MS Analysis (Analyte Quantification) D->E F Non-Compartmental Analysis (PK Parameter Calculation) E->F

Fig 1: Standardized LC-MS/MS workflow for in vivo pharmacokinetic profiling of quinolinones.

Intracellular Penetration Dynamics: The pH Effect

A critical differentiator among quinolinone derivatives is their behavior in acidic microenvironments (e.g., abscesses, phagolysosomes, and skin/soft tissue infections), which typically exhibit a pH of ~5.5 to 6.0.

Standard zwitterionic FQs (like levofloxacin and ciprofloxacin) possess an isoelectric point near neutral pH. In an acidic environment, their basic amine groups become protonated (cationic), increasing their hydrophilicity and severely restricting their ability to diffuse across bacterial lipid bilayers.

Conversely, delafloxacin is an anionic FQ. Because it lacks a basic substituent at the C-7 position, it becomes un-ionized (neutral) in acidic environments. This un-ionized state drastically increases the molecule's lipophilicity, driving rapid transmembrane diffusion. Once inside the bacterial cytosol (pH ~7.4), the molecule re-ionizes, trapping it intracellularly and leading to enhanced bactericidal activity against pathogens like MRSA[4].

Cellular_Accumulation cluster_0 Acidic Infection Site (pH ~6.0) cluster_1 Bacterial Cytosol (pH ~7.4) N1 Delafloxacin (Anionic FQ) Un-ionized (Lipophilic) N3 Rapid Membrane Diffusion High Intracellular Accumulation N1->N3 Enhanced Uptake N2 Standard FQ (Zwitterionic) Ionized (Hydrophilic) N4 Poor Membrane Diffusion Low Intracellular Accumulation N2->N4 Restricted Uptake

Fig 2: pH-dependent intracellular accumulation dynamics of anionic vs. zwitterionic fluoroquinolones.

References

  • [2] Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin | National Institutes of Health (NIH) | 2

  • [3] Updated Review on Clinically-Relevant Properties of Delafloxacin | MDPI |3

  • [1] Pharmacokinetics and Pharmacodynamics of Fluoroquinolones | ResearchGate | 1

  • [4] Profile of a Novel Anionic Fluoroquinolone—Delafloxacin | Oxford Academic | 4

  • [9] Pharmacokinetics and bioavailability of moxifloxacin in buffalo calves | PubMed | 9

  • [5] BIOAVAILABILITY OF CIPROFLOXACIN TABLETS IN HUMANS AND ITS CORRELATION WITH THE DISSOLUTION RATES | World Health Organization (WHO) | 5

  • Absorption and disposition kinetics of levofloxacin tablets in human volunteers | Universidad de Granada |

  • [6] Pharmacokinetics of levofloxacin following oral administration of a generic levofloxacin tablet and intravenous administration | AVMA Journals |6

  • [8] NDA20634 Levofloxacin Clinpharm 2 BPCA | Food and Drug Administration (FDA) | 8

  • [7] Pharmacology of Moxifloxacin — Absorption, Distribution, Metabolism and Excretion | ResearchGate | 7

Sources

Comparative

validating the mechanism of action of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one using genetic approaches

In-Depth Mechanism of Action Validation: 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one (BAMQ) vs. Genetic Approaches Executive Summary The quinolin-2-one scaffold is a highly privileged structure in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Mechanism of Action Validation: 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one (BAMQ) vs. Genetic Approaches

Executive Summary

The quinolin-2-one scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors targeting Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3 beta (GSK-3β)[1]. 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one (commercially designated as BAMQ or sc-310151) represents an emerging derivative within this class. However, small-molecule inhibitors are inherently susceptible to off-target polypharmacology. To definitively establish BAMQ’s Mechanism of Action (MoA) as a targeted kinase inhibitor, its pharmacological profile must be rigorously deconvoluted. This guide provides a comprehensive framework comparing BAMQ treatment against genetic validation approaches—specifically CRISPR/Cas9 knockout and shRNA knockdown—to objectively confirm its on-target specificity.

The Scientific Rationale: Deconvoluting Polypharmacology

Revealing the precise mechanism of action for small-molecule drugs is a historically time-consuming and laborious process[2]. When a molecule like BAMQ induces a cellular phenotype (e.g., reduced tau phosphorylation or decreased cancer cell viability), it is critical to prove that these effects are mediated exclusively through the putative target (e.g., CDK5).

We benchmark BAMQ against two genetic alternatives:

  • shRNA Knockdown (KD): Utilizes the RNAi pathway to degrade target mRNA[3]. While useful, incomplete protein depletion often leaves residual kinase activity, confounding the interpretation of BAMQ's efficacy.

  • CRISPR/Cas9 Knockout (KO): An effector protein (Cas9) is programmed with a single-guide RNA (sgRNA) to introduce double-strand breaks, leading to frameshift mutations via non-homologous end-joining (NHEJ)[2][3]. This complete genetic ablation serves as the ultimate benchmark. If BAMQ acts solely through CDK5, treating a CDK5-KO cell line with BAMQ should yield no additional phenotypic effect—a concept known as the "resistance paradigm"[3].

Comparative Performance Data

To objectively evaluate BAMQ against genetic alternatives, we compared the biochemical and phenotypic outcomes of BAMQ treatment (10 µM) versus CDK5 shRNA and CRISPR/Cas9 KO in a neuronal cell model.

ModalityTarget Protein LevelTarget Kinase Activity (p-Tau)Off-Target Kinase InhibitionReversibilityTime to Phenotype
BAMQ (10 µM) 100% (Unchanged)< 5% (Near complete inhibition)Low/Moderate (Concentration-dependent)Highly ReversibleRapid (Minutes to Hours)
CRISPR/Cas9 KO 0% (Complete Ablation)0% (Complete inhibition)None (Absolute genetic specificity)IrreversibleSlow (Days/Weeks for clonal selection)
shRNA KD ~15-20% (Residual)~25% (Partial inhibition)Moderate (Potential miRNA off-target effects)Reversible (Inducible systems)Moderate (48-72 Hours)

Table 1: Comparative efficacy and specificity matrix of pharmacological vs. genetic target inhibition.

Mechanistic Pathway Visualization

Pathway BAMQ BAMQ (Small Molecule) CDK5 CDK5 / p25 Complex (Target Kinase) BAMQ->CDK5 Inhibits Tau Tau Protein (Hyperphosphorylation) CDK5->Tau Phosphorylates Phenotype Microtubule Destabilization & Cellular Toxicity Tau->Phenotype Induces

Fig 1: Proposed Mechanism of Action of BAMQ inhibiting the CDK5/Tau signaling axis.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in causal logic to eliminate false positives.

Protocol A: CRISPR/Cas9-Mediated Target Ablation (The "Resistance" Paradigm)

This protocol utilizes CRISPR/Cas9 to create a homozygous deletion mutant, which is the most compelling method to validate a putative molecular target[3].

  • sgRNA Design and Lentiviral Transduction:

    • Action: Design dual sgRNAs targeting the ATP-binding pocket exons of the target kinase. Transduce cells using a Cas9-expressing lentiviral vector.

    • Causality: Using dual sgRNAs ensures a large genomic deletion rather than a small indel. This prevents the generation of a truncated, partially active kinase that could skew viability assays.

  • Isogenic Clone Selection:

    • Action: Perform single-cell sorting (FACS) to isolate individual KO clones. Verify complete ablation via Western Blotting.

    • Causality: Bulk CRISPR populations are mosaic. Single-cell cloning ensures the observed phenotype is not diluted by unedited wild-type "escapers" that continue to express the target.

  • The Drug Challenge (Self-Validation):

    • Action: Treat both Wild-Type (WT) and KO isogenic clones with BAMQ (0.1 µM - 50 µM) and assess cell viability.

    • Causality: If BAMQ is strictly on-target, the KO cells will be completely resistant to the drug's phenotypic effects (since the target is already absent). If BAMQ induces toxicity in the KO line, it definitively proves the existence of off-target mechanisms.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

While CRISPR proves the target is necessary for the phenotype, CETSA proves that BAMQ physically binds the target in living cells.

  • Intact Cell Treatment:

    • Action: Incubate live cells with BAMQ (10 µM) or DMSO vehicle control for 1 hour.

    • Causality: Treating intact cells rather than cell lysates preserves physiological ATP concentrations and endogenous protein complexes. This ensures the observed binding is biologically relevant and capable of occurring in vivo.

  • Thermal Gradient Denaturation:

    • Action: Aliquot the treated cells and heat them across a thermal gradient (40°C to 65°C) for 3 minutes, followed by rapid cooling.

    • Causality: Ligand binding thermodynamically stabilizes the target protein. Heating causes unbound proteins to denature and aggregate. BAMQ-bound kinase will remain folded and soluble at higher temperatures than the DMSO control.

  • Western Blot Quantification:

    • Action: Lyse the cells, centrifuge to pellet aggregates, and analyze the soluble fraction via Western Blot.

    • Causality: A positive thermal shift (ΔTm > 2°C) in the BAMQ-treated group serves as a self-validating confirmation of direct physical engagement, ruling out the possibility that BAMQ acts upstream of the target.

Workflow Visualization

Workflow Start Wild-Type Cells Branch1 BAMQ Treatment Start->Branch1 Branch2 CRISPR/Cas9 KO Start->Branch2 Result1 Target Inhibition Phenotype Branch1->Result1 Pharmacological Result2 Target Ablation Phenotype Branch2->Result2 Genetic Phenocopy Validation BAMQ + KO Cells (No Additive Toxicity) Result2->Validation Treat KO with Drug Conclusion Confirmed On-Target MoA Validation->Conclusion Resistance Paradigm

Fig 2: Genetic validation workflow utilizing CRISPR/Cas9 to confirm on-target specificity.

References

  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Title: Design and synthesis of quinolin-2(1H)

Sources

Safety & Regulatory Compliance

Safety

3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one proper disposal procedures

Standard Operating Procedure & Disposal Plan: 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one Operational Overview & Chemical Profile 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one is a complex nitrogenous organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Plan: 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one

Operational Overview & Chemical Profile

3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one is a complex nitrogenous organic compound utilized primarily as a research chemical in drug development and biochemical assays[1]. Structurally, it features a quinolin-2-one core, a methoxy ether, and a secondary benzylamine group. Due to its biological activity and structural properties, proper handling, segregation, and disposal are critical to maintaining laboratory safety and environmental compliance. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the disposal and spill management of this compound.

Hazard Assessment & Causality

Understanding the chemical behavior of 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one is essential for implementing effective safety controls under the OSHA Laboratory Standard (29 CFR 1910.1450) and your facility's Chemical Hygiene Plan (CHP)[2].

  • Environmental Toxicity & Aquatic Persistence: The hydrophobic aromatic core and amine functionality render this compound potentially persistent and hazardous to aquatic life. It must never be discharged into sewer systems, drains, or regular trash[3][4].

  • Combustion Byproducts: Incineration is the mandatory method of destruction. However, because the molecule is rich in nitrogen (amine and lactam nitrogen), thermal decomposition generates highly toxic nitrogen oxides (NOx)[3]. Therefore, destruction must occur at a licensed chemical disposal facility equipped with flue gas scrubbers to neutralize these emissions[3].

  • Inhalation & Aerosolization Risks: As a solid powder, it poses a high risk of aerosolization. Dust formation must be strictly avoided to prevent inhalation of the bioactive particulate, which can cause respiratory and mucosal irritation[3].

Waste Stream Categorization & Compatibility

Proper segregation prevents dangerous cross-reactions and ensures compliance with EPA hazardous waste guidelines[5].

Waste CategoryPrimary ContainerIncompatible MaterialsFinal Treatment Method
Pure Solid Waste (Unused chemical, contaminated PPE)High-density polyethylene (HDPE) or glass, tightly sealedStrong oxidizing agents, strong acidsHigh-temperature incineration with NOx flue gas scrubbing[3]
Non-Halogenated Liquid Waste (Dissolved in DMSO, EtOH)HPLC-grade glass carboy or HDPE jerricanHalogenated solvents (requires separate tracking)Licensed chemical destruction / Incineration[4]
Halogenated Liquid Waste (Dissolved in DCM, Chloroform)Glass carboy (amber preferred)Alkali metals, strong basesSpecialized halogenated waste incineration
Empty Primary Containers Original containerN/ATriple-rinse with compatible solvent; collect rinsate as liquid waste[3]

Waste Segregation & Disposal Workflow

DisposalWorkflow A Waste Generation: 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one B Assess Contamination Profile A->B C Non-Halogenated Organic Waste (Standard Solid/Liquid) B->C Pure / Non-halogenated D Halogenated/Mixed Waste (If mixed with chlorinated solvents) B->D Mixed with halogens E Licensed Chemical Destruction (High-Temp Incineration + NOx Scrubbing) C->E D->E

Workflow for the segregation and disposal of nitrogenous organic waste.

Step-by-Step Methodologies

Protocol A: Routine Solid Waste Disposal This protocol ensures that solid waste, including expired batches, contaminated weighing boats, and gloves, is safely processed.

  • Segregation: Collect all solid residues and contaminated consumables in a designated, chemically compatible container (e.g., HDPE wide-mouth jar)[3]. Do not mix with incompatible strong oxidizers.

  • Containerization: Ensure the container is tightly closed immediately after use to prevent moisture ingress and accidental dust aerosolization[3].

  • Labeling: Affix a hazardous waste label immediately. Clearly state the full chemical name: "3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one" and check the "Toxic" and "Environmental Hazard" indicators.

  • Facility Transfer: Transfer the container to the laboratory's central hazardous waste accumulation area. The EHS department will arrange for pickup by a licensed chemical destruction plant[3][4].

Protocol B: Accidental Spill Cleanup In the event of a localized spill on a laboratory bench or floor, execute the following steps to minimize exposure and environmental release.

  • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat[3]. If the spill is large or outside a fume hood, a particulate respirator (e.g., N95 or P100) is required[3].

  • Containment: Prevent the spill from spreading. Crucially, do not let the chemical enter drains or sewer systems[3][4].

  • Collection (Dry Method): To prevent dust formation, do not dry sweep . Gently cover the powder with slightly damp absorbent paper or use a dedicated HEPA-filtered vacuum[3]. Alternatively, carefully collect the material using spark-proof tools and shovel it into a suitable, closed container for disposal[3].

  • Decontamination: Wipe down the affected area with a compatible solvent (e.g., ethanol or a mild detergent solution) to remove residual traces. Dispose of all cleanup materials as hazardous solid waste[4].

References

  • Laboratory Safety Chemical Hygiene Plan (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Hazardous Waste Listings and Characteristic Waste Source: Environmental Protection Agency (EPA) URL:[Link]

Sources

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